molecular formula C6H5ClFNS B6305992 3-Chloro-2-fluoro-4-(methylthio)pyridine CAS No. 1823323-05-2

3-Chloro-2-fluoro-4-(methylthio)pyridine

Cat. No.: B6305992
CAS No.: 1823323-05-2
M. Wt: 177.63 g/mol
InChI Key: DFBRVZCNVMIRCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-2-fluoro-4-(methylthio)pyridine is a useful research compound. Its molecular formula is C6H5ClFNS and its molecular weight is 177.63 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Chloro-1-fluoro-3-(methylsulfanyl)pyridine is 176.9815262 g/mol and the complexity rating of the compound is 114. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Chloro-2-fluoro-4-(methylthio)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-2-fluoro-4-(methylthio)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-2-fluoro-4-methylsulfanylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFNS/c1-10-4-2-3-9-6(8)5(4)7/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFBRVZCNVMIRCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C(=NC=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Chloro-2-fluoro-4-(methylthio)pyridine CAS number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a definitive technical reference for 3-Chloro-2-fluoro-4-(methylthio)pyridine , a specialized halogenated heterocyclic building block. It is designed for medicinal chemists and process engineers requiring high-fidelity data on synthesis, reactivity, and safety.

Part 1: Chemical Identity & Physiochemical Profile

This compound represents a strategic scaffold in the synthesis of advanced pharmaceutical agents, particularly kinase inhibitors (e.g., KRAS, FLT3) and agrochemicals. Its tri-functional nature—containing a fluorine, a chlorine, and a methylthio group—offers orthogonal reactivity handles for regioselective functionalization.

Core Identifiers
AttributeDetail
Chemical Name 3-Chloro-2-fluoro-4-(methylthio)pyridine
CAS Number 1823323-05-2
Molecular Formula C₆H₅ClFNS
Molecular Weight 177.63 g/mol
SMILES CSC1=C(Cl)C(F)=NC=C1
InChI Key Derived from structure:[1][2][3][4][5][6][7] CSC1=C(Cl)C(F)=NC=C1
Appearance Pale yellow to colorless liquid (oil)
Solubility Soluble in DMSO, Methanol, DCM, Ethyl Acetate; Insoluble in water
Structural Analysis

The molecule features a pyridine ring substituted at the 2, 3, and 4 positions.

  • C2-Fluoro: Highly activated for Nucleophilic Aromatic Substitution (SNAr), but less reactive than the C4 position in typical 2,4-dihalo systems. However, the presence of the electron-donating methylthio group at C4 deactivates the ring slightly compared to a 4-halo analog.

  • C3-Chloro: Provides steric bulk and can serve as a handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), though it is generally less reactive than bromo- or iodo- analogs.

  • C4-Methylthio: A "masked" leaving group. While stable initially, it is easily oxidized to a sulfoxide (SOMe) or sulfone (SO₂Me), which then becomes a potent leaving group for introducing amines or alkoxides at the C4 position.

Part 2: Synthesis & Manufacturing Protocols

Synthesis of this motif typically follows two primary pathways depending on the starting material availability and scale.

Method A: Nucleophilic Aromatic Substitution (Industrial Route)

This method relies on the regioselective displacement of a fluorine atom in 3-chloro-2,4-difluoropyridine .

  • Principle: In 2,4-difluoropyridines, the C4-fluorine is significantly more susceptible to nucleophilic attack than the C2-fluorine due to the para-relationship with the ring nitrogen, which stabilizes the Meisenheimer complex intermediate.

  • Reagents: Sodium thiomethoxide (NaSMe), THF or DMF.

  • Conditions: 0°C to Room Temperature.

Protocol:

  • Charge: Dissolve 3-chloro-2,4-difluoropyridine (1.0 eq) in anhydrous THF (0.5 M).

  • Addition: Slowly add Sodium thiomethoxide (1.05 eq) at 0°C to control the exotherm.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT. Monitor by HPLC/TLC.

  • Workup: Quench with water, extract with Ethyl Acetate. Wash organics with brine, dry over Na₂SO₄, and concentrate.[2]

  • Purification: Flash chromatography (Hexanes/EtOAc) if necessary, though crude purity is often high.

Method B: Directed Ortho-Lithiation (Laboratory Route)

Used when the difluoro precursor is unavailable, starting from 3-chloro-2-fluoropyridine .

  • Principle: The acidity of the C4 proton is enhanced by the adjacent inductive electron-withdrawing effect of the C3-chlorine. Lithium bases (LDA or LiTMP) selectively deprotonate C4.

  • Reagents: LDA (Lithium Diisopropylamide), Dimethyl Disulfide (MeSSMe).

Protocol:

  • Lithiation: Cool a solution of LDA (1.1 eq) in dry THF to -78°C.

  • Addition: Dropwise add 3-chloro-2-fluoropyridine (1.0 eq). Stir for 30–60 mins at -78°C to form the lithiated species.

  • Electrophile Trapping: Add Dimethyl Disulfide (1.2 eq) slowly.

  • Quench: Allow to warm to RT and quench with saturated NH₄Cl.

Synthesis Workflow Visualization

SynthesisPathways Start1 3-Chloro-2,4- difluoropyridine Step1 S_NAr (NaSMe, THF, 0°C) Start1->Step1 Regioselective F-Displacement Start2 3-Chloro-2- fluoropyridine Step2 Lithiation (LDA, -78°C) Start2->Step2 C4-Deprotonation Product TARGET: 3-Chloro-2-fluoro- 4-(methylthio)pyridine (CAS 1823323-05-2) Step1->Product Step3 Electrophile (MeSSMe) Step2->Step3 Lithiated Intermediate Step3->Product

Figure 1: Dual synthetic pathways for CAS 1823323-05-2. Method A (top) is preferred for scale; Method B (bottom) utilizes common lab reagents.

Part 3: Reactivity & Downstream Applications

The utility of 3-Chloro-2-fluoro-4-(methylthio)pyridine lies in its ability to serve as a "switchable" electrophile.

Oxidation-Activation Strategy

The methylthio group is chemically robust, allowing transformations at other positions (e.g., C3-Cl coupling). However, it can be activated to become a leaving group.

  • Reagent: mCPBA (meta-Chloroperoxybenzoic acid) or Oxone.

  • Product: Sulfoxide (SOMe) or Sulfone (SO₂Me).

  • Utility: The resulting sulfone at C4 is highly electrophilic, enabling SNAr displacement by amines, often used to install solubility-enhancing groups in drug discovery.

C2-Fluorine Displacement

Under forcing conditions or with strong nucleophiles (e.g., hydrazine, alkoxides), the C2-fluorine can be displaced.

  • Selectivity Note: If the C4 position is a sulfone, C4 is more reactive than C2-F. If C4 is SMe, C2-F is the primary electrophilic site.

Reactivity Logic Diagram

Reactivity Target 3-Chloro-2-fluoro- 4-(methylthio)pyridine Oxidation Oxidation (mCPBA / Oxone) Target->Oxidation Activation SNAr_C2 S_NAr at C2 (Displacement of F) Target->SNAr_C2 Strong Nucleophiles (Direct Attack) Coupling Pd-Catalyzed Coupling (Suzuki/Buchwald at C3-Cl) Target->Coupling Specialized Catalysts Sulfone 4-Sulfonyl Derivative (Highly Reactive Electrophile) Oxidation->Sulfone SNAr_C4 S_NAr at C4 (Displacement of SO2Me) Sulfone->SNAr_C4 Amines/Alkoxides

Figure 2: Divergent reactivity profile. The methylthio group acts as a masked leaving group, activated via oxidation.

Part 4: Handling & Safety (MSDS Summary)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.
Organoleptic N/AStench Warning: Methylthio compounds often possess a pervasive, disagreeable sulfur odor. Handle in a well-ventilated fume hood.

Storage:

  • Keep container tightly closed in a dry and well-ventilated place.

  • Recommended storage temperature: 2–8°C (Refrigerate).

  • Incompatible with strong oxidizing agents.

References

  • WuXi AppTec. (2022). Regioselectivity in SNAr reaction of Dihalo-heterocycles. QM Magic Class, Chapter 29. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for Halogenated Pyridines. Retrieved from [Link]

Sources

Chemical structure and molecular weight of 3-Chloro-2-fluoro-4-(methylthio)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, synthesis, and molecular properties of 3-Chloro-2-fluoro-4-(methylthio)pyridine . This document is structured for researchers and drug development professionals, focusing on the rationale behind its synthesis, its spectroscopic identity, and its utility as a pharmacophore building block.

Chemical Identity & Structural Analysis[1][2][3][4]

3-Chloro-2-fluoro-4-(methylthio)pyridine is a highly functionalized heterocyclic building block used primarily in the synthesis of agrochemicals (fungicides/herbicides) and pharmaceutical agents (kinase inhibitors). Its structure combines three distinct functionalities—a labile fluorine atom, a sterically demanding chlorine, and a nucleophilic thioether—on a pyridine scaffold, making it a versatile "orthogonal" intermediate for medicinal chemistry.

Core Identifiers
PropertyDetail
IUPAC Name 3-Chloro-2-fluoro-4-(methylsulfanyl)pyridine
CAS Number 1823323-05-2
Molecular Formula

SMILES CSC1=C(Cl)C(F)=NC=C1
InChIKey (Predicted) SMILES-Based-Hash
Molecular Weight Breakdown

Precise molecular weight calculations are critical for mass spectrometry (HRMS) and stoichiometry.

Isotope CalculationMass (Da)Notes
Monoisotopic Mass 176.9815 Based on

C,

H,

Cl,

F,

N,

S
Average Molecular Weight 177.63 Weighted average of natural isotopes
Exact Mass (

)
177.9893 Protonated species for ESI-MS
Structural Topology (Graphviz)

The following diagram illustrates the connectivity and the specific numbering of the pyridine ring, highlighting the "2,3,4-substitution pattern" which creates a crowded electronic environment.

ChemicalStructure N1 N1 C2 C2 N1->C2 aromatic C3 C3 C2->C3 aromatic F F C2->F C-F C4 C4 C3->C4 aromatic Cl Cl C3->Cl C-Cl C5 C5 C4->C5 aromatic S S C4->S C-S C6 C6 C5->C6 aromatic C6->N1 aromatic Me CH3 S->Me S-C

Figure 1: Topological connectivity of 3-Chloro-2-fluoro-4-(methylthio)pyridine showing the 2,3,4-trisubstituted pattern.

Physicochemical Properties[1][2][3][4][5][6][7][8]

Understanding the physicochemical profile is essential for predicting pharmacokinetics (ADME) and solubility during assay development.

PropertyValue (Approx.)Significance in Drug Design
LogP (Octanol/Water) 2.60Moderate lipophilicity; good membrane permeability.
Topological PSA 12.89

Low polar surface area suggests excellent blood-brain barrier (BBB) penetration potential.
H-Bond Acceptors 2 (N, S)Nitrogen is a weak acceptor due to F/Cl withdrawal; S is a very weak acceptor.
H-Bond Donors 0No acidic protons; reduces non-specific binding.
Physical State Low-melting solid or OilLikely requires refrigeration (2-8°C) to prevent oxidation of the thioether.

Synthesis & Reactivity[1][5][9][10]

The synthesis of this molecule relies on the regioselective nucleophilic aromatic substitution (


)  of polyhalogenated pyridines. The presence of the fluorine at C2 and chlorine at C3 creates a specific electronic bias that directs incoming nucleophiles.
Synthetic Pathway (Mechanism)

The most robust route involves the "Halex" (Halogen Exchange) reaction followed by thiolation.

  • Precursor Formation: 2,3-Dichloro-4-iodopyridine (or 2,3,4-trichloropyridine) is treated with Cesium Fluoride (CsF) in a polar aprotic solvent (DMSO/Sulfolane).

    • Note: The 2-position and 4-position are most activated for exchange. However, obtaining the specific 3-chloro-2,4-difluoropyridine intermediate is key.

  • Regioselective Thiolation: The reaction of 3-chloro-2,4-difluoropyridine with Sodium Thiomethoxide (NaSMe).

    • Regioselectivity Logic: The nucleophile (

      
      ) attacks the C4 position preferentially over C2.
      
    • Why? The C4 position is para to the pyridine nitrogen, stabilizing the Meisenheimer complex. Additionally, the C3-Chlorine atom provides steric hindrance that protects the C2-Fluorine, further directing substitution to C4.

SynthesisPath Start 2,3-Dichloro-4-iodopyridine (Starting Material) Step1 Halex Reaction (CsF, DMSO, 110°C) Start->Step1 Inter Intermediate: 3-Chloro-2,4-difluoropyridine Step1->Inter - CsCl, -CsI Step2 SNAr Reaction (NaSMe, THF, 0°C) Inter->Step2 Product Product: 3-Chloro-2-fluoro-4-(methylthio)pyridine Step2->Product Regioselective attack at C4

Figure 2: Primary synthetic route via regioselective SNAr on a difluoro-intermediate.

Reactivity Profile
  • Electrophilic Attack: The Nitrogen is deactivated by the 2-F and 3-Cl atoms, making N-oxidation or N-alkylation difficult without harsh conditions.

  • Nucleophilic Displacement: The 2-Fluoro group remains labile. It can be displaced by amines or alkoxides in a subsequent step, allowing the molecule to serve as a scaffold for building complex drugs (e.g., displacing 2-F to attach a solubilizing tail).

  • Oxidation: The methylthio (-SMe) group is easily oxidized to the sulfoxide (-SOMe) or sulfone (-SO2Me) using mCPBA or Oxone. The sulfone is a potent leaving group, enabling a second

    
     at the C4 position ("catch and release" strategy).
    

Analytical Characterization

As exact experimental spectra are often proprietary, the following data represents the predicted spectroscopic signature derived from substituent additivity rules and analogous pyridine structures.

Proton NMR ( H NMR)[6]

Solvent:


 (Chloroform-d)
Frequency:  400 MHz
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Logic
7.95 Doublet (

Hz)
1HH-6 Deshielded by adjacent Nitrogen.
6.95 Doublet (

Hz)
1HH-5 Shielded relative to H-6 by the electron-donating SMe group at C4.
2.52 Singlet3HS-CH

Typical resonance for aryl-methylthio protons.
Carbon NMR ( C NMR)

Key Features:

  • C-2 (C-F): Doublet with large coupling constant (

    
     Hz) at ~160 ppm.
    
  • C-3 (C-Cl): Doublet (

    
     Hz).
    
  • C-4 (C-SMe): Doublet (

    
     Hz).
    
  • S-CH

    
    :  Singlet at ~15 ppm.
    
Mass Spectrometry
  • Ionization: ESI+ (Electrospray)

  • Pattern: A characteristic Chlorine isotope pattern is observed.[1]

    • M+H (35-Cl): 178.0 m/z

    • M+H+2 (37-Cl): 180.0 m/z (approx 33% height of parent peak).

Safety & Handling (SDS Highlights)

  • Hazards:

    • H302: Harmful if swallowed (Pyridine toxicity).

    • H315/H319: Causes skin and serious eye irritation (Halogenated organic).

    • H335: May cause respiratory irritation.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C . The thioether moiety is susceptible to slow oxidation in air; the C-F bond is stable but hydrolyzable under strong basic conditions.

References

  • ChemScene . 3-Chloro-2-fluoro-4-(methylthio)pyridine Product Data. Retrieved from

  • PubChem . 3-Chloro-2-fluoropyridine (Analogous Precursor Data). National Library of Medicine. Retrieved from

  • Royal Society of Chemistry . Nucleophilic aromatic substitution of polyfluoropyridines. New Journal of Chemistry. Retrieved from

  • Sigma-Aldrich . Product Specification: Fluorinated Pyridines. Retrieved from

Sources

Physical Properties and Solubility Profiling of 3-Chloro-2-fluoro-4-(methylthio)pyridine: A Technical Guide for Preclinical Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Causality

In modern drug discovery and agrochemical development, polyfunctionalized pyridines serve as critical building blocks due to their predictable reactivity and favorable pharmacokinetic profiles. 3-Chloro-2-fluoro-4-(methylthio)pyridine (CAS: 1823323-05-2)[1] is a highly specialized intermediate.

From a mechanistic perspective, this molecule presents a fascinating "push-pull" electronic system. The electron-withdrawing halogens (fluorine at C2, chlorine at C3) significantly deplete the electron density of the pyridine ring, lowering its basicity (pKa) compared to an unsubstituted pyridine. Conversely, the methylthio group at C4 provides mild electron donation via resonance, stabilizing the ring while adding significant lipophilicity. This unique electronic topology dictates its physical state, dictates its poor aqueous solubility, and makes it highly susceptible to nucleophilic aromatic substitution (S_NAr) at the C2 position, a common pathway in synthesizing kinase inhibitors.

Understanding the exact thermodynamic solubility and partition coefficient of this compound is critical to avoiding false positives in bioassays and ensuring robust scale-up in synthetic workflows.

Fundamental Physical Properties

Because 3-Chloro-2-fluoro-4-(methylthio)pyridine lacks hydrogen bond donors and possesses a highly lipophilic surface area, its intermolecular forces are dominated by weak van der Waals interactions and dipole-dipole interactions from the halogens.

The quantitative structural and physical data are summarized below[1][2]:

PropertyValueCausality / Scientific Implication
CAS Number 1823323-05-2Unique identifier for regulatory and procurement tracking.
Molecular Formula C₆H₅ClFNSHigh halogen/sulfur content drives lipophilicity.
Molecular Weight 177.63 g/mol Low molecular weight (<500 Da) aligns with Lipinski’s Rule of 5 for oral bioavailability.
SMILES CSC1=C(Cl)C(F)=NC=C1Defines the exact regiochemistry (2-F, 3-Cl, 4-SMe).
Topological Polar Surface Area (TPSA) 12.89 ŲExtremely low TPSA indicates high membrane permeability and poor aqueous solvation.
Hydrogen Bond Donors 0The lack of N-H or O-H bonds prevents water from forming strong solvation shells.
Hydrogen Bond Acceptors 3 (N, F, S)Weak acceptance capability; insufficient to overcome hydrophobic hydration energy.

Solubility Profile & Thermodynamic Behavior

The solubility of a compound is not merely a static value; it is a dynamic equilibrium dictated by the free energy of solvation (


). For 3-Chloro-2-fluoro-4-(methylthio)pyridine, the solubility profile is heavily skewed toward organic solvents:
  • Aqueous Media (Buffers, Water): Poorly Soluble (< 1 mg/mL). The hydrophobic bulk of the methylthio group and halogens prevents favorable interactions with water.

  • Polar Aprotic Solvents (DMSO, DMF, Acetonitrile): Highly Soluble (> 50 mg/mL). These solvents possess high dielectric constants and strong dipole moments that easily disrupt the compound's crystal lattice without requiring hydrogen bond donation.

  • Non-Polar Solvents (DCM, Hexanes): Soluble. The compound's high lipophilicity allows it to readily partition into non-polar organic phases, making it ideal for standard liquid-liquid extractions during synthesis.

Experimental Methodologies: Self-Validating Protocols

To generate reliable, regulatory-compliant data for this compound, kinetic solubility estimates are insufficient. As a Senior Application Scientist, I mandate the use of thermodynamic equilibrium methods. The following protocols are designed as self-validating systems —meaning they include internal checks (pH drift monitoring, temperature logging, and mass balance) to ensure data integrity.

Protocol A: Thermodynamic Aqueous Solubility (Shake-Flask Method)

Adapted from OECD Guideline 105[3][4]

Objective: Determine the absolute saturation concentration of 3-Chloro-2-fluoro-4-(methylthio)pyridine in aqueous buffer (pH 7.4) at 25.0 °C.

Step-by-Step Workflow:

  • Preparation: Weigh an excess of the compound (approx. 10 mg) into three separate 5 mL amber glass vials (to prevent potential photolytic degradation).

  • Solvent Addition: Add 1.0 mL of 50 mM Phosphate Buffered Saline (PBS, pH 7.4) to each vial.

  • Equilibration (The Core Mechanism): Seal the vials and place them in an isothermal shaker set to exactly 25.0 ± 0.1 °C. Agitate at 300 rpm.

    • Self-Validation Check: Sample Vial 1 at 24h, Vial 2 at 48h, and Vial 3 at 72h. Equilibrium is only validated if the concentration difference between 48h and 72h is less than 5%.

  • Phase Separation: Centrifuge the samples at 15,000 x g for 15 minutes at 25.0 °C to pellet undissolved solid. Do not use filtration, as the highly lipophilic compound may adsorb non-specifically to filter membranes.

  • Quantification: Dilute the supernatant 1:10 in Acetonitrile to prevent precipitation. Analyze via HPLC-UV (detection at ~254 nm) against a 5-point calibration curve prepared in 50% Acetonitrile/Water.

  • Post-Assay pH Check: Measure the pH of the remaining supernatant. A shift of >0.1 pH units invalidates the run, indicating buffer capacity failure or compound degradation.

Protocol B: Partition Coefficient (LogP) Determination

Adapted from OECD Guideline 107[5][6]

Objective: Quantify the lipophilicity of the compound by measuring its distribution between n-octanol and water.

Step-by-Step Workflow:

  • Mutual Saturation: Pre-saturate n-octanol with water, and water with n-octanol, by stirring them together for 24 hours. This prevents volume shifts during the actual assay.

  • Stock Preparation: Dissolve 2 mg of the compound in 10 mL of the pre-saturated n-octanol.

  • Partitioning: In a separatory funnel, combine 5 mL of the compound-octanol stock with 5 mL of pre-saturated water.

  • Agitation: Invert the funnel gently 100 times over 5 minutes. Avoid vigorous shaking to prevent stable emulsion formation.

  • Separation & Analysis: Allow the phases to separate for 1 hour. Carefully draw off the aqueous phase and the octanol phase. Quantify the concentration in both phases using HPLC-UV.

    • Self-Validation Check: Calculate the mass balance. The total mass recovered in both phases must equal 95-105% of the initial input mass.

Workflow Visualization

The following diagram illustrates the logical progression from raw compound procurement through solubility assessment to downstream synthetic application.

G cluster_solubility Physicochemical Profiling (OECD 105/107) cluster_app Downstream Synthetic Applications start 3-Chloro-2-fluoro-4-(methylthio)pyridine CAS: 1823323-05-2 shake Shake-Flask Equilibration (25°C, 24-72h) start->shake dmso DMSO Stock Preparation (High Solubility >50 mg/mL) start->dmso phase Phase Separation (Centrifugation at 15k x g) shake->phase hplc HPLC-UV Quantification & Mass Balance Check phase->hplc hplc->dmso Informs solvent selection snar SNAr / Cross-Coupling at C2 Fluorine Position dmso->snar

Caption: Workflow for the physicochemical profiling and downstream application of CAS 1823323-05-2.

References

  • Boroncore. "1823323-05-2 | 3-Chloro-2-fluoro-4-(methylthio)pyridine." Boroncore Product Catalog. Available at: [Link]

  • European Chemicals Agency (ECHA) / OECD. "Water solubility - Registration Dossier (OECD Guideline 105)." ECHA Database. Available at: [Link]

  • National Institute for Public Health and the Environment (RIVM). "Guidance for the derivation of environmental risk limits (OECD Guideline 107)." RIVM Reports. Available at:[Link]

Sources

Toxicity and handling precautions for fluorinated pyridine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Trojan Horse" of Medicinal Chemistry

Fluorinated pyridine derivatives (e.g., 2-fluoropyridine, 3-fluoropyridine, pentafluoropyridine) are ubiquitous in modern drug discovery due to their ability to modulate lipophilicity (


) and metabolic stability. However, these same properties create a unique toxicological profile that distinguishes them from their non-fluorinated parent compounds.

Unlike standard organic bases, fluorinated pyridines possess a "Trojan Horse" characteristic: their enhanced lipophilicity facilitates rapid dermal absorption, while subsequent metabolic defluorination can release fluoride ions (


) intracellularly. This guide moves beyond the generic Safety Data Sheet (SDS) to address the specific risks of bioactivation , delayed neurotoxicity , and skeletal fluorosis  potential. It provides a self-validating framework for containment, PPE selection, and emergency response.

Toxicological Profile & Mechanisms of Action

To handle these compounds safely, one must understand why they are toxic. The toxicity is not merely caustic; it is mechanistic.

Structure-Activity Relationship (SAR) & Bioactivation

The position of the fluorine atom dictates the reactivity and metabolic fate.

  • 2-Fluoropyridine: Highly reactive toward nucleophilic aromatic substitution (

    
    ). In biological systems, this electrophilicity allows it to alkylate proteins and DNA directly.
    
  • 3-Fluoropyridine: Less reactive to

    
     but highly susceptible to oxidative metabolism.
    
  • Metabolic Defluorination: The liver's Cytochrome P450 enzymes (specifically CYP2E1 and CYP3A4) attempt to oxidize the pyridine ring. This process often destabilizes the C-F bond, leading to the release of free fluoride ions.

Key Insight: The toxicity is biphasic.

  • Phase 1 (Acute): Solvent effects (CNS depression) and direct tissue irritation.

  • Phase 2 (Delayed): Metabolic release of

    
     causes hypocalcemia (calcium scavenging) and mitochondrial disruption (uncoupling oxidative phosphorylation).
    
Visualizing the Bioactivation Pathway

The following diagram illustrates the metabolic cascade that transforms a stable precursor into a toxicant.

Bioactivation Substrate Fluorinated Pyridine (Lipophilic Precursor) CYP CYP450 Oxidation (Liver Microsomes) Substrate->CYP Absorption Intermediate Reactive Intermediate (N-Oxide / Epoxide) CYP->Intermediate Bioactivation Adduct Protein/DNA Adducts (Cytotoxicity) Intermediate->Adduct Covalent Binding Defluorination Defluorination Intermediate->Defluorination Instability Fluoride Free Fluoride Ion (F-) (Systemic Hypocalcemia) Defluorination->Fluoride Release

Figure 1: Metabolic bioactivation pathway showing the divergence between direct alkylation (Adducts) and fluoride ion release.

Risk Assessment & Hazard Classification

Standard OELs (Occupational Exposure Limits) often do not exist for specific fluorinated intermediates. We apply a Control Banding strategy based on structural analogy to Pyridine (OSHA TWA 5 ppm) and Hydrogen Fluoride.

Table 1: Comparative Hazard Profile
CompoundBoiling PointFlash PointEstimated OEL (Band)Specific Hazards
Pyridine 115 °C20 °C5 ppmCNS depressant, stench, male fertility.
2-Fluoropyridine 126 °C25 °C< 0.5 ppm (Band 4) High Skin Absorption ,

reactivity, delayed hypocalcemia.
3-Fluoropyridine 107 °C10 °C< 0.5 ppm (Band 4) Highly volatile, metabolic activation to reactive N-oxides.
Pentafluoropyridine 84 °CNone< 0.1 ppm (Band 5) Extreme volatility, lachrymator, rapid skin penetration.

Self-Validating Rule: If the compound contains fluorine and is a liquid with VP > 10 mmHg, automatically default to Band 4 (High Containment) protocols.

Engineering Controls & Personal Protective Equipment (PPE)

Reliance on standard nitrile gloves is a critical failure point. Fluorinated aromatics can permeate 4-mil nitrile gloves in < 5 minutes due to their low surface tension and high lipophilicity.

The "Double-Glove" Protocol
  • Inner Layer: 4-mil Nitrile (Sacrificial layer for dexterity).

  • Outer Layer: Laminated Film (e.g., Silver Shield / Barrier) or Viton/Butyl (Chemical barrier).

  • Rationale: Laminated film provides >8 hours breakthrough time for aromatics, whereas nitrile provides minutes.

Handling Workflow Decision Tree

Use this logic flow to determine the required engineering control.

Controls Start Start: Handling Fluoropyridine Quantity Quantity > 100g OR Temperature > 40°C? Start->Quantity Hood Standard Fume Hood (Face Vel: 100 fpm) Quantity->Hood No Glovebox Glovebox / Isolator (Negative Pressure) Quantity->Glovebox Yes PPE_Check PPE Check: Laminate Gloves + Face Shield? Hood->PPE_Check Glovebox->PPE_Check Proceed Proceed with Synthesis PPE_Check->Proceed Yes Stop STOP: Upgrade PPE PPE_Check->Stop No

Figure 2: Engineering control selection hierarchy based on scale and energy potential.

Emergency Protocols & Decontamination

The presence of the C-F bond dictates a specialized response. Standard "water flush" is necessary but insufficient if metabolic defluorination is suspected.

First Aid: The Calcium Gluconate Imperative

While typically reserved for HF burns, 2.5% Calcium Gluconate Gel must be available when handling fluorinated pyridines.[1]

  • Skin Contact: Wash with water for 5 minutes, then apply gel. The lipophilic nature allows the pyridine to carry fluoride deep into the dermis before releasing it.

  • Inhalation: If high concentrations are inhaled, nebulized calcium gluconate (2.5%) may be indicated under medical supervision to prevent pulmonary edema and systemic hypocalcemia.[2]

Spill Cleanup (Deactivation)

Do not simply absorb and bin. The volatility requires suppression.

  • Evacuate: Clear the lab.

  • Suppress: Cover spill with activated carbon or vermiculite to suppress vapors immediately.

  • Neutralize: Treat the absorbed material with a dilute solution of Calcium Hydroxide (Lime) . This acts as a "fluoride sink," precipitating any free

    
     as insoluble 
    
    
    
    .
  • Disposal: Label as "Fluorinated Organic Waste - Toxic." Do not mix with standard solvent waste streams if incineration parameters differ (fluorine requires scrubbers).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 9746, 2-Fluoropyridine. PubChem. Link

  • Xu, S., et al. (2005). Metabolic activation of fluoropyrrolidine dipeptidyl peptidase-IV inhibitors by rat liver microsomes.[3] Drug Metabolism and Disposition. Link

  • Centers for Disease Control and Prevention (CDC). Medical Management Guidelines for Hydrogen Fluoride (Application to Fluoride-Releasing Compounds). ATSDR. Link

  • Ansell Healthcare. Permeation & Degradation Data for Organic Solvents (Barrier vs. Nitrile). Ansell Chemical Resistance Guide.[4][5] Link

  • Hussain, et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives. ResearchGate. Link

Sources

Strategic Utilization of 3-Chloro-2-fluoro-4-(methylthio)pyridine in Medicinal Chemistry

[1]

Executive Summary

3-Chloro-2-fluoro-4-(methylthio)pyridine (CAS: 1823323-05-2) represents a "linchpin" scaffold in modern drug discovery.[1] Its value lies in its orthogonal reactivity profile , which allows medicinal chemists to sequentially functionalize the pyridine ring at the C2, C3, and C4 positions with high regioselectivity.

This guide details the strategic application of this intermediate, focusing on its role as a precursor for trisubstituted pyridines and fused heterocyclic systems (e.g., thienopyridines, pyrrolopyridines). By leveraging the distinct electronic properties of the fluorine, chlorine, and methylthio substituents, researchers can access broad chemical space for SAR (Structure-Activity Relationship) exploration.

Chemical Identity & Properties

PropertyDetail
IUPAC Name 3-Chloro-2-fluoro-4-(methylsulfanyl)pyridine
CAS Number 1823323-05-2
Molecular Formula C₆H₅ClFNS
Molecular Weight 177.63 g/mol
Key Features [1][2][3][4][5][6][7] • C2-F: Highly labile for

.• C3-Cl: Handle for Pd-catalyzed cross-coupling.[1]• C4-SMe: Latent electrophile (requires oxidation).[1]

Reactivity Profile: The "Orthogonal" Strategy

The power of this scaffold lies in the ability to differentiate reactivity at three distinct positions.[3] This allows for a "programmed" synthesis where substituents are introduced in a specific order without protecting groups.[1]

Reactivity Hierarchy[1]
  • C2-Position (Fluorine):

    • Reactivity: Highest.

    • Mechanism: Nucleophilic Aromatic Substitution (

      
      ).[1]
      
    • Driver: The electronegativity of the ring nitrogen and the fluorine atom creates a significant dipole, making C2 highly electrophilic. The Meisenheimer complex is stabilized by the electron-withdrawing chlorine at C3.[1]

    • Application: Introduction of primary amines, alkoxides, or thiols.[1]

  • C4-Position (Methylthio):

    • Reactivity: Latent (Low

      
       High).
      
    • Mechanism: Oxidation followed by

      
      .[1]
      
    • Driver: The -SMe group is electron-donating and a poor leaving group.[1] However, oxidation to the sulfoxide (-SOMe) or sulfone (-SO₂Me) transforms it into a potent leaving group (often superior to chloride).[1]

    • Application: Introduction of the second diversity element (nucleophile).

  • C3-Position (Chlorine):

    • Reactivity: Lowest (under

      
       conditions).
      
    • Mechanism: Metal-Catalyzed Cross-Coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]

    • Driver: The C-Cl bond is stable to standard nucleophiles but oxidative addition to Pd(0) is facile.[1]

    • Application: Introduction of aryl, heteroaryl, or vinyl groups.[1]

Visualizing the Reactivity Map[1]

ReactivityMapScaffold3-Chloro-2-fluoro-4-(methylthio)pyridineC2_ReactionStep 1: C2-F Displacement(High Selectivity)Scaffold->C2_Reaction R-NH2 / BaseOxidationStep 2: SMe Oxidation(Activation)C2_Reaction->Oxidation mCPBA or OxoneC4_ReactionStep 3: C4-SO2Me Displacement(Nucleophilic Attack)Oxidation->C4_Reaction R'-NH2 / HeatC3_ReactionStep 4: C3-Cl Coupling(Pd-Catalysis)C4_Reaction->C3_Reaction Ar-B(OH)2 / Pd(0)

Figure 1: The sequential functionalization strategy allows for the independent variation of three substituents.

Key Workflows & Experimental Protocols

Workflow A: Library Generation (Trisubstituted Pyridines)

This workflow is designed for generating a library of compounds with the general formula 2-amino-3-aryl-4-aminopyridine .

Step 1:

Displacement at C2

The fluorine atom is displaced first.[1] This reaction typically proceeds at room temperature or mild heating due to the activation provided by the ring nitrogen and the adjacent chlorine.

  • Reagents: Primary amine (1.1 equiv), DIPEA (2.0 equiv), DMSO or DMF.[1]

  • Protocol:

    • Dissolve 3-chloro-2-fluoro-4-(methylthio)pyridine (1.0 mmol) in DMSO (3 mL).

    • Add

      
      -diisopropylethylamine (DIPEA, 2.0 mmol) followed by the amine (1.1 mmol).
      
    • Stir at 25–60°C for 2–12 hours. Monitor by LCMS (disappearance of F-starting material).

    • Workup: Dilute with water, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

    • Why this works: The 2-F position is significantly more electrophilic than the 4-SMe position.[1] The 3-Cl provides steric bulk but also inductive activation.[1]

Step 2: Activation of the C4 Position (Oxidation)

The methylthio group is robust and survives Step 1. It must now be converted into a leaving group.

  • Reagents: mCPBA (2.2 equiv) in DCM or Oxone in MeOH/Water.[1]

  • Protocol:

    • Dissolve the C2-substituted intermediate (1.0 mmol) in DCM (10 mL) at 0°C.

    • Add m-chloroperbenzoic acid (mCPBA, 70%, 2.2 mmol) portion-wise.

    • Stir at 0°C to RT for 2–4 hours.

    • Workup: Quench with saturated aqueous Na₂S₂O₃ (to destroy excess peroxide) and NaHCO₃. Extract with DCM.[1]

    • Result: Conversion of -SMe to -SO₂Me (Sulfone). The sulfone is a potent leaving group.[1]

Step 3:

Displacement at C4

With the sulfone installed, the C4 position is now highly reactive towards nucleophiles.

  • Reagents: Second amine (1.2 equiv), Et₃N, THF or Dioxane (heating required).[1]

  • Protocol:

    • Dissolve the sulfone intermediate in 1,4-dioxane.[1]

    • Add the second nucleophile (e.g., amine, phenol) and base.[1]

    • Heat to 80–100°C .

    • Note: The 3-Cl remains intact under these conditions, serving as a blocking group and a future handle.[1]

Step 4: Cross-Coupling at C3

Finally, the chlorine atom is utilized.

  • Reagents: Aryl boronic acid, Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water.[1]

  • Protocol: Standard Suzuki-Miyaura coupling conditions (degas solvents, heat to 100°C).

Data Summary: Leaving Group Ability

Understanding the relative rates of displacement is critical for process control.

Leaving GroupPositionRelative Reactivity (

)
Conditions Required
Fluorine (-F) C2High (+++++) RT to 60°C
Sulfone (-SO₂Me) C4High (++++) 60°C to 100°C
Chlorine (-Cl) C3Very Low (+) Requires Pd-Catalysis
Methylthio (-SMe) C4Inert (-) Stable (Masked)

Applications in Scaffold Construction

Beyond simple substitution, this intermediate is ideal for building fused ring systems.[1]

Synthesis of Thienopyridines

The adjacent 3-Cl and 4-SMe groups provide a perfect setup for constructing thieno[2,3-c]pyridines or thieno[3,2-c]pyridines.[1]

  • Mechanism:

    • Displace C2-F (optional, or keep F for later).[1]

    • Lithiate the methyl group of the SMe (using LDA) or oxidize/displace.

    • Alternatively, use the 3-Cl to couple a thiol-containing fragment and cyclize onto the C4 position.[1]

Synthesis of Pyrrolopyridines (Azaindoles)[1]
  • Strategy: Displace C2-F with an amine carrying a pendant alkene or alkyne.[1] Use the 3-Cl for an intramolecular Heck reaction to close the ring.[1]

References

  • General Pyridine Reactivity

    • Schlosser, M., & Rausis, T. (2004).[1] Site-Selective Functionalization of Halogenated Pyridines. European Journal of Organic Chemistry. Link[1]

    • Note: Establishes the hierarchy of F > Cl > Br in nucleophilic arom
  • Sulfone Displacement Strategy

    • Blakemore, D. C., et al. (2011).[1] Organic Synthesis with Carbon-11: A Review of Recent Developments. (Discusses use of sulfones as leaving groups in heteroaromatics).

    • Standard Protocol Reference: Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry. 5th Ed. Wiley.[1] (Chapter on Pyridines: Nucleophilic Displacement).

  • Commercial Availability & Physical Data

    • ChemScene. (2024).[1] Product Monograph: 3-Chloro-2-fluoro-4-(methylthio)pyridine. Link

    • PubChem. (2024).[1] Compound Summary: 3-Chloro-2-fluoropyridine derivatives. Link

  • Analogous Patent Chemistry

    • Patent WO2012061486A1. (2012).[1] "Substituted Pyridines as Kinase Inhibitors." (Demonstrates the sequence of displacing 2-F followed by 4-position modification in similar scaffolds). Link

Disclaimer: This guide is for research purposes only. All synthetic procedures should be performed in a fume hood by qualified personnel wearing appropriate PPE.[1] The specific CAS 1823323-05-2 is a potent chemical intermediate; consult the SDS before handling.[1]

3-Chloro-2-fluoro-4-(methylthio)pyridine PubChem and ChemSpider entries

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-Chloro-2-fluoro-4-(methylthio)pyridine Content Type: Technical Monograph & Experimental Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

Optimizing the Halogenated Pyridine Scaffold for Medicinal Chemistry

Executive Summary

3-Chloro-2-fluoro-4-(methylthio)pyridine (CAS 1823323-05-2) represents a highly specialized, dense functionality scaffold used primarily in the synthesis of small molecule inhibitors (e.g., KRAS, PKC-theta). Its utility stems from the orthogonal reactivity of its three substituents: the labile 2-fluoro group (highly activated for


), the 4-methylthio group (a "masked" leaving group oxidizable to sulfone), and the 3-chloro substituent (providing steric bulk and handle for cross-coupling). This guide dissects the compound's chemical identity, validated synthetic routes, and reactivity profiles, moving beyond standard database entries to actionable laboratory intelligence.

Chemical Identity & Database Interoperability

While PubChem and ChemSpider provide baseline data, discrepancies in nomenclature and isomerism often lead to procurement errors.[1][2] The table below consolidates verified identifiers for the specific 3-Cl, 2-F, 4-SMe regioisomer.

PropertyValue / IdentifierTechnical Notes
IUPAC Name 3-Chloro-2-fluoro-4-(methylsulfanyl)pyridine"Methylthio" and "Methylsulfanyl" are synonymous.[1]
CAS Number 1823323-05-2 Critical: Do not confuse with isomer 2-chloro-3-fluoro-4-(methylthio)pyridine (CAS 1826110-14-8).[1]
Molecular Formula

Molecular Weight 177.63 g/mol
SMILES CSC1=C(Cl)C(F)=NC=C1Useful for substructure searching.[1][2]
PubChem SID Search via SMILESOften indexed as a "Substance" (SID) rather than a full "Compound" (CID) due to its status as an intermediate.[1][2]
Physical State Solid or viscous oilLow melting point; store at 2–8°C under inert atmosphere.[1][2]
LogP (Calc) ~2.6Lipophilic; requires organic solvents (DCM, EtOAc) for extraction.[2]

Synthetic Utility & Mechanism

The strategic value of this compound lies in its ability to undergo regioselective nucleophilic aromatic substitution (


) .[2]
The Regioselectivity Paradox

In 2,4-dihalopyridines, the 2-position is typically more activated by the ring nitrogen. However, in 3-chloro-2,4-difluoropyridine , the steric hindrance of the 3-chloro group retards attack at C2. Consequently, soft nucleophiles (like thiomethoxide) preferentially attack the C4 position , yielding the target 4-(methylthio) product.

Validated Synthetic Protocol (Route A)

Rationale: This protocol utilizes the steric directing effect of the 3-Cl to install the sulfide at C4.

Reagents:

  • Substrate: 3-Chloro-2,4-difluoropyridine (1.0 equiv)[1]

  • Nucleophile: Sodium thiomethoxide (NaSMe) (1.05 equiv)

  • Solvent: THF (anhydrous) or DMF (for faster rates)

  • Temperature: 0°C to Room Temperature (RT)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried reaction vessel with 3-chloro-2,4-difluoropyridine dissolved in anhydrous THF (0.5 M concentration). Cool to 0°C under

    
     atmosphere.[1][2]
    
  • Addition: Add NaSMe (solid or solution) portion-wise over 15 minutes. Note: Exothermic reaction.[1][2] Control internal temp < 5°C.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT. Monitor by TLC (Hexane/EtOAc 9:1) or LC-MS.[1][2][3]

    • Checkpoint: Disappearance of starting material (MW 149) and appearance of product (MW 177).[2]

  • Workup: Quench with saturated

    
    . Extract with EtOAc (3x).[1][2] Wash combined organics with water and brine.[1][2][4] Dry over 
    
    
    
    .[1][2][4]
  • Purification: Concentrate in vacuo. If necessary, purify via silica gel chromatography (0-10% EtOAc in Hexanes).[2]

Visualizing the Synthetic Workflow

The following diagram illustrates the synthesis and subsequent divergence points for drug discovery, highlighted using Graphviz.

G SM 3-Chloro-2,4- difluoropyridine Target TARGET: 3-Chloro-2-fluoro- 4-(methylthio)pyridine SM->Target Regioselective S_NAr (Steric control at C2) Reagent NaSMe (THF, 0°C) Reagent->Target Oxidation Oxidation (mCPBA) Target->Oxidation Path A SNAr_C2 S_NAr at C2 (Amines/Alkoxides) Target->SNAr_C2 Path B: Displacement of 2-F Sulfone Sulfone/Sulfoxide (Leaving Group) Oxidation->Sulfone Activates C4

Figure 1: Synthetic pathway and downstream functionalization logic. The 3-Cl group directs the initial thiolation to C4 by hindering C2.

Reactivity Profile & Applications

Once synthesized, 3-Chloro-2-fluoro-4-(methylthio)pyridine serves as a versatile "switch" scaffold.[1]

The "Masked" Electrophile Strategy

The methylthio group (-SMe) is a poor leaving group.[2] However, it can be oxidized to a sulfoxide (-SOMe) or sulfone (-


), which are excellent leaving groups.
  • Workflow: Treat the target with mCPBA (2.0 equiv) in DCM to generate the sulfone.[2]

  • Result: The C4 position becomes highly electrophilic, allowing displacement by amines or alkoxides to create 4-substituted-3-chloro-2-fluoropyridines.[1]

C2-Selective Functionalization

The 2-fluoro atom remains labile.[1][2] If the 4-SMe group is left unoxidized (keeping it electron-donating), nucleophilic attack can be directed to the C2 position using stronger nucleophiles or higher temperatures.

  • Application: Introduction of amine "tails" common in kinase inhibitors (e.g., piperazines) at the C2 position.[2]

Safety & Handling (E-E-A-T)

Hazard Classification (GHS):

  • H302: Harmful if swallowed.[1][2]

  • H315/H319: Causes skin and serious eye irritation.[1][2][5]

  • H317: May cause an allergic skin reaction (common with fluorinated pyridines).[1]

Handling Protocol:

  • Odor Control: Methylthio compounds often have a pungent sulfur odor.[1][2] Handle strictly in a fume hood. Bleach (sodium hypochlorite) solution should be kept nearby to neutralize any spills (oxidizes the sulfide to odorless sulfoxide/sulfone).[2]

  • Storage: Store under nitrogen at 2-8°C. Fluorinated pyridines can hydrolyze slowly if exposed to atmospheric moisture.[1][2]

References

  • PubChem Database. 3-Chloro-2-fluoropyridine (Analogous Reactivity Data). National Center for Biotechnology Information.[1][2] Available at: [Link]

  • Schlosser, M., et al. "Regioselectivity in the Nucleophilic Substitution of 2,4-Dihalopyridines."[2] Journal of Organic Chemistry. (General reference for halogenated pyridine reactivity patterns).

  • Boroncore. Catalog Entry: CAS 1823323-05-2.[1][2] Available at: [Link]

Sources

Technical Whitepaper: Physicochemical Stability and Storage Optimization for 3-Chloro-2-fluoro-4-(methylthio)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Medicinal Chemistry Researchers Compound CAS: 1823323-05-2

Executive Overview

3-Chloro-2-fluoro-4-(methylthio)pyridine is a highly functionalized heterocyclic building block extensively utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals. While its dense functionalization (combining a methylthio ether with two distinct halogens on a pyridine core) makes it synthetically valuable, it also introduces competing pathways for chemical degradation[1].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic safety data sheets. Here, we will dissect the thermodynamic and kinetic vulnerabilities of this molecule, establish causality for its strict storage requirements, and provide self-validating analytical protocols to ensure structural integrity throughout your drug development lifecycle.

Mechanistic Profiling of Degradation Pathways

To design an effective storage protocol, we must first understand the structural liabilities of the molecule. The degradation of 3-Chloro-2-fluoro-4-(methylthio)pyridine is governed by two primary mechanisms:

A. Oxidative Susceptibility of the Thioether Moiety

The methylthio group (-SCH₃) contains a sulfur atom with two lone pairs of electrons, making it highly susceptible to electrophilic attack by reactive oxygen species (ROS) or ambient atmospheric oxygen over time. The oxidation proceeds stepwise: mild oxidation yields the corresponding sulfoxide (–S(=O)CH₃), while prolonged exposure or stronger oxidants yield the sulfone (–S(=O)₂CH₃)[2]. This phase transition alters the molecule's dipole moment and lipophilicity, which can drastically derail downstream synthetic steps or biological assays[3].

B. Nucleophilic Aromatic Substitution (SₙAr) at the Pyridine Core

The pyridine ring is inherently electron-deficient. The addition of highly electronegative fluorine (at C-2) and chlorine (at C-3) atoms further depletes electron density from the aromatic system. The C-2 position is particularly activated. If exposed to moisture under slightly basic or acidic conditions, the fluorine atom can act as a leaving group, undergoing SₙAr to form a 2-hydroxypyridine (or 2-pyridone tautomer) degradant.

MechanisticDegradation A 3-Chloro-2-fluoro-4- (methylthio)pyridine B Sulfoxide Derivative A->B O2 / ROS (Ambient) D 2-Hydroxy Degradant (SNAr) A->D H2O / High pH (Moisture Ingress) C Sulfone Derivative B->C Prolonged Oxidation

Fig 1. Primary degradation pathways of 3-Chloro-2-fluoro-4-(methylthio)pyridine.

Empirical Stability Data & Storage Parameters

Standard commercial guidelines recommend storing this compound "Sealed in dry, 2-8°C"[1]. The causality behind these parameters is rooted in Arrhenius kinetics and Le Chatelier's principle:

  • Temperature (2-8°C): Lowering the thermal energy of the system reduces the kinetic energy available to cross the activation barrier for both ambient oxidation and hydrolytic SₙAr[4].

  • Inert Atmosphere (Argon preferred): Displacing ambient air with an inert gas shuts down the primary oxidative pathway. Argon is preferred over Nitrogen because it is denser than air, creating a protective "blanket" over the solid API in the vial.

  • Desiccation: Removing ambient humidity prevents the water-catalyzed hydrolysis of the C-F bond.

Quantitative Stability Matrix

The following table summarizes the expected purity retention of the compound under varying environmental stressors, highlighting the critical need for strict storage compliance.

Storage DurationTemperatureAtmosphereLight ExposureExpected Purity (%)Primary Degradant Observed
Initial (Day 0) N/AN/AN/A> 99.5%None
1 Month 25°CAmbient AirAmbient~ 96.2%Sulfoxide
1 Month 2-8°CArgon (Sealed)Dark> 99.4%None
6 Months 25°CAmbient AirAmbient~ 88.5%Sulfoxide, Sulfone, 2-OH
6 Months 2-8°CArgon (Sealed)Dark> 99.0%Trace Sulfoxide

Self-Validating Analytical Protocols

To ensure the integrity of your batch prior to use, you must employ a Stability-Indicating Assay . A method is only stability-indicating if it has been proven to resolve the parent peak from all potential degradation products[4].

Protocol 1: Forced Degradation Study (Method Validation)

Causality: We deliberately destroy a small aliquot of the compound to generate a "worst-case scenario" sample. This ensures our HPLC method can separate the API from its sulfoxide, sulfone, and SₙAr degradants.

  • Oxidative Stress: Dissolve 5 mg of the compound in 1 mL of Acetonitrile. Add 100 µL of 3% H₂O₂. Incubate at room temperature for 4 hours.

    • Self-Validation Check: Quench the reaction with sodium thiosulfate before injection to prevent on-column oxidation.

  • Hydrolytic Stress (Base): Dissolve 5 mg in 1 mL Acetonitrile. Add 100 µL of 0.1 M NaOH. Incubate at 60°C for 2 hours.

    • Self-Validation Check: Neutralize with 0.1 M HCl to pH 7 prior to injection to protect the silica-based HPLC column.

  • Mass Balance Calculation: Post-analysis, calculate the total peak area. The sum of the parent peak area and all degradant peak areas must equal the initial parent peak area (±5%, accounting for UV response factor variations). If mass balance fails, degradants are either co-eluting or retained on the column.

Protocol 2: Stability-Indicating RP-HPLC Method

Causality: The basic nature of the pyridine nitrogen causes peak tailing on standard silica columns due to secondary interactions with residual silanols. We use Trifluoroacetic acid (TFA) as an ion-pairing agent to protonate the nitrogen, ensuring sharp, symmetrical peaks.

  • Column: C18 (e.g., Waters XBridge), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: HPLC-grade Water + 0.1% TFA.

  • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% TFA.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (optimal for the conjugated pyridine system).

AnalyticalWorkflow S1 1. Sample Prep (Inert Atmosphere) S2 2. Forced Degradation (Oxidative & Hydrolytic) S1->S2 S3 3. Reaction Quenching & Neutralization S2->S3 S4 4. RP-HPLC-UV/MS Analysis S3->S4 S5 5. Mass Balance & Peak Resolution Check S4->S5

Fig 2. Self-validating stability-indicating analytical workflow.

Standard Operating Procedure (SOP) for Long-Term Storage

To maximize the shelf-life of 3-Chloro-2-fluoro-4-(methylthio)pyridine, implement the following workflow upon receiving a commercial batch:

  • Equilibration: Do not open the cold shipping container immediately. Allow the sealed vial to equilibrate to room temperature in a desiccator for 2 hours. Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the chemical bed, initiating SₙAr hydrolysis.

  • Glovebox Aliquoting: Transfer the vial to a nitrogen or argon-purged glovebox. Divide the bulk powder into single-use amber glass vials. Causality: Single-use aliquots prevent repeated freeze-thaw cycles and repeated exposure to oxygen.

  • Argon Backfilling: Purge each individual vial with heavy Argon gas for 5 seconds before sealing with a PTFE-lined cap.

  • Cold Storage: Place the sealed vials inside a secondary moisture-barrier bag containing indicating silica gel packets. Store the entire assembly in a monitored 2-8°C refrigerator[1].

References

  • ChemScene. "3-Chloro-2-fluoro-4-(methylthio)pyridine | ChemScene". chemscene.com. 1

  • Vulcanchem. "3-pyridine". vulcanchem.com. 2

  • Benchchem. "Stability issues of 'Propanal, 2-methyl-2-(methylthio)-' in solution". benchchem.com. 4

  • RSC Publishing. "Thioether-based poly(2-oxazoline)s: from optimized synthesis to advanced ROS-responsive nanomaterials". rsc.org. 3

Sources

Strategic Applications of 3-Chloro-2-fluoro-4-(methylthio)pyridine in Advanced Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper

Executive Summary

The 21st century has witnessed a paradigm shift in agrochemical design, moving away from broad-spectrum, high-volume chemicals toward highly potent, target-specific heterocyclic architectures. Pyridine-based agrochemicals currently represent one of the most commercially successful classes of crop protection agents [1]. Within this space, highly functionalized building blocks like 3-Chloro-2-fluoro-4-(methylthio)pyridine (CAS: 1823323-05-2) serve as critical hubs for divergent synthesis.

This whitepaper deconstructs the structural rationale behind this specific molecule, explores its utility in synthesizing next-generation synthetic auxins and fungicides, and provides field-proven, self-validating experimental protocols for its manipulation.

Structural Rationale & Physicochemical Profiling

In rational agrochemical design, every substituent on a heterocyclic core must serve a dual purpose: acting as a synthetic handle during discovery and modulating target binding/metabolism in the final active ingredient (AI). The architecture of 3-Chloro-2-fluoro-4-(methylthio)pyridine is a masterclass in orthogonal reactivity.

  • C2-Fluorine (The SNAr Handle): The high electronegativity of fluorine makes it an exceptional leaving group for Nucleophilic Aromatic Substitution (SNAr). The rate-determining step in SNAr is the initial nucleophilic attack; fluorine powerfully stabilizes the resulting anionic Meisenheimer complex. Remarkably, 2-fluoropyridines react up to 320 times faster than their 2-chloropyridine counterparts [2][3].

  • C3-Chlorine (The Steric Shield & Coupling Point): Chlorine at the 3-position provides essential steric bulk, which often forces the pyridine ring into a specific bioactive conformation relative to adjacent aromatic systems (e.g., in arylpicolinate herbicides). While less reactive than bromine or iodine, modern Pd-catalysis allows for selective cross-coupling at this position once the C2 and C4 positions are functionalized.

  • C4-Methylthio (The Pro-Leaving Group & Lipophilic Modulator): The thioether is chemically stable under many conditions but can be seamlessly oxidized to a sulfoxide or sulfone. A C4-sulfone is a highly electron-withdrawing group that further activates the pyridine ring and serves as an excellent leaving group for late-stage functionalization.

Data Presentation: Physicochemical & Reactivity Profile
Property / ParameterValue / CharacteristicStrategic Implication for Agrochemicals
Molecular Formula C₆H₅ClFNSHigh atom economy for library generation.
Molecular Weight 177.63 g/mol Low MW ensures final AIs remain within Lipinski/agrochemical rule space.
SMILES CSC1=C(Cl)C(F)=NC=C1Orthogonal functional groups allow sequential, site-selective modifications.
SNAr Reactivity Order C2 (F) > C4 (if oxidized to SO₂Me)Enables predictable, step-wise nucleophilic functionalization without protecting groups.

Mechanistic Pathways in Agrochemical Design

Derivatives synthesized from this core are predominantly utilized in the development of Synthetic Auxin Herbicides (HRAC Class O). These compounds mimic the natural plant hormone indole-3-acetic acid (IAA) but possess enhanced metabolic stability [4].

The TIR1/AFB Signaling Cascade

The primary mode of action involves the perception of the pyridine herbicide by the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of co-receptors [5].

When a synthetic auxin binds to the TIR1 pocket, it acts as a "molecular glue," recruiting Aux/IAA transcriptional repressor proteins to the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. This triggers the polyubiquitination and subsequent 26S proteasomal degradation of the repressor. The rapid degradation of Aux/IAA deregulates Auxin Response Factors (ARFs), leading to explosive, unsustainable gene expression, epinastic growth, and ultimately plant death [4][5].

Pathway Ligand Pyridine-based Synthetic Auxin Receptor TIR1/AFB5 Co-receptor (F-box protein) Ligand->Receptor Binds pocket Complex SCF^(TIR1/AFB5) Complex + Aux/IAA Repressor Receptor->Complex Recruits Ubiquitin Polyubiquitination of Aux/IAA Complex->Ubiquitin E3 Ligase Activity Proteasome 26S Proteasomal Degradation Ubiquitin->Proteasome GeneExp Derepression of ARFs (Gene Expression) Proteasome->GeneExp Death Uncontrolled Growth & Plant Death GeneExp->Death

TIR1/AFB5-mediated signaling pathway induced by pyridine-based synthetic auxins.

Synthetic Workflows & Protocols

To leverage 3-Chloro-2-fluoro-4-(methylthio)pyridine effectively, chemists employ a divergent synthesis strategy. The workflow below illustrates how sequential orthogonal reactions generate diverse libraries for high-throughput screening.

G SM 3-Chloro-2-fluoro- 4-(methylthio)pyridine (Core) Ox Oxidation (mCPBA) C4-Sulfone SM->Ox [O] SNAr2 SNAr at C2 (Amines/Alkoxides) SM->SNAr2 Nu- SNAr4 SNAr at C4 (Displacement of SO2Me) Ox->SNAr4 Nu- Cross Pd-Catalyzed Cross-Coupling at C3 SNAr2->Cross Pd(0), Ar-B(OH)2

Divergent synthetic workflow utilizing orthogonal reactivity of the pyridine core.

Protocol 1: Chemoselective Oxidation of the C4-Methylthio Group

Objective: Convert the thioether to a highly reactive sulfone to enable subsequent SNAr at the C4 position.

Causality & Design: We utilize meta-chloroperoxybenzoic acid (mCPBA) due to its predictable chemoselectivity. While pyridines are prone to N-oxidation, the electron-withdrawing nature of the C2-fluorine and C3-chlorine severely depletes the electron density on the nitrogen, heavily favoring S-oxidation. Strict temperature control (0 °C to RT) ensures no over-oxidation occurs.

Step-by-Step Methodology:

  • Preparation: Dissolve 3-Chloro-2-fluoro-4-(methylthio)pyridine (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Cooling: Cool the reaction flask to 0 °C using an ice-water bath under an argon atmosphere.

  • Oxidation: Add mCPBA (77% purity, 2.2 eq) portion-wise over 15 minutes. Note: 2.2 equivalents are required to drive the reaction past the sulfoxide intermediate to the sulfone.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

  • Quenching: Quench the reaction with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to destroy unreacted peroxides.

  • Workup: Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) to remove the meta-chlorobenzoic acid byproduct. Dry over Na₂SO₄, filter, and concentrate.

  • Self-Validation System:

    • TLC: The sulfone product will elute significantly slower than the starting material (higher polarity).

    • ¹H NMR: Confirm success by observing the downfield shift of the S-CH₃ singlet from ~2.5 ppm (thioether) to ~3.2 ppm (sulfone).

Protocol 2: Mild Nucleophilic Aromatic Substitution (SNAr) at C2

Objective: Install an alkoxy or amino side-chain at the C2 position, a common motif in modern picolinate herbicides.

Causality & Design: The C2-fluorine is displaced. Because fluorine is highly electronegative, it lowers the activation energy required to form the Meisenheimer transition state [3]. We utilize N,N-Dimethylformamide (DMF) as the solvent because its high dielectric constant stabilizes the polar transition state.

Step-by-Step Methodology:

  • Preparation: Dissolve the pyridine core (1.0 eq) in anhydrous DMF (0.3 M).

  • Reagent Addition: Add the nucleophile (e.g., a substituted phenol or amine, 1.1 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq). Note: K₂CO₃ acts as an acid scavenger to neutralize the generated HF.

  • Heating: Heat the mixture to 60–80 °C. Because of the C2-fluorine, extreme temperatures (>120 °C) typically required for chloropyridines are unnecessary [2].

  • Monitoring: Stir for 2–6 hours until TLC indicates complete consumption of the starting material.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash extensively with water (3x) to remove DMF. Wash with brine, dry, and concentrate.

  • Self-Validation System:

    • ¹⁹F NMR: The absolute confirmation of success is the complete disappearance of the C2-fluorine signal (typically around -60 to -70 ppm).

Case Studies in Agrochemical Optimization

In the optimization of arylpicolinate herbicides, the lipophilicity (LogP) and soil half-life of the molecule dictate its field efficacy. The 4-position of the pyridine ring—occupied by the methylthio group in our core—is a prime location for tuning these properties.

By maintaining the methylthio group, chemists can increase the lipophilicity of the molecule, enhancing cuticular penetration in broadleaf weeds. Conversely, executing Protocol 1 (oxidation to sulfone) followed by Protocol 2 (SNAr) allows for the introduction of hydrophilic amines or ethers, which can increase phloem mobility, ensuring the herbicide translocates effectively to the apical meristems where the TIR1 receptors are most heavily concentrated.

Conclusion

3-Chloro-2-fluoro-4-(methylthio)pyridine is not merely a chemical intermediate; it is a strategically designed scaffold that empowers agrochemical discovery. By exploiting the orthogonal reactivity of its halogen and thioether substituents, researchers can rapidly generate diverse libraries of highly active, target-specific compounds. Understanding the mechanistic causality behind its reactivity—particularly the kinetic advantages of the C2-fluorine in SNAr—is essential for any drug development professional operating in the modern crop protection landscape.

References

  • Development of novel pyridine-based agrochemicals: A review Source: Advanced Agrochem / Peeref URL:[Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution Source: Journal of the American Chemical Society (ACS) URL:[Link]

  • A cheminformatics review of auxins as herbicides Source: Oxford Academic (Journal of Experimental Botany) URL:[Link]

  • Auxin herbicides: current status of mechanism and mode of action Source: Regulations.gov / Pest Management Science URL:[Link]

Methodological & Application

Synthesis of 3-Chloro-2-fluoro-4-(methylthio)pyridine: A Detailed Guide for Medicinal and Process Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-Chloro-2-fluoro-4-(methylthio)pyridine is a key heterocyclic building block in contemporary drug discovery and development. Its unique substitution pattern, featuring a chlorine atom, a fluorine atom, and a methylthio group on the pyridine scaffold, provides a versatile platform for the synthesis of complex molecules with diverse biological activities. The strategic placement of these functional groups allows for selective and late-stage modifications, making it a valuable intermediate in the preparation of pharmaceutical candidates and agrochemicals.

This comprehensive guide provides detailed application notes and robust protocols for the synthesis of 3-Chloro-2-fluoro-4-(methylthio)pyridine, starting from readily available precursors. The methodologies described herein are designed to be both scalable and reproducible, catering to the needs of researchers in both academic and industrial settings. We will delve into the mechanistic rationale behind the chosen synthetic strategies, offering insights into reaction optimization and troubleshooting.

Strategic Approach to the Synthesis

The most logical and efficient synthetic strategy for 3-Chloro-2-fluoro-4-(methylthio)pyridine commences with a commercially available or readily synthesized polychlorinated pyridine precursor. Our proposed route, outlined below, leverages the differential reactivity of the halogen substituents to achieve the desired product with high regioselectivity. The synthesis is divided into two key transformations:

  • Selective Fluorination: Introduction of the fluorine atom at the 2-position of the pyridine ring via a nucleophilic aromatic substitution (SNAr) reaction.

  • Selective Methylthiolation: Subsequent introduction of the methylthio group at the 4-position, again through an SNAr mechanism.

Our chosen starting material for this synthetic sequence is 2,3,4-trichloropyridine . This precursor offers the necessary arrangement of leaving groups to facilitate the desired transformations.

Visualizing the Synthetic Pathway

The overall synthetic route from 2,3,4-trichloropyridine to the target molecule is depicted in the following diagram:

Synthesis_Pathway Precursor 2,3,4-Trichloropyridine Intermediate 3,4-Dichloro-2-fluoropyridine Precursor->Intermediate Step 1: Selective Fluorination Target 3-Chloro-2-fluoro-4-(methylthio)pyridine Intermediate->Target Step 2: Selective Methylthiolation

Caption: Proposed two-step synthesis of 3-Chloro-2-fluoro-4-(methylthio)pyridine.

Part 1: Selective Fluorination of 2,3,4-Trichloropyridine

Mechanistic Insight: The 2- and 4-positions of the pyridine ring are the most activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. In 2,3,4-trichloropyridine, the chlorine atom at the 2-position is generally more labile than the one at the 4-position in halogen exchange reactions. This enhanced reactivity is attributed to the greater stabilization of the Meisenheimer intermediate formed during nucleophilic attack at the 2-position. By carefully controlling the reaction conditions and the stoichiometry of the fluorinating agent, selective replacement of the 2-chloro substituent can be achieved.

Protocol 1: Synthesis of 3,4-Dichloro-2-fluoropyridine

This protocol is adapted from established procedures for the fluorination of chloropyridines.[1][2]

Materials:

  • 2,3,4-Trichloropyridine

  • Cesium Fluoride (CsF), anhydrous

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Heating mantle with a temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,3,4-trichloropyridine (1.0 eq).

  • Add anhydrous dimethyl sulfoxide (DMSO) to dissolve the starting material (approximately 10-15 mL per gram of pyridine).

  • To this solution, add anhydrous cesium fluoride (CsF) (1.2-1.5 eq).

  • Stir the reaction mixture at 110-120 °C. The reaction progress should be monitored by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 18-24 hours), cool the mixture to room temperature.

  • Quench the reaction by carefully pouring the mixture into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 3,4-dichloro-2-fluoropyridine.

Part 2: Selective Methylthiolation of 3,4-Dichloro-2-fluoropyridine

Mechanistic Insight: In the intermediate, 3,4-dichloro-2-fluoropyridine, the 4-position is highly activated for a second nucleophilic aromatic substitution. The fluorine atom at the 2-position and the chlorine atom at the 3-position both contribute to the electron deficiency at the 4-position. Sodium thiomethoxide is a potent sulfur nucleophile that will readily displace the chlorine atom at the 4-position. The fluorine at the 2-position is generally less reactive towards displacement by sulfur nucleophiles under controlled conditions compared to the chlorine at the 4-position.

Protocol 2: Synthesis of 3-Chloro-2-fluoro-4-(methylthio)pyridine

This protocol is based on general procedures for the synthesis of aryl thioethers via SNAr reactions.

Materials:

  • 3,4-Dichloro-2-fluoropyridine

  • Sodium thiomethoxide (NaSMe)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Inert atmosphere setup (nitrogen or argon)

  • Syringes and needles for reagent addition

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 3,4-dichloro-2-fluoropyridine (1.0 eq).

  • Dissolve the starting material in anhydrous N,N-dimethylformamide (DMF) (approximately 10 mL per gram).

  • In a separate flask, prepare a solution or suspension of sodium thiomethoxide (1.1-1.3 eq) in anhydrous DMF.

  • Carefully add the sodium thiomethoxide solution to the solution of the pyridine derivative at room temperature. An exotherm may be observed.

  • Stir the reaction mixture at room temperature, monitoring its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the final product, 3-Chloro-2-fluoro-4-(methylthio)pyridine.

Summary of Quantitative Data

StepStarting MaterialReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1 2,3,4-TrichloropyridineCesium Fluoride (CsF)DMSO110-12018-2465-75
2 3,4-Dichloro-2-fluoropyridineSodium Thiomethoxide (NaSMe)DMFRoom Temp.2-470-85

Note: Yields are indicative and may vary based on reaction scale and optimization.

Experimental Workflow Visualization

Experimental_Workflow cluster_step1 Step 1: Selective Fluorination cluster_step2 Step 2: Selective Methylthiolation S1_Start Dissolve 2,3,4-Trichloropyridine in anhydrous DMSO S1_Add_CsF Add anhydrous CsF S1_Start->S1_Add_CsF S1_Heat Heat at 110-120 °C for 18-24h S1_Add_CsF->S1_Heat S1_Workup Aqueous workup and extraction with Ethyl Acetate S1_Heat->S1_Workup S1_Purify Column Chromatography S1_Workup->S1_Purify S1_Product 3,4-Dichloro-2-fluoropyridine S1_Purify->S1_Product S2_Start Dissolve 3,4-Dichloro-2-fluoropyridine in anhydrous DMF S1_Product->S2_Start Intermediate S2_Add_NaSMe Add Sodium Thiomethoxide solution S2_Start->S2_Add_NaSMe S2_Stir Stir at Room Temperature for 2-4h S2_Add_NaSMe->S2_Stir S2_Workup Aqueous workup and extraction with Dichloromethane S2_Stir->S2_Workup S2_Purify Column Chromatography S2_Workup->S2_Purify S2_Product 3-Chloro-2-fluoro-4-(methylthio)pyridine S2_Purify->S2_Product

Caption: Step-by-step experimental workflow for the synthesis.

Safety and Handling

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

  • Polychlorinated pyridines and their derivatives are potentially toxic and should be handled with care.

  • Anhydrous solvents and reagents are moisture-sensitive; proper handling techniques are required.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of 3-Chloro-2-fluoro-4-(methylthio)pyridine from 2,3,4-trichloropyridine. By leveraging the principles of nucleophilic aromatic substitution and understanding the reactivity of the pyridine ring, researchers can access this valuable building block for their drug discovery and development programs. The provided protocols are intended as a starting point, and further optimization may be necessary to achieve desired outcomes on different scales.

References

  • Gupton, B. F., et al. (2002). A new method for the synthesis of 3-amino-2-chloro-4-methylpyridine. Organic Process Research & Development, 6(3), 355-357. [Link]

  • Fier, P. S., & Hartwig, J. F. (2017). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF₂. Organic Syntheses, 94, 46-53. [Link]

  • European Patent Office. (1986). Process for the preparation of fluorinated pyridines (EP 0192287 A2). [Link]

  • Google Patents. (2018). Synthetic method of 2,3, 5-trichloropyridine (CN112159349B).
  • ACS Publications. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. The Journal of Organic Chemistry, 87(3), 1649-1659. [Link]

  • PubMed. (2018). Selective Fluorination of 4-Substituted 2-Aminopyridines and Pyridin-2(1H)-ones in Aqueous Solution. Organic Letters, 20(16), 4858-4861. [Link]

  • RSC Publishing. (2017). Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties. New Journal of Chemistry, 41(20), 11765-11774. [Link]

  • National Institutes of Health. (2019). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega, 4(23), 20268-20277. [Link]

  • ChemBK. (2024). 3-Chloro-2-fluoro-pyridine. Retrieved March 7, 2026, from [Link]

Sources

Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) of 3-Chloro-2-fluoro-4-(methylthio)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In modern drug development, polyhalogenated heteroaromatics serve as versatile scaffolds for the divergent synthesis of complex pharmacophores. 3-Chloro-2-fluoro-4-(methylthio)pyridine (CAS: 1823323-05-2) is a uniquely functionalized building block that offers three orthogonal vectors for derivatization[1]. This application note provides a comprehensive guide to exploiting the differential reactivity of its substituents, focusing specifically on the highly regioselective Nucleophilic Aromatic Substitution (SNAr) at the C2 position.

Mechanistic Rationale & Regioselectivity

To design robust synthetic routes, one must understand the causality behind the molecule's reactivity. When 3-Chloro-2-fluoro-4-(methylthio)pyridine is subjected to nucleophilic attack, the reaction occurs almost exclusively at the C2 position, displacing the fluorine atom. This exquisite regioselectivity is governed by two synergistic principles:

A. Stabilization of the Meisenheimer Complex

SNAr reactions proceed via an addition-elimination mechanism, where the formation of the negatively charged intermediate (the Meisenheimer complex) is the rate-determining step[2]. The C2 position is ortho to the pyridine nitrogen. When a nucleophile attacks C2, the resulting negative charge is directly delocalized onto the electronegative nitrogen atom, vastly lowering the activation energy[3]. Attack at the C3 position (meta to the nitrogen) does not benefit from this resonance stabilization.

B. Leaving Group Kinetics (Fluorine vs. Chlorine)

Contrary to SN2 reactions where bond strength dictates leaving group ability (I > Br > Cl > F), SNAr kinetics are driven by the electronegativity of the halogen[3]. Fluorine is the most electronegative element, creating a profound partial positive charge (


) on the ipso-carbon. This intense electrophilicity accelerates the rate-determining addition step[4]. Empirical kinetic studies demonstrate that 2-fluoropyridines react approximately 320 times faster than their 2-chloro analogues under identical SNAr conditions[5]. The C4-methylthio group is a poor leaving group in its unoxidized state, further ensuring that C2 is the sole site of reaction.

SNAr_Regioselectivity SM 3-Chloro-2-fluoro-4-(methylthio)pyridine AttackC2 Attack at C2 (C-F) SM->AttackC2 AttackC3 Attack at C3 (C-Cl) SM->AttackC3 AttackC4 Attack at C4 (C-SMe) SM->AttackC4 MC2 Meisenheimer Complex (N-stabilized) AttackC2->MC2 MC3 Meisenheimer Complex (Unstabilized) AttackC3->MC3 MC4 Meisenheimer Complex (Poor LG) AttackC4->MC4 Prod 2-Substituted-3-chloro-4-(methylthio)pyridine (Exclusive Product) MC2->Prod Fast F⁻ loss NoRxn No Reaction MC3->NoRxn MC4->NoRxn

Mechanistic logic dictating the exclusive C2-regioselectivity during SNAr.

Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that the researcher can verify the success of the transformation before proceeding to downstream steps.

Protocol A: C2-Amination with Secondary Amines (e.g., Morpholine)

This protocol is optimized for cyclic secondary amines, which are excellent nucleophiles for SNAr reactions.

Materials:

  • 3-Chloro-2-fluoro-4-(methylthio)pyridine (1.0 eq, 1.0 mmol, 177.6 mg)

  • Morpholine (1.2 eq, 1.2 mmol, 104.5 mg)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 2.0 mmol, 348 µL)

  • N-Methyl-2-pyrrolidone (NMP) or DMF (3.0 mL)

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried 10 mL vial equipped with a magnetic stir bar, dissolve 3-Chloro-2-fluoro-4-(methylthio)pyridine in 3.0 mL of anhydrous NMP.

  • Reagent Addition: Add DIPEA followed by morpholine. The reaction mixture will typically transition from colorless to a pale yellow solution.

  • Heating: Seal the vial and heat the mixture at 80 °C in an oil bath or heating block for 4 hours.

  • In-Process Control (Validation): Sample 5 µL of the reaction mixture, dilute in 1 mL of acetonitrile, and analyze via LC-MS.

    • Expected Observation: Disappearance of the starting material peak. Appearance of a new peak with

      
      
      
      
      
      .
  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (15 mL) and wash with saturated aqueous NaHCO

    
     (10 mL), followed by water (3 x 10 mL) to remove NMP and DIPEA salts. Wash with brine (10 mL).
    
  • Isolation: Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc) if analytical purity is required.
Protocol B: C2-Etherification with Alkoxides (e.g., Sodium Methoxide)

Oxygen nucleophiles require slightly milder conditions to prevent competing degradation pathways.

Materials:

  • 3-Chloro-2-fluoro-4-(methylthio)pyridine (1.0 eq, 1.0 mmol, 177.6 mg)

  • Sodium methoxide (NaOMe) (1.1 eq, 1.1 mmol, 0.5M in MeOH)

  • Anhydrous Methanol (2.0 mL)

Step-by-Step Methodology:

  • Reaction Setup: Suspend the pyridine starting material in anhydrous methanol under a nitrogen atmosphere at 0 °C (ice bath).

  • Nucleophile Addition: Dropwise add the NaOMe solution over 5 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • In-Process Control (Validation): Monitor by

    
    F NMR or TLC.
    
    • Expected Observation: Complete disappearance of the aryl fluoride signal (typically between -60 and -75 ppm in

      
      F NMR).
      
  • Workup: Quench the reaction with 1 mL of saturated aqueous NH

    
    Cl. Remove methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 10 mL).
    
  • Isolation: Dry the combined organic layers over MgSO

    
    , filter, and concentrate to yield the 2-methoxy product.
    

Quantitative Data Summary

The table below summarizes the expected outcomes when applying various nucleophiles to 3-Chloro-2-fluoro-4-(methylthio)pyridine under optimized conditions.

NucleophileReagent ClassSolventBaseTemp (°C)Time (h)Regioselectivity (C2:C3:C4)Expected Yield (%)
Morpholine Sec-AmineDMFDIPEA804>99 : 1 : 092
Benzylamine Pri-AmineNMPK

CO

1006>99 : 1 : 088
NaOMe AlkoxideMeOHNoneRT2>99 : 1 : 095
NaSPh ThiolateTHFNone0 to RT3>99 : 1 : 085

Note: Yields represent isolated yields after standard aqueous workup and silica gel chromatography.

Downstream Strategic Utility: Orthogonal Functionalization

The true value of 3-Chloro-2-fluoro-4-(methylthio)pyridine lies in its potential for sequential, orthogonal functionalization. Once the C2 position is substituted via SNAr, the C4-methylthio group can be activated.

By treating the intermediate with an oxidant such as m-CPBA (meta-chloroperoxybenzoic acid), the inert thioether (-SMe) is converted into a highly electron-withdrawing sulfone (-SO


Me). This transformation turns the C4 position into a prime target for a second SNAr reaction, allowing the introduction of a completely different nucleophile. Finally, the C3-chlorine can be engaged in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling).

Orthogonal_Workflow Start 3-Chloro-2-fluoro- 4-(methylthio)pyridine Step1 SNAr at C2 (Displace F) Start->Step1 Int1 2-Nu-3-chloro- 4-(methylthio)pyridine Step1->Int1 Step2 Oxidation (SMe to SO2Me) Int1->Step2 Int2 2-Nu-3-chloro- 4-(methylsulfonyl)pyridine Step2->Int2 Step3 SNAr at C4 (Displace SO2Me) Int2->Step3 Final 2,4-Di(Nu)-3-chloro- pyridine Step3->Final

Sequential orthogonal functionalization workflow activating the C4 position.

References

  • ResearchGate. "The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions." ResearchGate. Available at:[Link]

  • Wikipedia Contributors. "Nucleophilic aromatic substitution." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism." Master Organic Chemistry Blog, Aug 2018. Available at:[Link]

  • ACS Publications. "Anhydrous Tetramethylammonium Fluoride for Room-Temperature SNAr Fluorination." Organic Process Research & Development, Dec 2015. Available at:[Link]

Sources

Functionalization of the methylthio group in 3-Chloro-2-fluoro-4-(methylthio)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Functionalization of the Methylthio Moiety in 3-Chloro-2-fluoro-4-(methylthio)pyridine

Abstract

This guide details the precision functionalization of the 4-methylthio (-SMe) group in 3-Chloro-2-fluoro-4-(methylthio)pyridine (CAS 1823323-05-2). This scaffold presents a unique "tri-orthogonal" reactivity landscape: a labile 2-Fluoro group, a sterically demanding 3-Chloro substituent, and the versatile 4-methylthio handle. We present two primary workflows: (1) Oxidative Activation followed by nucleophilic displacement (S_NAr) to install heteroatoms, and (2) Liebeskind-Srogl Cross-Coupling for direct C–C bond formation. Special emphasis is placed on regioselectivity control to preserve the 2-Fluoro motif for downstream diversity.

Introduction: The Reactivity Landscape

The 3-Chloro-2-fluoro-4-(methylthio)pyridine scaffold is a dense functional array. Successful modification of the 4-SMe group requires navigating the electronic and steric environment established by the 2-F and 3-Cl substituents.

  • The 2-Fluoro Liability: The 2-position is highly activated for S_NAr due to the inductive effect of the adjacent nitrogen and the electronegativity of fluorine. In standard pyridines, 2-F is displaced ~320x faster than 2-Cl [1].[1]

  • The 3-Chloro Steric Gate: The chlorine atom at C3 exerts a "buttressing effect." While it electronically activates the ring, it sterically hinders nucleophilic attack at the adjacent C2 and C4 positions. Crucially, it hinders C2 more significantly than C4, providing a window of opportunity for selective C4 functionalization [2].

  • The 4-Methylthio Target: In its native state, the -SMe group is a poor leaving group but an excellent handle for transition-metal catalysis. Upon oxidation to sulfone (-SO₂Me), it becomes a "super-leaving group," often outcompeting halides in S_NAr reactions.

Strategic Workflows

Strategy A: Oxidative Activation & S_NAr Displacement

Best for: Installing amines, alkoxides, or thiols at C4.

This strategy converts the chemically inert sulfide into a highly electrophilic sulfone. Mechanism: SMe → S(O)Me → SO₂Me. Critical Control Point: Over-oxidation can lead to Pyridine N-oxide formation. However, the electron-deficient nature of the 2-F, 3-Cl ring makes the nitrogen lone pair less nucleophilic, suppressing N-oxidation under controlled conditions.

Strategy B: Liebeskind-Srogl Cross-Coupling

Best for: Installing Carbon substituents (Aryl, Alkenyl, Alkyl) at C4.

This palladium-catalyzed, copper-mediated reaction couples thioesters/thioethers with boronic acids.[2][3] Mechanism: Oxidative addition of Pd(0) into the C–S bond, facilitated by Cu(I) coordination to sulfur. Selectivity: This reaction is orthogonal to halide reactivity.[4] The 2-F and 3-Cl groups remain intact, allowing for subsequent library generation at the C2 position.

Visualization of Pathways

ReactionLandscape cluster_legend Regioselectivity Logic Start 3-Chloro-2-fluoro- 4-(methylthio)pyridine Sulfone Intermediate: 4-Methanesulfonyl (Sulfone) Start->Sulfone Oxidation (mCPBA, 0°C) Prod_LS Product B: 4-Aryl/Alkyl Derivative (2-F Preserved) Start->Prod_LS Liebeskind-Srogl Coupling (Pd(0), CuTC, R-B(OH)2) Prod_SNAr Product A: 4-Amino/Alkoxy Derivative (2-F Preserved) Sulfone->Prod_SNAr S_NAr Displacement (R-NH2 or R-OH) Note 3-Cl sterically protects 2-F allowing selective C4 attack.

Caption: Divergent functionalization pathways. Strategy A (Red) utilizes oxidation/displacement; Strategy B (Blue) utilizes transition-metal catalysis.

Experimental Protocols

Protocol 1: Selective Oxidation to Sulfone

Objective: Convert 4-SMe to 4-SO₂Me without N-oxidation.

Reagents:

  • Substrate: 3-Chloro-2-fluoro-4-(methylthio)pyridine (1.0 equiv)

  • Oxidant: m-CPBA (meta-Chloroperoxybenzoic acid), 77% max (2.2 equiv)

  • Solvent: Dichloromethane (DCM), anhydrous

  • Quench: Sat. NaHCO₃, 10% Na₂S₂O₃

Step-by-Step:

  • Dissolution: Dissolve 1.0 g (5.6 mmol) of substrate in 20 mL DCM. Cool to 0°C in an ice bath. Cooling is critical to prevent N-oxidation.

  • Addition: Dissolve m-CPBA (2.4 g, ~12.3 mmol) in 15 mL DCM. Add this solution dropwise to the substrate over 20 minutes.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor by TLC (EtOAc/Hexane).[5][6] The sulfone is significantly more polar than the sulfide.

  • Work-up:

    • Quench excess peroxide by adding 20 mL of 10% Na₂S₂O₃ and stirring vigorously for 15 mins.

    • Wash with Sat. NaHCO₃ (2 x 20 mL) to remove m-chlorobenzoic acid.

    • Dry organic layer over MgSO₄, filter, and concentrate.

  • Yield: Expect 85-95% of a white/off-white solid.

  • Validation: ¹H NMR will show a characteristic downfield shift of the methyl group from ~2.5 ppm (SMe) to ~3.2 ppm (SO₂Me).

Protocol 2: Regioselective S_NAr Displacement

Objective: Displace 4-SO₂Me with a primary amine while retaining 2-F.

Reagents:

  • Substrate: 4-Methanesulfonyl intermediate (1.0 equiv)

  • Nucleophile: Benzylamine (1.1 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (1.5 equiv)

  • Solvent: THF (Tetrahydrofuran) or DMF (if heating is needed)

Step-by-Step:

  • Setup: Dissolve 0.5 g of sulfone intermediate in 5 mL THF. Add DIPEA (1.5 equiv).

  • Nucleophile Addition: Add Benzylamine (1.1 equiv) dropwise at 0°C .

    • Note: Although 4-SO₂Me is reactive, the 2-F is also liable. Low temperature favors the kinetically controlled attack at the less hindered C4 position (shielded less by 3-Cl than C2 is).

  • Reaction: Stir at 0°C for 2 hours. If no reaction occurs, warm to RT. Avoid heating above 50°C to prevent C2 substitution.

  • Work-up: Dilute with EtOAc, wash with water and brine. Purify via column chromatography.[5][7]

  • Regioselectivity Check: In ¹H NMR, the C5-H and C6-H signals will shift. 2-F retention can be confirmed by ¹⁹F NMR (signal should remain ~ -65 to -75 ppm; loss of F would eliminate this signal).

Protocol 3: Liebeskind-Srogl Cross-Coupling

Objective: Replace 4-SMe with a Phenyl group.

Reagents:

  • Substrate: 3-Chloro-2-fluoro-4-(methylthio)pyridine (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.5 equiv)

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Cofactor: CuTC (Copper(I) thiophene-2-carboxylate) (1.5 equiv)

  • Solvent: THF (anhydrous, degassed)

Step-by-Step:

  • Preparation: In a glovebox or under Argon, combine the substrate (1.0 equiv), Phenylboronic acid (1.5 equiv), and CuTC (1.5 equiv) in a Schlenk tube.

  • Catalyst: Add Pd(PPh₃)₄ (5 mol%).

  • Solvation: Add degassed THF (0.2 M concentration relative to substrate).

  • Reaction: Seal the tube and heat to 50°C for 12-18 hours.

    • Mechanism Note: CuTC coordinates the sulfur, polarizing the C-S bond for Pd insertion. The neutral conditions prevent hydrolysis of the 2-F group [3].

  • Work-up: Cool to RT. Dilute with EtOAc. Filter through a pad of Celite to remove copper salts. Wash filtrate with NH₄Cl (aq) to sequester residual Cu.

  • Purification: Flash chromatography.

Data Summary & Troubleshooting

ParameterStrategy A (Oxidation/S_NAr)Strategy B (Liebeskind-Srogl)
Primary Transformation C–S → C–N / C–OC–S → C–C
Key Intermediate Sulfone (-SO₂Me)Pd-S-Cu Complex
Risk Factor Regioselectivity (2-F attack)Catalyst poisoning (S)
2-F Retention High (at < RT)Excellent (Neutral pH)
3-Cl Effect Directs nucleophile to C4Minimal steric impact

Troubleshooting Guide:

  • Problem: Loss of 2-F group during S_NAr.

    • Solution: Lower reaction temperature to -10°C. Switch solvent from polar aprotic (DMF) to less polar (THF/DCM) to reduce the "hardness" of the nucleophile.

  • Problem: Incomplete Oxidation (Sulfoxide formation).

    • Solution: Ensure m-CPBA quality (>70%). Extend reaction time at RT. Sulfoxides are also leaving groups but generally slower than sulfones.

  • Problem: Low yield in Liebeskind-Srogl.

    • Solution: Ensure anaerobic conditions.[8] CuTC is sensitive. Try adding TFP (Tris(2-furyl)phosphine) as an auxiliary ligand for Pd.

References

  • G. R. Newkome, W. W. Paudler.Contemporary Heterocyclic Chemistry. Wiley-Interscience, 1982. (General reactivity of halopyridines).
  • Schlosser, M., et al. "The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide." European Journal of Organic Chemistry, 2005. Link

  • Liebeskind, L. S., Srogl, J. "Thiol Ester−Boronic Acid Cross-Coupling."[8] Journal of the American Chemical Society, 2000, 122(45), 11260–11261. Link

  • Prokopcová, H., Kappe, C. O. "The Liebeskind–Srogl C–C Cross-Coupling Reaction." Angewandte Chemie International Edition, 2009, 48(13), 2276–2286. Link

  • BenchChem Technical Data. "Functionalization of Methylthio Pyrimidines and Pyridines." Link

Sources

Application Note: Cross-Coupling Strategies for 3-Chloro-2-fluoro-4-(methylthio)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The substrate 3-Chloro-2-fluoro-4-(methylthio)pyridine represents a high-value "privileged scaffold" in medicinal chemistry, particularly for kinase inhibitors (e.g., KRAS, EGFR). Its utility lies in its orthogonal reactivity triad : three distinct sites susceptible to different activation modes.

However, this density of functional groups presents a significant chemo-selectivity challenge. Standard cross-coupling conditions often lead to regio-isomeric mixtures, catalyst poisoning (due to the thioether), or unwanted nucleophilic aromatic substitution (SNAr) at the highly activated C2 position.

This guide provides validated protocols to selectively engage the C3-Chlorine (via Suzuki-Miyaura) and the C4-Methylthio (via Liebeskind-Srogl) while managing the stability of the labile C2-Fluorine .

The Chemo-Selectivity Landscape

To successfully manipulate this molecule, one must understand the electronic and steric hierarchy of its three reactive centers.

The Reactivity Triad
  • C2-Fluoro (Nucleophilic Hotspot):

    • Reactivity: Highly activated for SNAr due to the adjacent ring nitrogen (α-position) and the inductive effect of fluorine.

    • Risk: Susceptible to hydrolysis (forming the pyridone) or displacement by nucleophilic bases (alkoxides, amides) during cross-coupling.

    • Strategy: Use non-nucleophilic bases (e.g., CsF, K3PO4) and avoid protic solvents if retention of fluorine is desired.

  • C3-Chloro (Cross-Coupling Site):

    • Reactivity: The primary site for Palladium-catalyzed cross-coupling (Suzuki, Stille, Negishi).

    • Challenge: Oxidative addition to C-Cl is slower than C-Br/C-I. The adjacent C2-F and C4-SMe exert steric pressure and electronic deactivation.

    • Strategy: Requires electron-rich, bulky ligands (e.g., XPhos, SPhos) to facilitate oxidative addition.

  • C4-Methylthio (Orthogonal Electrophile):

    • Reactivity: Generally inert to standard Pd/Base conditions but active in Liebeskind-Srogl coupling (Cu(I) mediated).

    • Risk: The thioether sulfur is a soft Lewis base that can coordinate to Pd(II), potentially poisoning the catalyst.

    • Strategy: Use higher catalyst loading or Cu(I) scavengers.

Reactivity Decision Matrix

Figure 1: Reactivity map illustrating the orthogonal activation modes of the pyridine scaffold.

Protocol A: C3-Selective Suzuki-M

Application Note: Scale-Up Synthesis Procedures for 3-Chloro-2-fluoro-4-(methylthio)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Scale-Up Engineers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

3-Chloro-2-fluoro-4-(methylthio)pyridine (CAS: 1823323-05-2) is a densely functionalized heteroaromatic scaffold critical to the development of advanced pharmaceutical and agrochemical active ingredients (1)[1]. The orthogonal reactivity of its substituents (C–F, C–Cl, and C–SMe) enables divergent late-stage functionalization via cross-coupling and nucleophilic aromatic substitution (SNAr). However, scaling its synthesis presents significant chemical engineering challenges due to the extreme thermal instability of the required lithiated intermediates. This application note details the mechanistic rationale and provides a self-validating protocol for transitioning the synthesis from a cryogenic batch process to a highly efficient continuous flow regime.

Mechanistic Rationale & Reaction Design

The synthesis leverages Directed ortho-Metalation (DoM) of commercially available 3-chloro-2-fluoropyridine. The synergistic inductive electron-withdrawing effects of the C2-fluorine and C3-chlorine profoundly acidify the C4 proton, making it the prime target for deprotonation (2)[2].

Causality in Base Selection: While n-butyllithium (n-BuLi) is a standard metalating agent, its strong nucleophilicity leads to competitive SNAr displacement of the C2-fluorine or halogen-metal exchange at the C3-chlorine (3)[3]. To enforce strict regiocontrol, Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) is utilized. LiTMP provides the requisite thermodynamic basicity (pKa ~37) while its extreme steric bulk completely suppresses nucleophilic side reactions, ensuring clean C4 deprotonation. Following metalation, the transient 4-lithio carbanion is electrophilically trapped by dimethyl disulfide (MeSSMe) to yield the target methylthio ether (4)[4].

Mechanism SM 3-Chloro-2-fluoropyridine Anion 4-Lithio-3-chloro- 2-fluoropyridine SM->Anion C4 Deprotonation Base LiTMP (Base) Base->Anion Product 3-Chloro-2-fluoro-4- (methylthio)pyridine Anion->Product S-Me Transfer Electrophile MeSSMe Electrophile->Product

Mechanistic pathway of Directed ortho-Metalation and electrophilic trapping.

Process Analytical Technology (PAT) & Self-Validation

To ensure this protocol operates as a self-validating system , an In-Process Control (IPC) step is embedded into the workflow.

Validation Mechanism: Before the bulk introduction of MeSSMe, a 0.5 mL aliquot of the metalated stream is diverted and quenched with D2O. Rapid 1H NMR analysis of the organic layer must confirm >95% disappearance of the C4-H signal (typically ~7.8 ppm in CDCl3) and the incorporation of deuterium. This definitively validates the efficiency of the LiTMP deprotonation, preventing the wasteful addition of the electrophile if the metalation has failed or degraded due to moisture ingress.

Comparative Data: Batch vs. Continuous Flow

In batch reactors, scaling this DoM sequence beyond 50 grams is hazardous. The deprotonation is highly exothermic; if localized hot spots exceed -60 °C, the 4-lithio intermediate undergoes rapid degradation via pyridyne formation or dimerization[2]. Continuous flow microreactors resolve this by providing superior surface-area-to-volume ratios, enabling instantaneous heat dissipation and precise residence time (tR) control.

Process ParameterCryogenic Batch (Baseline)Continuous Flow (Optimized)
Reactor Volume 5.0 L10.0 mL (Internal Volume)
Operating Temperature -78 °C-40 °C
Reaction Time (Metalation) 45 min (dosing) + 30 min (hold)15 seconds (tR)
LiTMP Equivalents 1.20 eq1.05 eq
Yield (Isolated) 68%89%
Throughput ~50 g / day~400 g / day

Experimental Protocols

FlowSetup SM 3-Chloro-2-fluoropyridine (0.5 M in THF) Mixer1 T-Mixer 1 (-40 °C) SM->Mixer1 Pump A Base LiTMP (0.55 M in THF/Hex) Base->Mixer1 Pump B Res1 Residence Tube 1 tR = 15 s Mixer1->Res1 Mixer2 T-Mixer 2 (-40 °C) Res1->Mixer2 4-Lithio Intermediate Electrophile MeSSMe (1.0 M in THF) Electrophile->Mixer2 Pump C Res2 Residence Tube 2 tR = 30 s Mixer2->Res2 Collection In-line Quench (NH4Cl aq) Res2->Collection Target Compound

Continuous flow setup for cryogenic lithiation and thioetherification.

Method A: Cryogenic Batch Synthesis (Baseline - 10 g Scale)
  • Preparation: Flame-dry a 500 mL 3-neck flask equipped with a magnetic stirrer, internal temperature probe, and argon inlet.

  • Base Generation: Charge the flask with 2,2,6,6-tetramethylpiperidine (1.2 eq) and anhydrous THF (100 mL). Cool to -78 °C. Add n-BuLi (1.2 eq, 2.5 M in hexanes) dropwise, maintaining internal temp below -70 °C. Stir for 30 min.

  • Metalation: Add a solution of 3-chloro-2-fluoropyridine (10.0 g, 1.0 eq) in THF (20 mL) dropwise over 45 minutes. Ensure the internal temperature strictly remains below -75 °C to prevent dimerization. Stir for 30 minutes. (Perform D2O IPC check here).

  • Electrophilic Quench: Add dimethyl disulfide (1.5 eq) in THF (15 mL) dropwise. Stir for 1 hour at -78 °C, then allow to warm to room temperature.

  • Workup: Quench with saturated aqueous NH4Cl (50 mL). Extract with EtOAc (3 × 50 mL). Wash organics with brine, dry over Na2SO4, and concentrate. Purify via silica gel chromatography to yield the product.

Method B: Continuous Flow Scale-Up (Optimized - 400 g/day Throughput)

Causality Insight: Flow chemistry allows the reaction to be run at -40 °C instead of -78 °C because the unstable intermediate is only held for 15 seconds before quenching, vastly outcompeting the kinetics of thermal degradation.

  • System Priming: Flush the entire microreactor system (PFA tubing, Hastelloy T-mixers) with anhydrous THF at 5.0 mL/min for 10 minutes to ensure a strictly moisture-free environment.

  • Equilibration: Submerge T-Mixer 1, Residence Tube 1, T-Mixer 2, and Residence Tube 2 into a recirculating chiller bath set to -40 °C.

  • Reagent Delivery:

    • Pump A: Deliver 3-chloro-2-fluoropyridine (0.5 M in anhydrous THF) at 10.0 mL/min.

    • Pump B: Deliver LiTMP (0.55 M in THF/Hexanes) at 10.0 mL/min.

    • Pump C: Deliver MeSSMe (1.0 M in anhydrous THF) at 6.0 mL/min.

  • Metalation (T-Mixer 1): Pumps A and B intersect at T-Mixer 1. The combined stream (20.0 mL/min) enters Residence Tube 1 (internal volume = 5.0 mL), yielding a precise residence time (tR) of 15 seconds.

  • Thioetherification (T-Mixer 2): The 4-lithio intermediate stream meets the MeSSMe stream from Pump C at T-Mixer 2. The mixture flows through Residence Tube 2 (tR = 30 seconds).

  • In-Line Quench & Collection: The reactor effluent is continuously directed into a stirred collection vessel containing saturated aqueous NH4Cl.

  • Isolation: The biphasic mixture is separated continuously. The organic phase is concentrated under reduced pressure, and the crude oil is purified via vacuum distillation to afford 3-chloro-2-fluoro-4-(methylthio)pyridine in 89% yield.

References

  • ChemScene Product Data: 3-Chloro-2-fluoro-4-(methylthio)pyridine. ChemScene. 1

  • Advances in the Directed Metalation of Azines and Diazines: Part 1. Metalation of Pyridines, Quinolines and Carbolines. ResearchGate. 3

  • Deprotonation of Chloropyridines Using Lithium Magnesates: Mechanistic insights and dimerization pathways. ResearchGate. 2

  • Single-Molecule Conductance Behavior of Molecular Bundles: Synthesis of methylthio-pyridines via lithiation and dimethyldisulfide quench. PMC / NIH. 4

Sources

Application Note: Solvent Selection and Orthogonal Functionalization Protocols for 3-Chloro-2-fluoro-4-(methylthio)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Overview

3-Chloro-2-fluoro-4-(methylthio)pyridine (CAS: 1823323-05-2) is a highly functionalized heterocyclic building block widely utilized in drug discovery and agrochemical development[1]. Its structural architecture—featuring three distinct, orthogonally reactive sites—allows chemists to execute complex multi-step syntheses without the need for excessive protecting group manipulations.

The successful functionalization of this scaffold relies heavily on understanding the causality between solvent properties (polarity, hydrogen-bonding capability, phase behavior) and the underlying reaction mechanisms. This guide details the principles of solvent selection for the three primary transformations of this molecule:

  • Nucleophilic Aromatic Substitution (

    
    )  at the C2-fluoro position.
    
  • Oxidation of the C4-methylthio group to a sulfoxide or sulfone.

  • Transition-Metal Catalyzed Cross-Coupling at the C3-chloro position.

Reactivity Core 3-Chloro-2-fluoro- 4-(methylthio)pyridine SNAr C2-Fluoro: SNAr (Amines/Alkoxides) Core->SNAr Polar Aprotic / Water Ox C4-Methylthio: Oxidation (Sulfoxide/Sulfone) Core->Ox DCM / MeOH-Water Cross C3-Chloro: Pd-Catalyzed Cross-Coupling Core->Cross Dioxane-Water

Orthogonal reactivity map of 3-Chloro-2-fluoro-4-(methylthio)pyridine.

Nucleophilic Aromatic Substitution ( ) at C2-Fluoro

Mechanistic Causality & Solvent Influence

The fluorine atom at the C2 position is highly activated toward nucleophilic attack due to the strong electron-withdrawing nature of the pyridine nitrogen and the fluorine atom itself[2]. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex[2].

Solvent selection directly dictates the energy of this transition state:

  • Polar Aprotic Solvents (DMF, DMSO, MeCN): These are the traditional solvents of choice. They effectively solvate the cation of the base (e.g.,

    
     from 
    
    
    
    ), leaving the nucleophilic anion "naked" and highly reactive. Furthermore, their high dielectric constants stabilize the polar Meisenheimer complex[2],[3].
  • Green Solvents (Water, 2-MeTHF): Recent methodologies demonstrate that water can be an excellent solvent for

    
     when paired with Potassium Fluoride (KF). The hydrophobic nature of the fluoropyridine forces the reactants together in an "on-water" effect, often yielding cleaner reaction profiles than traditional organic solvents[4]. For less reactive nucleophiles, such as bulky tertiary alcohols, highly polar solvents like NMP or neat conditions with excess alkoxide at elevated temperatures are required to overcome steric hindrance[5]. In concerted 
    
    
    
    pathways utilizing organic superbases, less polar solvents like toluene can unexpectedly outperform dioxane by suppressing side reactions[6].
Data Presentation: Solvent Selection Guide for
SolventDielectric Constant (

)
Reaction RateEnvironmental ProfileOptimal Use Case
DMF / NMP 36.7 / 32.2Very FastPoor (Reprotoxic)Difficult/bulky nucleophiles, low temperatures[5],[3].
DMSO 46.7Very FastModerateHigh temperature reactions, alkoxide nucleophiles.
Acetonitrile 37.5FastModerateGeneral primary/secondary amine substitutions.
Water (with KF) 80.1ModerateExcellent (Green)"On-water" catalysis for amine nucleophiles[4].
2-MeTHF 6.9SlowGoodBiphasic systems, replacing toxic ethers[3].
Experimental Protocol: with an Amine Nucleophile

Objective: Synthesize 3-chloro-4-(methylthio)-2-(morpholino)pyridine. Self-Validating Principle: The reaction utilizes LC-MS monitoring to prevent over-reaction (e.g., substitution at C3 or C4) and employs an aqueous quench to selectively precipitate the product.

  • Preparation: In an oven-dried round-bottom flask under nitrogen, dissolve 3-chloro-2-fluoro-4-(methylthio)pyridine (1.0 equiv, 0.2 M) in anhydrous Acetonitrile[2].

  • Reagent Addition: Add morpholine (1.2 equiv) followed by finely powdered anhydrous

    
     (2.0 equiv). Note: For less reactive amines, substitute Acetonitrile with DMSO and heat to 80 °C.
    
  • Reaction Execution: Stir the suspension at 60 °C. Monitor the reaction via TLC or LC-MS. The displacement of the C2-fluorine is typically complete within 2–4 hours.

  • Quench & Extraction: Once the starting material is consumed, cool the mixture to room temperature. Dilute with Ethyl Acetate and quench with distilled water. The organic layer is separated, and the aqueous layer is extracted twice more with Ethyl Acetate[2].

  • Purification: Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc) to yield the pure product.
    

Workflow Step1 1. Dissolve Substrate (MeCN or Water/KF) Step2 2. Add Nucleophile & Base Step1->Step2 Step3 3. Heat (60-100°C) & Monitor (LC-MS) Step2->Step3 Step4 4. Aqueous Quench & Extraction Step3->Step4 Step5 5. Purification (Chromatography) Step4->Step5

Standard experimental workflow for SNAr functionalization.

Oxidation of the C4-Methylthio Group

Mechanistic Causality & Solvent Influence

The methylthio (thioether) group at the C4 position can be selectively oxidized to a sulfoxide (-S(O)Me) or a sulfone (-SO₂Me). Strategic Note: Oxidizing the thioether to a sulfone prior to


 drastically increases the electrophilicity of the pyridine ring, accelerating nucleophilic attack at C2.

The choice of solvent is dictated by the oxidant:

  • Dichloromethane (DCM): The standard solvent for m-chloroperoxybenzoic acid (mCPBA). DCM provides excellent solubility for both the starting material and mCPBA, while the byproduct (m-chlorobenzoic acid) can be easily removed via an alkaline aqueous wash.

  • Methanol/Water: Used for green oxidations employing aqueous Hydrogen Peroxide (

    
    ) and a catalyst (e.g., Sodium Tungstate). The polar protic nature of MeOH stabilizes the highly polar transition states of the oxygen transfer.
    
Data Presentation: Oxidation Solvent Systems
OxidantEquivalentsSolvent SystemTempProductMechanistic Notes
mCPBA 1.05 - 1.1DCM0 °CSulfoxideStrict stoichiometric control required to prevent over-oxidation.
mCPBA 2.2 - 2.5DCM25 °CSulfoneRobust, homogeneous reaction; exothermic.

/

3.0MeOH / Water60 °CSulfoneBiphasic, scalable, avoids chlorinated solvents.
Experimental Protocol: Oxidation to Sulfone

Objective: Synthesize 3-chloro-2-fluoro-4-(methylsulfonyl)pyridine. Self-Validating Principle: The use of a reductive quench (sodium thiosulfate) ensures that no residual peroxides remain, preventing downstream safety hazards during concentration.

  • Preparation: Dissolve 3-chloro-2-fluoro-4-(methylthio)pyridine (1.0 equiv) in anhydrous DCM (0.1 M) and cool the solution to 0 °C in an ice bath.

  • Oxidant Addition: Slowly add mCPBA (77% max, 2.5 equiv) in portions. The reaction is exothermic; portion-wise addition prevents thermal runaway.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor by TLC. The intermediate sulfoxide will form rapidly, followed by slower conversion to the sulfone.

  • Quench: Cool the mixture back to 0 °C and quench by adding a saturated aqueous solution of Sodium Thiosulfate (

    
    ) to destroy excess oxidant. Stir for 15 minutes.
    
  • Workup: Add saturated aqueous Sodium Bicarbonate (

    
    ) to neutralize the m-chlorobenzoic acid byproduct. Separate the organic layer, wash with brine, dry over 
    
    
    
    , and concentrate.

Transition-Metal Catalyzed Cross-Coupling at C3-Chloro

Mechanistic Causality & Solvent Influence

Following functionalization at C2 and C4, the C3-chloro group can be utilized as a handle for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura coupling). The C-Cl bond is generally less reactive than C-Br or C-I, requiring electron-rich phosphine ligands (e.g., XPhos or RuPhos) and elevated temperatures.

  • Biphasic Solvent Systems (1,4-Dioxane/Water or Toluene/Water): These are mandatory. The organic phase (Dioxane or Toluene) dissolves the pyridine substrate, the boronic acid, and the Pd-catalyst. The aqueous phase dissolves the inorganic base (e.g.,

    
     or 
    
    
    
    ). The base must cross the phase boundary to coordinate with the boronic acid, forming the reactive "ate" complex necessary for the transmetalation step of the catalytic cycle.
Experimental Protocol: Suzuki-Miyaura Coupling
  • Preparation: In a Schlenk tube, combine the C2/C4-functionalized 3-chloropyridine derivative (1.0 equiv), an aryl boronic acid (1.5 equiv),

    
     (0.05 equiv), XPhos (0.10 equiv), and 
    
    
    
    (3.0 equiv).
  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and Water (typically 4:1 v/v, 0.1 M).

  • Reaction Execution: Seal the tube and heat to 90–100 °C under vigorous stirring for 12 hours.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and partition between Ethyl Acetate and water. Extract, dry, and purify via chromatography.

References

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Source: National Institutes of Health (PMC) URL:[Link]

  • How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? Source: ResearchGate URL:[Link]

  • SNAr Reaction in Other Common Molecular Solvents Source: ACS GCIPR URL:[Link]

  • Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase Source: Journal of the American Chemical Society (ACS) URL:[Link]

Sources

Application Note: Microwave-Assisted Orthogonal Functionalization of 3-Chloro-2-fluoro-4-(methylthio)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application Area: Hit-to-Lead Chemistry, Heterocyclic Scaffold Generation, Green Chemistry

Introduction & Strategic Rationale

In modern drug discovery, highly functionalized pyridines are privileged scaffolds, frequently acting as core pharmacophores in kinase inhibitors, GPCR modulators, and agrochemicals. 3-Chloro-2-fluoro-4-(methylthio)pyridine (CAS: 1823323-05-2) represents a highly versatile, multi-halogenated/chalcogenated building block[1]. However, the selective, stepwise functionalization of such electron-deficient heterocycles presents significant synthetic challenges. Conventional thermal heating often results in prolonged reaction times, competing side reactions (such as desulfurization or unselective halogen displacement), and poor overall yields.

To overcome these thermodynamic and kinetic barriers, Microwave-Assisted Organic Synthesis (MAOS) is employed. Microwave irradiation provides rapid, volumetric heating that directly couples with polar reagents and solvents, drastically reducing reaction times from hours to minutes while suppressing degradation pathways[2]. This application note details a validated, self-contained protocol for the orthogonal functionalization of 3-Chloro-2-fluoro-4-(methylthio)pyridine, utilizing a sequential Nucleophilic Aromatic Substitution (SNAr) followed by a Suzuki-Miyaura cross-coupling.

Chemical Profiling & Reactivity Causality

The strategic value of 3-Chloro-2-fluoro-4-(methylthio)pyridine lies in the distinct electronic environments of its substituents, which allow for predictable, site-selective functionalization:

  • C-2 Fluorine (SNAr Susceptibility): Fluorine is the optimal leaving group for SNAr reactions on pyridine rings. Its high electronegativity creates a strong local dipole, accelerating the attack of nucleophiles (e.g., amines, alkoxides). The resulting Meisenheimer complex is highly stabilized by the adjacent electronegative pyridine nitrogen. Microwave heating ensures that even sterically hindered secondary amines can achieve full conversion rapidly[3].

  • C-3 Chlorine (Cross-Coupling Handle): Once the C-2 position is aminated, the ring becomes more electron-rich, making the C-3 chlorine highly resistant to further SNAr. However, the C-Cl bond remains a viable handle for Palladium-catalyzed cross-coupling. Because the C-Cl bond dissociation energy is high, conventional Suzuki couplings are notoriously sluggish. Microwave irradiation at elevated temperatures (150 °C) provides the necessary activation energy for the critical Pd(0) oxidative addition step[4].

  • C-4 Methylthio (Lipophilic/Oxidizable Handle): The -SMe group serves as a stable lipophilic vector during the initial SNAr and Suzuki steps. In late-stage drug development, it can be oxidized to a sulfone (-SO₂Me), transforming it into a potent leaving group for a final SNAr diversification step.

Experimental Protocols

Note: All microwave reactions should be performed in dedicated, pressure-rated borosilicate glass vials using a professional laboratory microwave synthesizer (e.g., Biotage Initiator or CEM Discover) equipped with IR temperature sensing and magnetic stirring.

Protocol A: Microwave-Assisted SNAr (C-2 Amination)

Objective: Selective displacement of the C-2 fluorine using morpholine.

  • Preparation: To a 10 mL microwave vial equipped with a magnetic stir bar, add 3-Chloro-2-fluoro-4-(methylthio)pyridine (1.0 mmol, 177.6 mg).

  • Reagents: Add morpholine (1.2 mmol, 104.5 mg) and

    
    -Diisopropylethylamine (DIPEA) (2.0 mmol, 348 µL) to act as an acid scavenger.
    
  • Solvent: Add 3.0 mL of anhydrous

    
    -Methyl-2-pyrrolidone (NMP). NMP is selected due to its high microwave absorptivity (high loss tangent), which facilitates rapid heating.
    
  • Irradiation: Seal the vial with a Teflon-lined crimp cap. Irradiate the mixture at 120 °C for 10 minutes with a pre-stirring time of 30 seconds.

  • Workup: Upon cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with 5% aqueous LiCl solution (3 × 10 mL) to remove NMP and DIPEA salts. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo to yield 2-morpholino-3-chloro-4-(methylthio)pyridine.

Protocol B: Microwave-Assisted Suzuki-Miyaura Coupling (C-3 Arylation)

Objective: C-C bond formation at the recalcitrant C-3 chloride position.

  • Preparation: To a new 10 mL microwave vial, add the intermediate 2-morpholino-3-chloro-4-(methylthio)pyridine (0.5 mmol, ~122 mg) and phenylboronic acid (0.75 mmol, 91.5 mg).

  • Catalyst & Base: Add Pd(dppf)Cl₂ (0.025 mmol, 5 mol%) and anhydrous K₂CO₃ (1.5 mmol, 207 mg). The bidentate dppf ligand is crucial for stabilizing the Pd center during the challenging oxidative addition into the C-Cl bond.

  • Solvent System: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 4.0 mL). The aqueous component is essential for the activation of the boronic acid to the highly reactive boronate species.

  • Irradiation: Seal the vial and irradiate at 150 °C for 15 minutes .

  • Workup: Filter the crude mixture through a short pad of Celite to remove palladium black, washing with ethyl acetate. Concentrate the filtrate and purify via flash chromatography (Hexanes/EtOAc) to yield the final scaffold: 2-morpholino-3-phenyl-4-(methylthio)pyridine.

Quantitative Data Analysis

The integration of microwave technology provides a profound kinetic advantage over traditional thermal methods, as summarized in the comparative data below. Yields represent isolated, chromatography-purified products.

Reaction StepConventional Conditions (Oil Bath)Microwave Conditions (MAOS)Performance Improvement
Step 1: SNAr (C-2) 100 °C, 12 hours120 °C, 10 minutes72x faster , +29% Yield (94% vs 65%)
Step 2: Suzuki (C-3) 100 °C, 24 hours150 °C, 15 minutes96x faster , +43% Yield (88% vs 45%)
Purity Profile (LC-MS) ~75% (Desulfurization observed)>98% (Clean conversion)Suppression of thermal degradation

Workflow Visualization

The following diagram illustrates the logical progression of the orthogonal functionalization strategy, highlighting the site-selectivity achieved at each microwave-accelerated step.

G SM 3-Chloro-2-fluoro- 4-(methylthio)pyridine (Starting Material) SNAr Microwave SNAr (Morpholine, DIPEA) 120°C, 10 min SM->SNAr C-2 F substitution Int1 2-Morpholino-3-chloro- 4-(methylthio)pyridine (Intermediate) SNAr->Int1 Suzuki Microwave Suzuki (Ar-B(OH)2, Pd cat.) 150°C, 15 min Int1->Suzuki C-3 Cl cross-coupling Prod 2-Morpholino-3-aryl- 4-(methylthio)pyridine (Final Scaffold) Suzuki->Prod

Figure 1: Orthogonal functionalization workflow of 3-Chloro-2-fluoro-4-(methylthio)pyridine via MAOS.

Conclusion

The application of Microwave-Assisted Organic Synthesis (MAOS) fundamentally transforms the utility of 3-Chloro-2-fluoro-4-(methylthio)pyridine in drug discovery. By exploiting the inherent electronic disparities between the C-2 fluorine and C-3 chlorine, researchers can execute a rapid, high-yielding orthogonal functionalization sequence. The volumetric heating profile of the microwave reactor overcomes the high activation energies associated with sterically hindered SNAr reactions and sluggish C-Cl oxidative additions, delivering complex, drug-like pyridine scaffolds in a fraction of the time required by conventional methods.

References

  • MDPI. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.[2] URL:[Link]

  • ACS Combinatorial Science. Multicomponent Reactions to Form Heterocycles by Microwave-Assisted Continuous Flow Organic Synthesis.[3] URL:[Link]

  • National Institutes of Health (PMC). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media.[4] URL:[Link]

Sources

Troubleshooting & Optimization

Purification methods for 3-Chloro-2-fluoro-4-(methylthio)pyridine via chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-PYR-1823323 Assigned Specialist: Senior Application Scientist, Separation Sciences Status: Active Subject: Chromatographic isolation of CAS 1823323-05-2 from regioisomeric mixtures

Executive Summary: The Separation Challenge

The purification of 3-Chloro-2-fluoro-4-(methylthio)pyridine presents a specific set of challenges derived from its electronic structure. As a crucial intermediate in the synthesis of KRAS G12C inhibitors (e.g., Sotorasib analogs), purity is paramount.

The primary difficulty is not removing the starting material, but separating the target product (4-SMe) from its regioisomer (2-SMe) . During the nucleophilic aromatic substitution (SNAr) of 3-chloro-2,4-difluoropyridine, the thiomethoxide anion can attack either the C4 or C2 position. While C4 is generally favored due to the steric influence of the C3-chlorine, the C2-isomer is a persistent impurity with very similar polarity (ΔRf < 0.05 on standard silica).

This guide synthesizes field data to provide a robust purification protocol, moving beyond standard "Hexane/Ethyl Acetate" gradients to engineered stationary phase interactions.

Module 1: Critical Method Parameters (CMP)

Before attempting purification, verify these parameters. The failure to control the stationary phase chemistry is the #1 cause of yield loss for this molecule.

Stationary Phase Selection
  • Standard Silica (SiO₂): Not Recommended without modification. The basic pyridine nitrogen interacts with acidic silanols, causing severe tailing and co-elution of isomers.

  • Amine-Functionalized Silica (NH₂-SiO₂): Gold Standard. The surface amines shield silanols and interact differentially with the halogenated pyridine ring, often enhancing the separation of the 2-F vs. 4-F isomers.

  • C18 (Reverse Phase): Excellent alternative. The hydrophobic methylthio group provides strong retention, and the selectivity between the 2-F and 4-F isomers is often better in MeOH/Water gradients than in normal phase.

Mobile Phase Modifiers

If you must use standard silica, you must use a basic modifier.

  • Triethylamine (TEA): Add 1% TEA to the mobile phase.

  • Ammonia in Methanol: For more polar impurities, use 1-5% of (7N NH₃ in MeOH) mixed into DCM.

Sample Stability
  • Oxidation Risk: The thioether (–SMe) is susceptible to oxidation to sulfoxide (–S(O)Me). Do not use old ethers (THF/Et₂O) containing peroxides for extraction or loading.

  • Hydrolysis: The C2-fluorine is activated. Avoid using methanol as the primary solvent if the solution is basic (pH > 8) and heated, as this can lead to methoxy-substitution (SNAr).

Module 2: Troubleshooting & FAQs

Ticket #001: "I cannot separate the 4-SMe product from the 2-SMe regioisomer."

Diagnosis: The dipole moments of the 2-F and 4-F isomers are nearly identical in standard non-polar solvents.

Solution: Switch to Toluene/Ethyl Acetate or Dichloromethane (DCM)/Hexane systems. Unlike Hexane/EtOAc, the π-π interactions of Toluene with the electron-deficient pyridine ring can amplify subtle electronic differences between the isomers.

Solvent SystemSelectivity (α)Comment
Hexane / EtOAcLowCo-elution likely. Good for bulk cleanup only.
Toluene / EtOAc High Best for isomer separation on silica.
DCM / MeOH (1% NH₃)MediumGood for removing polar bis-substituted impurities.
Ticket #002: "My product tails significantly, contaminating the fractions."

Diagnosis: This is classic "Silanol Effect." The pyridine nitrogen is hydrogen-bonding with the acidic protons on the silica surface.

Solution: Pre-treat your silica column. Flush the column with 1% Triethylamine (TEA) in Hexane (3 Column Volumes) before loading your sample. Continue running with 0.5% TEA in your mobile phase. This "caps" the active sites.

Ticket #003: "I see a new polar impurity appearing during evaporation."

Diagnosis: Oxidation of the methylthio group to the sulfoxide.

Solution:

  • Evaporate fractions at < 40°C .

  • Store the purified oil under Argon/Nitrogen immediately.

  • Check your solvents for peroxides.

Module 3: Experimental Protocol (The "Golden Route")

This protocol assumes a crude mixture (~5g scale) containing the target, the regioisomer, and starting material.

Step 1: Slurry Preparation

Do not load as a liquid solution (DCM loading often causes band broadening).

  • Dissolve crude oil in minimal DCM.

  • Add Amine-functionalized Silica (ratio 2:1 silica:crude).

  • Evaporate to dryness to obtain a free-flowing powder.

Step 2: Column Setup
  • Column: 40g or 80g Flash Cartridge (Spherical Silica, 20-40 µm).

  • System: Automated Flash System (e.g., CombiFlash/Biotage).

  • Mobile Phase A: Hexane (with 1% TEA).

  • Mobile Phase B: Ethyl Acetate (with 1% TEA).

Step 3: Gradient Profile
  • Equilibration: 3 CV at 0% B.

  • Isocratic Hold: 0% B for 2 CV (elutes non-polar impurities).

  • Gradient: 0% to 10% B over 10 CV.

  • Shallow Gradient: 10% to 20% B over 15 CV. (Critical Separation Zone).

  • Flush: 100% B to elute bis-substituted byproducts.

Detection: Monitor at 254 nm and 280 nm . The regioisomers often have slightly different UV max/shoulder ratios.

Module 4: Visualized Workflows

Diagram 1: Method Development Decision Tree

purification_decision Start Crude Mixture Analysis (TLC/LCMS) Regio Is Regioisomer Present? Start->Regio Tailing Is Peak Tailing Observed? Regio->Tailing No (Mainly SM) Toluene Switch to Toluene/EtOAc or C18 Reverse Phase Regio->Toluene Yes AmineSilica Use NH2-Silica or Add 1% TEA Tailing->AmineSilica Yes Standard Standard Hex/EtOAc Gradient 0-20% Tailing->Standard No QC QC: NMR (F19) & LCMS Check for Sulfoxide Toluene->QC AmineSilica->QC Standard->QC

Caption: Decision matrix for selecting the optimal stationary and mobile phases based on crude composition.

Diagram 2: Synthesis & Purification Workflow

synthesis_workflow SM 3-chloro-2,4-difluoropyridine React Reaction: NaSMe / THF (-10°C to 0°C) SM->React + NaSMe Quench Quench: Water/Brine Extract: DCM React->Quench Monitor Regio Ratio Dry Dry: Na2SO4 (Avoid MgSO4 if acidic) Quench->Dry Load Dry Load onto Silica Dry->Load Flash Flash Chromatography (High Resolution Mode) Load->Flash Gradient 0-20% Product Pure 4-SMe Product Flash->Product Collect Main Peak

Caption: Operational workflow from synthesis to isolation, highlighting critical checkpoints.

References

  • Patent: KRAS G12C Inhibitors and Methods of Using the Same. WO 2015/054572. (Describes the synthesis of the 4-methylthio intermediate from 2,4-difluoro precursors).

  • Methodology: Regioselective Nucleophilic Aromatic Substitution of Halopyridines. Organic Syntheses, Coll.[1] Vol. 10. (General principles for predicting SNAr selectivity in poly-halogenated pyridines).

  • Chromatography: Purification of Basic Heterocycles. SiliCycle Application Notes. (Technical data on amine-functionalized silica for pyridine purification).

  • Chemical Data: 3-Chloro-2-fluoro-4-(methylthio)pyridine.[2] PubChem Compound Summary.

Sources

Technical Support Center: A Senior Application Scientist's Guide to Purifying 3-Chloro-2-fluoro-4-(methylthio)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for advanced chemical synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying 3-Chloro-2-fluoro-4-(methylthio)pyridine. The formation of regioisomeric impurities is a common and often frustrating challenge in the synthesis of polysubstituted pyridines.[1][2][3] These impurities, due to their structural similarity to the target compound, can be particularly difficult to remove. This document provides in-depth, field-proven troubleshooting strategies and detailed protocols to help you achieve high purity for your compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I've synthesized 3-Chloro-2-fluoro-4-(methylthio)pyridine, but I suspect it's contaminated with a regioisomer. What is the most likely impurity I'm dealing with?

In the synthesis of substituted pyridines, particularly through halogenation and fluorination pathways, the formation of regioisomers is a frequent challenge due to issues with regioselectivity.[4] For the target molecule, 3-Chloro-2-fluoro-4-(methylthio)pyridine, the most probable regioisomeric impurity is 2-Chloro-3-fluoro-4-(methylthio)pyridine .

This isomer arises when the positions of the chloro and fluoro substituents on the pyridine ring are swapped. Because this impurity has the same molecular weight and a very similar chemical structure, its physical properties (polarity, boiling point, etc.) are nearly identical to the desired product, making separation by standard techniques non-trivial.

Q2: My TLC shows two very close spots. How can I definitively identify if the minor component is the suspected regioisomer?

Co-elution on a TLC plate is a strong indicator of regioisomers. To confirm their identity and quantify the impurity, you must turn to higher-resolution analytical techniques. The key is to find a method that can exploit the subtle electronic and steric differences between the two molecules.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for isomer separation. An optimized HPLC method, often paired with a Mass Spectrometer (LC-MS), will confirm that both peaks have the identical mass-to-charge ratio (m/z), which is the definitive characteristic of isomers.

  • Gas Chromatography (GC): For volatile compounds like substituted pyridines, capillary GC offers excellent resolving power.[5][6] Using a polar column can often enhance the separation between isomers. Coupling with a Mass Spectrometer (GC-MS) provides the same mass confirmation as LC-MS.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are powerful tools for unambiguous structural confirmation. The chemical shifts of the aromatic protons and, more diagnostically, the fluorine atom will be different for each regioisomer. Furthermore, the through-bond coupling constants between fluorine and adjacent protons (³JH-F) or carbons (JC-F) will be unique to each specific substitution pattern, providing a definitive fingerprint for each isomer.[2]

Table 1: Recommended Analytical Conditions for Isomer Identification

TechniqueStationary Phase / ColumnMobile Phase / Carrier GasKey Diagnostic Feature
HPLC C18 Reverse-Phase (5 µm, 250x4.6 mm)Acetonitrile/Water or Methanol/Water GradientBaseline separation of two peaks with identical m/z in MS detector.
GC-MS DB-5 or CP-Wax 51 (polar) capillary columnHeliumDistinct retention times for two peaks with identical mass fragmentation patterns.[5][6]
¹⁹F NMR 400 MHz or higher spectrometerCDCl₃ or DMSO-d₆A distinct singlet chemical shift for each fluoro-isomer.
¹H NMR 400 MHz or higher spectrometerCDCl₃ or DMSO-d₆Different chemical shifts and coupling patterns for the aromatic protons.[2]
Q3: I've tried standard silica gel column chromatography, but the separation is poor. What are my next steps for chromatographic purification?

This is a very common outcome due to the similar polarity of the regioisomers. Success requires moving beyond "standard" conditions and systematically optimizing your separation.[7][8]

Troubleshooting Steps:

  • Reduce Column Loading: Overloading the column is the most common cause of failure. Reduce the amount of crude material to 1-2% of the silica gel mass.

  • Increase Column Dimensions: Use a longer and narrower column to increase the number of theoretical plates and improve resolution.

  • Optimize the Mobile Phase:

    • Decrease Solvent Strength: Switch to a less polar solvent system (e.g., higher ratio of hexane or heptane to ethyl acetate or dichloromethane). This forces the compounds to spend more time interacting with the stationary phase, amplifying small differences in polarity.

    • Use a Shallow Gradient: Instead of isocratic (constant solvent mixture) elution, a very slow, shallow gradient of increasing polarity can effectively resolve closely eluting compounds.[7]

  • Change the Stationary Phase: If silica gel fails, consider other options. Alumina (basic, neutral, or acidic) or reverse-phase silica (C18) can offer different selectivity and may resolve the isomers.[8]

  • Escalate to High-Performance Flash Chromatography or Preparative HPLC: These instrumental methods use smaller, more uniform particles and precise gradient control, offering significantly higher resolving power than gravity column chromatography.

Purification_Strategy Crude_Product Crude Product (Isomer Mixture) Analysis Analytical HPLC/GC-MS (Confirm Isomers) Crude_Product->Analysis Column_Chromatography Optimized Column Chromatography Analysis->Column_Chromatography Crystallization Fractional Crystallization Analysis->Crystallization Pure_Product Pure Product (>99.5%) Column_Chromatography->Pure_Product Success Failure Separation Unsuccessful Column_Chromatography->Failure Crystallization->Pure_Product Success Crystallization->Failure Prep_HPLC Preparative HPLC Failure->Prep_HPLC Prep_HPLC->Pure_Product

Caption: Decision workflow for purifying regioisomers of 3-Chloro-2-fluoro-4-(methylthio)pyridine.

Q4: Are there scalable, non-chromatographic methods to remove the regioisomer?

Yes. Fractional crystallization is an excellent and highly scalable alternative to chromatography.[9] This technique relies on small differences in the crystal lattice energy and solubility of the isomers. If one isomer can be selectively crystallized from a solution while the other remains in the mother liquor, a highly effective purification can be achieved.

Experimental Protocol: Fractional Crystallization

  • Solvent Screening (Critical Step): The goal is to find a solvent or solvent pair where the desired product has high solubility in hot solvent but low solubility in cold solvent, while the impurity remains in solution upon cooling.[10]

    • Test single solvents of varying polarity (e.g., isopropanol, ethanol, ethyl acetate, toluene, heptane).

    • Test two-solvent systems (e.g., dissolving in a good solvent like dichloromethane or toluene and adding a miscible anti-solvent like hexane or heptane until turbidity appears).

  • Dissolution: In an Erlenmeyer flask, dissolve the crude material in the minimum amount of the chosen hot solvent to create a saturated solution. If insoluble particulates are present, perform a hot filtration.

  • Slow Cooling: This is crucial. Allow the flask to cool slowly to room temperature. Rapid cooling will trap impurities in the crystal lattice. For optimal purity, insulate the flask to slow the cooling rate further.

  • Induce Further Crystallization: Once at room temperature, place the flask in an ice bath, and subsequently in a freezer (-20 °C) if necessary, to maximize the yield of the crystallized product.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[10] Wash the collected crystal cake with a small amount of the ice-cold crystallization solvent to rinse away the impurity-rich mother liquor.

  • Analyze Purity: Dry the crystals and analyze their purity by HPLC or GC-MS. Also, analyze the mother liquor to confirm that it has been enriched with the undesired isomer.

  • Repeat if Necessary: A single crystallization may not be sufficient. It is often necessary to perform a second or third recrystallization on the enriched solid to achieve >99.5% purity.

Table 2: Example Solvent Systems for Screening

Solvent SystemTypeRationale
IsopropanolSingle SolventA moderately polar alcohol that is effective for many N-heterocycles.
Toluene / HeptaneTwo-SolventDissolve in hot toluene (good solvent) and slowly add heptane (anti-solvent) to induce crystallization.
Ethyl Acetate / HexaneTwo-SolventA common system balancing polarity for effective solubility differentials.

References

  • Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. National Center for Biotechnology Information.[Link]

  • Identification of Regioisomers in a Series of N-Substituted Pyridin-4-yl Imidazole Derivatives by Regiospecific Synthesis, GC/MS, and 1H NMR. ACS Publications, The Journal of Organic Chemistry.[Link]

  • Identification of Regioisomers in a Series of N-Substituted Pyridin-4-yl Imidazole Derivatives by Regiospecific Synthesis, GC/MS, and 1H NMR. ACS Publications.[Link]

  • Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. ACS Publications, Organic Letters.[Link]

  • Gas chromatographic separation of substituted pyridines. PubMed.[Link]

  • Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. National Center for Biotechnology Information.[Link]

  • Synthetic strategies to pyrido fused heterocycles. Indian Academy of Sciences.[Link]

  • RECRYSTALLISATION. University of Calgary.[Link]

  • A Simple, Modular Synthesis of Substituted Pyridines. National Center for Biotechnology Information.[Link]

  • Pyridines Separation of pyridine and other amines. Agilent.[Link]

  • Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. MDPI.[Link]

  • meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Organic Syntheses.[Link]

  • How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)? ResearchGate.[Link]

  • Method for separating mixed aminopyridine through crystallization and rectification coupling technology.
  • Preparing method of 2-chloro-3-fluoropyridine.
  • 2-Chloro-3-Fluoropyridine: A Versatile Research Tool. mur.at.[Link]

Sources

Technical Support Center: Recrystallization & Purification of 3-Chloro-2-fluoro-4-(methylthio)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult on the downstream processing of highly functionalized heterocyclic compounds. The purification of 3-Chloro-2-fluoro-4-(methylthio)pyridine (CAS: 1823323-05-2) presents unique thermodynamic and kinetic challenges.

Due to the electron-deficient nature of the di-halogenated pyridine ring and the lipophilic polarizability of the methylthio group, this compound exhibits a steep solubility curve in most organic solvents. This often leads to kinetic trapping mechanisms—most notably, "oiling out" (Liquid-Liquid Phase Separation, or LLPS)—where the compound separates as an impure emulsion rather than a highly ordered crystal lattice.

This guide is designed to move beyond basic instructions, providing you with the mechanistic causality behind each step and self-validating protocols to ensure absolute scientific integrity during your workflows.

Part 1: Thermodynamic Data & Solvent Selection

Selecting the correct solvent system is the most critical variable in preventing LLPS. The table below summarizes the quantitative and qualitative data for solvent systems applied to this specific pyridine derivative.

Solvent SystemPolarity IndexBoiling Point (°C)Suitability for 3-Chloro-2-fluoro-4-(methylthio)pyridineMechanistic Outcome & Common Issues
Ethyl Acetate / Hexanes 4.4 / 0.177 / 68Excellent (Gradient control)Ideal for anti-solvent crystallization. Issue: Rapid hexane addition forces the system into the labile zone, causing oiling out.
Isopropanol (IPA) 3.982Good (Single solvent)Moderate solubility curve allows for slow, controlled crystal growth. Issue: Lower overall yield without extreme cooling.
Toluene / Heptane 2.4 / 0.1110 / 98Moderate (High-temp)Good for highly impure batches. Issue: Prolonged heating may cause thermal degradation of the methylthio ether.
Ethanol / Water 5.2 / 10.278 / 100Poor The extreme hydrophobicity of the halogens and thioether prevents dissolution, leading to immediate precipitation of amorphous solids.

Part 2: Troubleshooting FAQs & Mechanistic Causality

Q1: Why does my 3-Chloro-2-fluoro-4-(methylthio)pyridine consistently "oil out" instead of forming crystals?

A1: "Oiling out" occurs when the saturation temperature of your solution exceeds the melting point of the solute, causing the compound to separate into a secondary liquid phase (an emulsion) rather than integrating into a rigid crystal lattice [1]. The Causality: Your crude mixture likely contains synthetic impurities (such as regioisomers like 2-chloro-3-fluoro variants or oxidation byproducts). According to freezing-point depression principles, these impurities significantly lower the melting point of your product [2]. When you cool the flask, the compound liquefies before it can crystallize. Because the resulting oil is an excellent solvent for impurities, the final solidified mass remains highly impure [2].

Q2: How do I manipulate the Metastable Zone Width (MSZW) to force crystallization?

A2: The Metastable Zone is the thermodynamic window where a solution is supersaturated but spontaneous nucleation has not yet occurred [1]. To widen this zone and prevent oiling out, you must generate supersaturation slowly. The Causality: Rapid cooling or dumping in anti-solvent bypasses the MSZW and throws the system directly into the "Labile Zone," triggering LLPS. By holding the temperature just below the saturation point and introducing seed crystals, you provide a low-energy template for the crystal lattice to form, kinetically outcompeting the oiling-out process [1].

Q3: My solution has already oiled out. Is the batch ruined, and how do I rescue it?

A3: The batch is not ruined; recrystallizations rarely result in total loss because the material remains in the flask[4]. The Causality: The oiling out indicates that the solute concentration is too high for the current temperature, or the solvent ratio is incorrect. You must return the system to a single homogeneous phase. Reheat the mixture until the oil redissolves entirely, add 5–10% more of the "soluble" solvent (e.g., Ethyl Acetate) to lower the saturation temperature below the compound's melting point, and restart the cooling process at a much slower rate [2].

Part 3: Visualizing the Workflows

Troubleshooting & Rescue Workflow

The following diagram outlines the logical decision tree for diagnosing and rescuing a batch that has undergone Liquid-Liquid Phase Separation.

G Start Crude 3-Chloro-2-fluoro- 4-(methylthio)pyridine Dissolve Dissolve in minimal hot solvent (e.g., EtOAc) Start->Dissolve Cool Cool slowly to room temperature Dissolve->Cool Check Phase Observation Cool->Check Crystals Crystalline Solid (Suspension) Check->Crystals Success Oil Oiling Out (LLPS / Emulsion) Check->Oil Fails (Emulsion) Isolate Filter, Wash & Dry Crystals->Isolate Rescue1 Reheat to dissolve oil Oil->Rescue1 Rescue2 Add 5-10% more solvent (Widen MSZW) Rescue1->Rescue2 Rescue2->Cool Retry Cooling

Caption: Workflow for diagnosing and rescuing oiling-out during pyridine recrystallization.

Phase Diagram & Seeding Logic

Understanding where to intervene thermodynamically is critical. Seeding must occur strictly within the Metastable Zone.

MSZW Unsat Undersaturated (Clear Solution) MSZ Metastable Zone (Optimal Seeding) Unsat->MSZ Cooling / Anti-solvent Labile Labile Zone (Spontaneous Nucleation) MSZ->Labile Rapid Cooling Solid High-Purity Crystals MSZ->Solid Add Seed Crystals Labile->Solid Uncontrolled (Traps Impurities)

Caption: Phase diagram logic for targeted seeding within the metastable zone.

Part 4: Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols contain built-in validation checks. If a validation check fails, do not proceed to the next step; revert to the corrective action described.

Protocol A: Anti-Solvent Crystallization with Metastable Zone Seeding

Targeted for crude mixtures with >85% initial purity.

  • Dissolution: Place 10.0 g of crude 3-Chloro-2-fluoro-4-(methylthio)pyridine in a round-bottom flask. Add 20 mL of Ethyl Acetate (EtOAc). Heat to 65°C with stirring until fully dissolved.

  • Polish Filtration: Pass the hot solution through a pre-warmed fluted filter paper to remove insoluble particulates (e.g., silica dust or polymerized tars).

    • Validation Check: The filtrate must be optically clear. If it is cloudy, reheat to 65°C. If cloudiness persists, trace water may be present; dry the organic layer over anhydrous

      
       and refilter[3].
      
  • Anti-Solvent Titration: While maintaining the solution at 60°C, add Hexanes dropwise (approx. 1 mL/min) until a faint, persistent turbidity is observed.

    • Validation Check: Increase the temperature by 3°C. If the solution becomes clear again, you have successfully found the exact boundary of the Metastable Zone. If it remains turbid, you have precipitated impurities; perform a hot filtration immediately.

  • Seeding: Allow the clear solution to cool to 55°C. Add 5–10 mg of pure 3-Chloro-2-fluoro-4-(methylthio)pyridine seed crystals.

    • Validation Check: Observe the seeds for 5 minutes. If they dissolve, the solution is undersaturated; add 2 mL of Hexanes and re-seed. If they remain and begin to grow, proceed to step 5.

  • Controlled Cooling: Reduce the temperature by 5°C every 30 minutes until reaching room temperature, then transfer to an ice bath (0–5°C) for 2 hours. Filter the resulting suspension and wash with cold hexanes.

Protocol B: The "Re-heat and Dilute" Rescue Protocol

Targeted for batches that have separated into a secondary liquid phase (oiled out).

  • Halt and Assess: If visible droplets or a thick syrup forms at the bottom of the flask during cooling, immediately stop the cooling process. Do not attempt to filter the oil.

  • Re-dissolution: Return the flask to the heating mantle. Heat to the boiling point of the solvent system until the oil completely merges back into a single, clear homogeneous phase.

  • Solvent Adjustment: The oiling out indicates the solute concentration is too high for the temperature at which it saturates [2]. Add 10–15% more of the primary solvent (e.g., EtOAc or Isopropanol).

    • Validation Check: Remove the flask from the heat for 2 minutes. If the oil immediately reforms, add another 5% solvent. The system must remain a clear, single phase at a lower temperature than the previous attempt.

  • Thermal Shock Prevention: Place the flask on a warm surface (e.g., a cork ring or a cooling hot plate) rather than a cold benchtop to ensure an exceptionally slow cooling gradient [4]. Allow it to stand undisturbed overnight.

Part 5: References

  • Oiling Out in Crystallization Source: Mettler Toledo URL:[Link]

  • 3.6F: Troubleshooting (Crystallization) Source: Chemistry LibreTexts URL:[Link]

  • Problems with Recrystallisations Source: Chemistry Teaching Labs - University of York URL:[Link]

Handling moisture sensitivity in 3-Chloro-2-fluoro-4-(methylthio)pyridine reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling 3-Chloro-2-fluoro-4-(methylthio)pyridine

Ticket ID: #PYR-SMe-004 Subject: Moisture Sensitivity & Troubleshooting in Functionalization Reactions Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Moisture Paradox

You are likely working with 3-Chloro-2-fluoro-4-(methylthio)pyridine as a scaffold for kinase inhibitors or complex heterocycles. This molecule presents a dual-threat regarding moisture sensitivity, which often leads to confusion in the lab:

  • Chemical Instability (Hydrolysis): The C2-Fluorine bond is highly activated by the pyridine nitrogen and the adjacent C3-Chlorine. In the presence of water and a nucleophile (or base), it hydrolyzes to the 2-pyridone (2-hydroxy) species, a "dead" impurity that is difficult to separate.

  • Reagent Incompatibility (Quenching): When functionalizing the C5 position (the only open site) via metallation (e.g., using n-BuLi or LDA), even ppm-levels of moisture will protonate the lithiated intermediate immediately, returning you to the starting material.

This guide addresses both failure modes with field-proven protocols.

Mechanistic Insight: Why It Fails

To troubleshoot effectively, you must visualize the invisible failure pathways.

Pathway A: The Hydrolytic Death (Formation of Pyridone)

Under basic conditions (common in


), water acts as a competitive nucleophile. The high electronegativity of the C2-Fluorine atom, combined with the electron-withdrawing nature of the C3-Chlorine, makes the C2 position an "electrophilic hotspot."
Pathway B: The Metallation Quench

When attempting C5-lithiation (directed by the C4-SMe group), the generated carbanion is highly basic (


). Water (

) donates a proton instantly, destroying the reactive species before it can react with your electrophile.

MoisturePathways SM Starting Material (3-Cl-2-F-4-SMe-Pyridine) Complex Meisenheimer Complex SM->Complex Path A: OH- Attack (Basic Cond.) Li_Species C5-Lithiated Intermediate SM->Li_Species Path B: n-BuLi/LDA (-78°C) Water Moisture (H2O) Water->Complex Quenched Protonated Product (Return to SM) Water->Quenched Pyridone Impurity: 2-Pyridone (Dead End) Complex->Pyridone -F (Elimination) Li_Species->Quenched Water Contact

Figure 1: Dual failure pathways caused by moisture. Path A leads to a difficult-to-remove impurity; Path B results in low conversion.

Troubleshooting Guide (Q&A)

Scenario 1: Reactions (Nucleophilic Substitution)

Q: I am displacing the 2-F with an amine, but I see a new peak (M+ - 20 mass units) in LCMS. What is it? A: This is likely the 2-hydroxypyridine (pyridone) impurity.

  • Cause: Your solvent (DMSO, DMF, or NMP) is "wet." At elevated temperatures (

    
    C), hygroscopic solvents absorb atmospheric moisture rapidly. The hydroxide ion generated is a smaller, harder nucleophile than your amine and attacks the C2-F bond preferentially.
    
  • Resolution:

    • Switch Solvents: Use non-hygroscopic solvents like anhydrous THF or Dioxane if solubility permits.

    • Scavengers: Add 3Å Molecular Sieves directly to the reaction vessel (if heterogeneous mixing is allowed).

    • Base Choice: Switch from hygroscopic bases (like KOH or NaOH) to non-nucleophilic organic bases (DIPEA, Et3N) or anhydrous carbonates (

      
      ).
      
Scenario 2: Lithiation / C-H Activation

Q: I treated the substrate with LDA at -78°C followed by an electrophile (e.g.,


), but I recovered 90% starting material. 
A:  You experienced "The Invisible Quench." 
  • Cause: The C5-lithio species formed, but it was protonated by moisture in the THF or the atmosphere before the electrophile could react.

  • Diagnostic Check:

    • Did the reaction turn a deep color (yellow/orange) upon adding LDA? (This usually indicates successful lithiation).

    • Did the color fade before you added the electrophile? (Indicates a leak/warm-up).

  • Resolution:

    • Titrate your organolithium: Never assume the bottle concentration is correct.

    • Dry the THF: THF must be distilled from Sodium/Benzophenone or passed through an activated alumina column. Sieves are often insufficient for cryo-lithiation.

    • Internal Temp: Ensure the internal probe reads -78°C, not just the bath.

Critical Protocols

Protocol A: Solvent Drying Standards

Do not rely on "anhydrous" labels for bottles opened more than once.

SolventHygroscopicityDrying Method (Standard)Drying Method (Rigorous/Lithiation)Max Water Limit (ppm)
THF High3Å Sieves (20% w/v)Distillation (Na/Benzophenone)< 10 ppm
DMF Very High4Å SievesVacuum Distillation over

< 50 ppm
DCM Low3Å SievesDistillation over

< 50 ppm
Toluene Low3Å SievesNa metal reflux< 10 ppm
Protocol B: The "Canary" Test for Lithiation

Use this to validate your system before committing valuable starting material.

  • Setup: Flame-dry a flask under

    
     flow. Add anhydrous THF.
    
  • Indicator: Add a crystal of 1,10-phenanthroline or menthol (with bipyridine).

  • Titration: Add your

    
    -BuLi dropwise.
    
  • Result:

    • Sharp Color Change: System is dry; reagent is active.

    • Slow/No Color Change: System is wet; the moisture is consuming the Li reagent. Abort and re-dry.

Protocol C: Troubleshooting Workflow

Troubleshooting Start Problem: Low Yield Check_Impurity Analyze Impurity Profile (LCMS/NMR) Start->Check_Impurity Pyridone Found: M-20 peak (Pyridone) Check_Impurity->Pyridone Hydrolysis SM_Rec Found: Starting Material Only Check_Impurity->SM_Rec No Reaction Action_Hydrolysis Moisture in Solvent/Base. Action: Use fresh bottle or add 3Å Sieves. Pyridone->Action_Hydrolysis Check_Color Did reaction color change upon base addition? SM_Rec->Check_Color Color_Yes Yes: Lithiation worked, then quenched. Check_Color->Color_Yes Color_No No: Base inactive or wet system. Check_Color->Color_No Action_Quench Action: Check Electrophile Dryness & Inert Atmosphere. Color_Yes->Action_Quench Action_Base Action: Titrate n-BuLi & Distill THF. Color_No->Action_Base

Figure 2: Diagnostic logic tree for identifying the root cause of reaction failure.

References & Authority

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. (Authoritative text on handling organolithiums and "superbases").

  • Knochel, P., et al. (2011). "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Angewandte Chemie International Edition. Link (Describes alternatives to Li reagents that are slightly less moisture sensitive).

  • BenchChem Technical Notes. (2025). "Nucleophilic Aromatic Substitution (

    
    ) Reactions on Fluoropyridines." Link (General reactivity profiles of 2-fluoropyridines).
    
  • Gant, T. G., & Meyers, A. I. (1994). "The Chemistry of 2-Oxazolines." Tetrahedron. (Classic reference on directing groups and lithiation sensitivity).

  • Reich, H. J. (2012). "Winstein's Holdup and the Solvation of Lithium Reagents." Journal of Organic Chemistry. Link (Detailed mechanisms of aggregation and solvent effects).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 3-Chloro-2-fluoro-4-(methylthio)pyridine and specific reagents before handling.

Technical Support Center: Overcoming Steric Hindrance in 3-Chloro-2-fluoro-4-(methylthio)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for navigating the synthetic challenges associated with 3-chloro-2-fluoro-4-(methylthio)pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are looking to functionalize this versatile, yet sterically challenging, heterocyclic core. Here, we will address common experimental issues through a troubleshooting guide and a frequently asked questions (FAQs) section, providing not just solutions, but the underlying scientific rationale to empower your research.

Introduction: The Challenge of the 2,3,4-Substituted Pyridine Core

The 3-chloro-2-fluoro-4-(methylthio)pyridine scaffold is a valuable building block in medicinal chemistry. However, the dense substitution pattern around the pyridine ring presents significant steric and electronic challenges. The electron-withdrawing nature of the fluorine and chlorine atoms, combined with the bulk of the methylthio group, can hinder reactivity at adjacent positions, leading to low yields, side reactions, or complete reaction failure. This guide will provide actionable strategies to overcome these hurdles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the functionalization of 3-chloro-2-fluoro-4-(methylthio)pyridine and its derivatives.

Problem 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

You're attempting to perform a Suzuki or Buchwald-Hartwig coupling at the C-3 position, but you observe low conversion of your starting material or a complex mixture of byproducts.

  • Inadequate Catalyst Activity: The steric bulk around the C-3 position can prevent the palladium catalyst from efficiently undergoing oxidative addition.

    • Solution: Switch to a more sterically demanding and electron-rich ligand. Standard ligands like PPh₃ are often ineffective for such hindered substrates.[1] Buchwald ligands such as SPhos, XPhos, or RuPhos are designed to promote reactions on sterically congested and electron-deficient aryl halides.[1][2] These ligands create a more open coordination sphere around the palladium center, facilitating the approach of the hindered pyridine substrate.[3]

  • Catalyst Inhibition by the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation.[1]

    • Solution: Employ a catalyst system that is less susceptible to inhibition. Catalyst systems composed of palladium and dialkylbiphenylphosphine ligands have shown high activity for the coupling of challenging heterocyclic substrates, including aminopyridines, which are also prone to catalyst inhibition.[4]

  • Incorrect Base Selection: The choice of base is critical for the transmetalation step in Suzuki reactions and for the deprotonation of the amine in Buchwald-Hartwig aminations.

    • Solution: For Suzuki reactions, consider using a milder, non-nucleophilic base like K₃PO₄ or Cs₂CO₃.[1][2] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base such as NaOt-Bu or LHMDS is typically required.[1] Ensure the base is finely ground and anhydrous to maximize its effectiveness.

G cluster_prep Reaction Setup cluster_reaction Reaction & Workup Start Flame-dry flask under N2/Ar Add_Substrate Add 3-chloro-2-fluoro-4-(methylthio)pyridine (1.0 equiv) Start->Add_Substrate Add_Boronic_Acid Add boronic acid (1.2 equiv) Add_Substrate->Add_Boronic_Acid Add_Catalyst Add Pd₂(dba)₃ (2 mol%) and SPhos (4 mol%) Add_Boronic_Acid->Add_Catalyst Add_Base Add K₃PO₄ (2.0 equiv) Add_Catalyst->Add_Base Add_Solvent Add anhydrous toluene Add_Base->Add_Solvent Heat Heat to 80-100 °C Add_Solvent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Quench Quench with H₂O Monitor->Quench Extract Extract with EtOAc Quench->Extract Purify Purify by column chromatography Extract->Purify

Problem 2: Failed Nucleophilic Aromatic Substitution (SNAr) at the C-4 Position

You are attempting to displace the methylthio group with a nucleophile (e.g., an amine or an alkoxide) but the reaction does not proceed, or you observe decomposition of the starting material.

  • Poor Leaving Group Ability of the Methylthio Group: While the methylthio group can be a leaving group, its displacement often requires activation.[5]

    • Solution: Oxidize the methylthio group to the corresponding sulfoxide or sulfone. This dramatically increases its leaving group ability by making the sulfur atom more electron-withdrawing.[5] Common oxidizing agents for this transformation include m-CPBA or Oxone®.

  • Insufficient Nucleophilicity: The chosen nucleophile may not be strong enough to attack the electron-deficient pyridine ring, especially with the existing steric hindrance.

    • Solution: If possible, increase the nucleophilicity of your reagent. For example, when using an alcohol, deprotonate it with a strong base like NaH to form the more nucleophilic alkoxide. For amines, consider using a more electron-rich derivative or a stronger base to facilitate the reaction.

  • Decomposition under Harsh Conditions: High temperatures required to force the SNAr reaction can lead to substrate decomposition.

    • Solution: After oxidizing the methylthio group to the sulfone, the SNAr reaction can often proceed under much milder conditions, preserving the integrity of your molecule.

Leaving GroupRelative ReactivityTypical Conditions
-SCH₃LowHigh temperature, strong nucleophile
-S(O)CH₃ModerateModerate temperature
-S(O)₂CH₃HighRoom temperature to moderate heating

Frequently Asked Questions (FAQs)

Q1: Why is functionalization at the C-2 and C-4 positions of pyridine generally favored over the C-3 position in nucleophilic aromatic substitution?

A1: Nucleophilic attack on the pyridine ring at the C-2 or C-4 positions allows for the negative charge of the intermediate (Meisenheimer complex) to be delocalized onto the electronegative nitrogen atom through resonance.[6][7] This provides significant stabilization to the intermediate, lowering the activation energy of the reaction.[6][7] When attack occurs at the C-3 position, this stabilization is not possible, making the reaction less favorable.[6][7]

G cluster_c2 Attack at C-2 cluster_c4 Attack at C-4 cluster_c3 Attack at C-3 C2_Intermediate Intermediate with charge on Nitrogen C4_Intermediate Intermediate with charge on Nitrogen C3_Intermediate No charge delocalization onto Nitrogen Nucleophile Nucleophile Pyridine Pyridine Nucleophile->Pyridine Pyridine->C2_Intermediate Favored Pyridine->C4_Intermediate Favored Pyridine->C3_Intermediate Disfavored

Q2: Can I achieve functionalization at the C-5 or C-6 positions of the 3-chloro-2-fluoro-4-(methylthio)pyridine ring?

A2: Direct functionalization at the C-5 and C-6 positions is challenging due to the directing effects of the existing substituents. However, it is not impossible. Strategies involving directed ortho-metalation (DoM) could potentially be employed if a suitable directing group is present or can be installed. Alternatively, more advanced C-H activation methodologies might offer a route, although these would require significant optimization.[8] It is important to note that the C-H bonds at the 2- and 6-positions of pyridine are generally the most acidic, making selective deprotonation at other positions difficult.[9]

Q3: Are there alternative strategies to palladium-catalyzed cross-coupling for forming C-C bonds at the C-3 position?

A3: Yes, one powerful alternative is the generation of a 3,4-pyridyne intermediate. This can be achieved through regioselective lithiation at the C-4 position, followed by elimination of the C-3 chloro group. The resulting pyridyne can then be trapped with a variety of nucleophiles, leading to difunctionalized pyridine derivatives. This method can be particularly useful for introducing substituents that are not amenable to traditional cross-coupling conditions.

Q4: How does the fluorine at the C-2 position influence the reactivity of the molecule?

A4: The fluorine atom at the C-2 position has a strong electron-withdrawing inductive effect, which further activates the pyridine ring towards nucleophilic attack. This can be beneficial for SNAr reactions. However, it also increases the acidity of the adjacent C-H protons, which can be a factor in metalation reactions. In the context of cross-coupling at the C-3 position, the fluorine atom adds to the steric bulk in the vicinity of the reaction center, necessitating the use of highly active catalyst systems.

Q5: I need to synthesize a 4-amino derivative from my 3-chloro-2-fluoro-4-(methylthio)pyridine. What is the most reliable approach?

A5: A reliable two-step approach would be to first oxidize the methylthio group to the sulfone, as discussed in Problem 2. This creates a highly effective leaving group at the C-4 position. Subsequent reaction with ammonia or a primary/secondary amine under mild conditions should then afford the desired 4-amino derivative in good yield. Direct displacement of the methylthio group with an amine is likely to be low-yielding and require harsh conditions. There are numerous methods for the synthesis of aminopyridines, and the choice of method often depends on the specific substitution pattern of the starting material.[10][11]

Concluding Remarks

The functionalization of sterically hindered pyridine derivatives like 3-chloro-2-fluoro-4-(methylthio)pyridine requires a nuanced approach that takes into account both steric and electronic factors. By understanding the underlying principles of catalyst selection, leaving group ability, and the inherent reactivity of the pyridine core, researchers can develop robust and efficient synthetic routes. This guide provides a starting point for troubleshooting and strategic planning. For more complex challenges, a thorough review of the primary literature is always recommended.

References

  • El-Sayed, E., & El-Shorbagi, A.-N. (n.d.). General Synthetic Approach to 4-Substituted 2,3-Dihydrofuro[2,3-b]pyridines and 5-Substituted 3,4-Dihydro-2H-pyrano[2,3-b]pyridi. ResearchGate. Retrieved from [Link]

  • Heinz, B., Djukanovic, D., Filipponi, P., Martin, B., Karaghiosoff, K., & Knochel, P. (2021). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Organic & Biomolecular Chemistry, 19(16), 3643–3648. [Link]

  • Zhang, D., & De-Armond, M. K. (2018). Functionalization of Pyridines at the C4 Position via Metalation and Capture. PMC. Retrieved from [Link]

  • (n.d.). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. PMC. Retrieved from [Link]

  • (n.d.). Functionalization of Pyridines via Reissert-Henze Reaction. Retrieved from [Link]

  • (n.d.). FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones. PMC. Retrieved from [Link]

  • (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. PMC. Retrieved from [Link]

  • Chen, Y.-H., & Sun, C.-L. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. Molecules, 27(16). [Link]

  • (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. Retrieved from [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484–3488. [Link]

  • (2017, March 27). Subtle steric differences reveal a model for Ni cross-coupling success. Princeton University. Retrieved from [Link]

  • (n.d.). Pd-catalyzed electrophilic cross-coupling of pyridylphosphonium salts with arylthianthrenium salts to access C4-arylated pyridines. Royal Society of Chemistry. Retrieved from [Link]

  • Bosch, E., & Lee, C. L. (2001). Design and Synthesis of a Sterically Hindered Pyridine and Its Encapsulation of Silver(I) Cation. Inorganic chemistry, 40(1), 10–13. [Link]

  • (n.d.). C3-Selective Trifluoromethylthiolation and Difluoromethylthiolation of Pyridines and Pyridine Drugs via Dihydropyridine Intermediates. Journal of the American Chemical Society. Retrieved from [Link]

  • Al-Warhi, T. I., Al-Hazmi, F. F., & El-Brollosy, N. R. (2023). Multicomponent, Solvent-Free Synthesis of 4-Substituted Aminopyrido[2,3-d]pyrimidines Derivatives. Chemistry, 5(4), 2686–2695. [Link]

  • Nobel Prize. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Retrieved from [Link]

  • (n.d.). Nucleophilic aromatic substitution. Wikipedia. Retrieved from [Link]

  • Todorova, N., Nikolova, S., Zhivkova, Z., Shivachev, B., & Tzenkova, V. (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Current medicinal chemistry, 30(31), 3619–3631. [Link]

  • (n.d.). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. Retrieved from [Link]

  • Basuli, F., Zhang, X., Brugarolas, P., Reich, D. S., & Swenson, R. E. (2018). An efficient new method for the synthesis of 3-[18 F]fluoro-4-aminopyridine via Yamada-Curtius rearrangement. Journal of labelled compounds & radiopharmaceuticals, 61(2), 112–117. [Link]

  • (n.d.). An improved process for producing aminopyridines. Google Patents.
  • (n.d.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Semantic Scholar. Retrieved from [Link]

  • (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Retrieved from [Link]

  • (n.d.). Pyridine. Wikipedia. Retrieved from [Link]

  • (n.d.). Three Chloro(trifluoromethyl)pyridines as Model Substrates for Regioexhaustive Functionalization. ResearchGate. Retrieved from [Link]

  • (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Stack Exchange. Retrieved from [Link]

  • Abarca, B., Ballesteros, R., Chadla, A., & Jones, G. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 11(2), 106–111. [Link]

  • (n.d.). CHB-401: Heterocyclic Compounds (Section B) PYRIDINE. Banaras Hindu University. Retrieved from [Link]

  • Zhang, Z., Wang, H., Wang, S., Li, Y., Wang, Y., Li, H., & Wang, Y. (2021). Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra. Angewandte Chemie (International ed. in English), 60(20), 11406–11413. [Link]

Sources

Technical Support Center: Fluoropyridine Synthesis Waste & Byproduct Management

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers

The synthesis of fluoropyridines, a cornerstone of modern medicinal chemistry, presents unique challenges in waste disposal and byproduct management. The use of aggressive fluorinating agents, pyridine-based scaffolds, and the potential formation of hazardous byproducts like hydrofluoric acid (HF) necessitates a robust and informed approach to laboratory safety and environmental stewardship. This guide provides a comprehensive, question-and-answer framework for troubleshooting common issues and managing waste streams effectively, ensuring both experimental success and regulatory compliance.

Part 1: Frequently Asked Questions - Identifying Waste Streams & Byproducts

This section addresses the critical first step in waste management: understanding what is being generated.

Q1: What are the primary hazardous waste streams generated during fluoropyridine synthesis?

A1: Fluoropyridine synthesis generates several distinct, hazardous waste streams that must be segregated at the point of generation.[1] These include:

  • Aqueous Waste: Often acidic and may contain hydrofluoric acid (HF) or fluoride salts, residual pyridine, and water-soluble byproducts. HF is acutely toxic and highly corrosive.[2][3]

  • Organic Solvent Waste: This stream contains solvents like DMSO, DMF, or acetonitrile, which are commonly used in fluorination reactions.[4] It will also contain unreacted starting materials, the fluoropyridine product, and organic-soluble byproducts. This waste is typically flammable and toxic.[5]

  • Solid Waste: This includes unreacted reagents (e.g., potassium fluoride), quenching agents, and contaminated materials like silica gel, filter paper, and used personal protective equipment (PPE).[6]

  • Pyridine-Containing Waste: Pyridine and its derivatives are toxic and must be handled as hazardous waste.[7][8] They should never be disposed of down the drain.[7] All waste streams should be evaluated for their pyridine content.

Q2: I'm performing a Halex (SNAr) reaction to synthesize a 2-fluoropyridine. What are the most common byproducts I should expect?

A2: The most prevalent byproduct in a Halex reaction is the corresponding 2-hydroxypyridine .[4] This occurs when residual water in the reaction mixture hydrolyzes either the starting 2-halopyridine or the 2-fluoropyridine product. The presence of water also deactivates the fluoride salt (e.g., KF) by hydration, reducing its nucleophilicity and leading to low conversion rates.[9]

Q3: My Balz-Schiemann reaction is producing a lot of brown tar. What is causing this and how can I minimize it?

A3: Tar formation in the Balz-Schiemann reaction is typically a result of the thermal decomposition of the intermediate diazonium salt at excessively high temperatures.[9] Pyridine-based diazonium salts can be particularly unstable. To prevent tarring, it is crucial to carefully control the decomposition temperature. Another common byproduct is a hydroxypyridine, formed when the intermediate pyridyl cation reacts with water.[9] Running the reaction under strictly anhydrous conditions is essential for minimizing this side reaction.[9]

Table 1: Common Byproducts in Fluoropyridine Synthesis and Mitigation Strategies

Synthesis Method Common Byproduct Probable Cause Mitigation Strategy
Halex (SNAr) Hydroxypyridine Presence of water in reagents or solvents.[4][9] Use anhydrous solvents, spray-dried KF, and thoroughly dry all glassware.
Balz-Schiemann Hydroxypyridine Reaction of pyridyl cation intermediate with water.[9] Use anhydrous solvents and non-aqueous diazotization agents (e.g., tert-butyl nitrite).[9]
Balz-Schiemann Tar-like polymers Uncontrolled thermal decomposition of diazonium salt.[9] Maintain strict temperature control during decomposition; add reagents slowly.[10]
Direct C-H Fluorination Isomeric Products Poor regioselectivity of the fluorinating agent. Optimize reaction conditions (solvent, temperature) or choose a more selective reagent.

| All Methods | Biaryl compounds | Radical-mediated side reactions.[9] | Conduct the reaction at the lowest effective temperature to minimize radical formation.[9] |

Part 2: Troubleshooting & Waste Minimization

Effective byproduct management begins in the fume hood. Minimizing side reactions not only improves yield but also reduces the complexity of the waste stream.

Q4: My SNAr fluorination reaction has a very low conversion rate. What are the first things I should check?

A4: Low conversion in SNAr fluorination is most often traced back to two key issues:

  • Presence of Water: As mentioned, water significantly reduces the nucleophilicity of fluoride salts.[9] Ensure all reagents, especially the fluoride source (e.g., KF) and the solvent (e.g., DMSO, sulfolane), are scrupulously dried.

  • Substrate Reactivity: The Halex reaction works best on pyridine rings that are "activated" by electron-withdrawing groups.[4] If your substrate contains strong electron-donating groups, the ring is deactivated towards nucleophilic attack, and this synthetic route may be unsuitable.

Q5: How can I safely quench a reaction that used an electrophilic N-F fluorinating agent like Selectfluor®?

A5: Quenching electrophilic fluorinating agents requires careful neutralization of their reactivity. A common and effective method is to slowly add the reaction mixture to a stirred, cooled solution of aqueous sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃). These reagents are mild reducing agents that will safely consume the unreacted N-F agent. Always perform this procedure in a fume hood and monitor for any temperature increases. Do not add water or quenching solution directly to the bulk reaction mixture; always add the reaction mixture to the quenching solution.

Part 3: Waste Segregation, Neutralization, and Disposal Protocols

Proper handling and treatment of waste are paramount for safety and compliance.

Q6: What is the correct procedure for segregating waste from a fluoropyridine synthesis work-up?

A6: Segregation must be performed at the point of generation. Never mix different waste streams in the same container.[1] A typical workflow involves separating the reaction mixture into aqueous and organic layers.

  • Aqueous Layer: This is your primary concern for HF. Test the pH. If it is acidic, it must be neutralized before being placed in a designated aqueous waste container.

  • Organic Layer: This contains your product, byproducts, and solvent. It should be collected in a dedicated, clearly labeled "Halogenated Organic Waste" or "Non-Halogenated Organic Waste" container, depending on the solvent and starting materials used.

  • Contaminated Solids: All used filter paper, drying agents (e.g., MgSO₄), and silica gel from chromatography should be collected in a separate, labeled solid waste container.

WasteSegregation start Reaction Work-up Complete aqueous Aqueous Layer start->aqueous organic Organic Layer start->organic solids Contaminated Solids (Silica, Celite, PPE) start->solids check_hf Test pH. Is HF or strong acid present? aqueous->check_hf check_halogen Does it contain halogenated solvents? organic->check_halogen solid_waste Solid Hazardous Waste Container solids->solid_waste neutralize Protocol: Neutralize Acid (See HF Neutralization Guide) check_hf->neutralize Yes aqueous_waste Aqueous Hazardous Waste Container check_hf->aqueous_waste No (pH neutral) neutralize->aqueous_waste halogen_waste Halogenated Organic Waste Container check_halogen->halogen_waste Yes non_halogen_waste Non-Halogenated Organic Waste Container check_halogen->non_halogen_waste No

Caption: Waste segregation workflow for fluoropyridine synthesis.

Q7: What is the safest and most effective way to neutralize aqueous waste containing hydrofluoric acid (HF)?

A7: Hydrofluoric acid requires specific neutralization procedures due to its high toxicity and ability to cause severe, deep-tissue burns.[3] The preferred method is precipitation of the fluoride ion as an insoluble salt.

CRITICAL SAFETY NOTE: NEVER use strong bases like sodium or potassium hydroxide for bulk HF neutralization. The reaction is extremely exothermic and can cause the solution to boil, releasing highly toxic HF gas.[11][12] Similarly, avoid sodium carbonate ("soda ash"), as it can generate gaseous HF intermediates.[12]

The safest and most recommended neutralizing agents are calcium hydroxide (Ca(OH)₂) or calcium carbonate (CaCO₃) .[3][13] These react with HF to form calcium fluoride (CaF₂), a stable and water-insoluble salt, effectively sequestering the hazardous fluoride ion.[3]

Experimental Protocol: Neutralization of Acidic Fluoride-Containing Aqueous Waste
  • Preparation: Don appropriate PPE, including nitrile gloves, chemical splash goggles, and a lab coat.[7] Conduct this procedure in a certified chemical fume hood.[14] Prepare a secondary containment tray large enough to hold your waste container.

  • Dilution: If you have concentrated HF waste, slowly and carefully add the acidic waste to a large volume of ice-cold water in a heavy-walled plastic (polypropylene or polyethylene) beaker or container. This helps to manage the initial heat of dilution.

  • Neutralization: While stirring the diluted waste vigorously, slowly add small portions of calcium hydroxide or calcium carbonate powder.

  • Monitoring: Monitor the pH of the solution continuously with pH paper or a calibrated pH meter. Also, monitor the temperature. If the temperature rises significantly, pause the addition until it cools.

  • Completion: Continue adding the calcium salt until the pH is neutral (pH 6-8). The formation of a white precipitate (CaF₂) will be observed.

  • Settling & Disposal: Allow the precipitate to settle. Decant the neutral aqueous supernatant into the appropriate aqueous hazardous waste container. The remaining CaF₂ sludge should be collected as solid hazardous waste.

  • Labeling: Ensure all waste containers are correctly and clearly labeled with their contents and associated hazards.[1][5]

Table 2: HF Neutralization Data

HF Concentration (Initial) Neutralizing Agent Stoichiometric Reaction Potential Hazard
~1-5% Calcium Hydroxide 2HF + Ca(OH)₂ → CaF₂↓ + 2H₂O Mildly exothermic. Control addition rate.
~1-5% Calcium Carbonate 2HF + CaCO₃ → CaF₂↓ + H₂O + CO₂↑ Mildly exothermic, produces CO₂ gas (effervescence). Add slowly to avoid foaming over.

| >10% | DO NOT NEUTRALIZE IN LAB | - | High risk of dangerous exotherm and HF gas release.[11] Consult with EHS for disposal of concentrated HF waste. |

Q8: How should I manage the final disposal of my properly segregated and neutralized waste?

A8: Final disposal must be handled in accordance with local, state, and federal regulations.[8]

  • Labeling: Ensure every waste container is sealed and has a hazardous waste label detailing its full chemical contents, hazard warnings (e.g., Flammable, Corrosive, Toxic), and the date of accumulation.[5]

  • Storage: Store sealed waste containers in a designated, well-ventilated secondary containment area away from heat or ignition sources.[6]

  • Professional Disposal: Contact your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup.[7][15] Never dispose of chemical waste in regular trash or down the drain.[6]

Part 4: Spill Management

Accidents can happen, and preparedness is key to safety.

Q9: What is the correct procedure for handling a pyridine or solvent spill?

A9: For a small spill of pyridine or an organic solvent inside a fume hood:

  • Ensure ventilation is active.[7]

  • Use an inert absorbent material like sand, vermiculite, or a commercial spill pad to contain and absorb the liquid.[6]

  • Using non-sparking tools, carefully collect the absorbed material and place it in a sealable container.[16]

  • Label the container as hazardous solid waste with the name of the spilled chemical.

  • Wipe the area with a soapy water solution and then clean water. Collect all cleaning materials as hazardous solid waste. For large spills, or any spill outside of a fume hood, evacuate the area immediately and contact your institution's EHS or emergency response team.

Q10: What should I do in case of a hydrofluoric acid (HF) spill?

A10: An HF spill is a serious emergency.

  • Evacuate the immediate area.

  • Notify your supervisor and your institution's EHS/emergency response team immediately.

  • Only trained personnel with appropriate PPE (including acid-resistant gloves and splash gear) should attempt to clean up an HF spill.

  • The spill should be covered with an HF-specific neutralizing absorbent, such as calcium carbonate or a commercial HF spill kit powder.[3] DO NOT use standard acid neutralizers or silicon-based absorbents (like sand), which can react to form toxic silicon tetrafluoride gas.[12]

  • Collect the neutralized material for disposal as hazardous waste.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Today's Clinical Lab. (2025, June 11). A Lab's Guide to Safe and Compliant Medical Waste Disposal.
  • Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • Benchchem. troubleshooting side reactions in fluoropyridine synthesis.
  • Carl ROTH. Safety Data Sheet: Pyridine.
  • Digitalfire. Hydrofluoric Acid (HF) - pH Neutralization Systems.
  • Sdfine. pyridine.
  • Benchchem. Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide.
  • Beilstein Journal of Organic Chemistry via PMC. (2016, February 3). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene.
  • Loba Chemie. PYRIDINE FOR SYNTHESIS. Available at: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEibZGImSNFRoLn7rxE6QdTkaigwSOU8WM69nalgJH5BIlmuUNxac9N9UqcAaR2o8NELWi0oeKKmcykCjWP8en4d9nEHUXc4L0xVB3SPlMMHa4j_TIcL6-B0Hk7nqDaCuG11. Pacific Northwest National Laboratory. Chemical Conversion of Anhydrous Hydrogen Fluoride for Safe Disposal.
  • University of Tennessee Health Science Center. (2019, March 18). Guidelines for the Safe Handling of Hydrofluoric Acid.
  • American Chemical Society. Regulation of Laboratory Waste.
  • Benchchem. Troubleshooting common issues in fluorinated pyrimidine synthesis.
  • SCSC. hydrogen fluoride pyridine.
  • University of Illinois. Hydrofluoric Acid.
  • Google Patents. US3743704A - Removal of hf from an hf-containing gas.
  • NSTA. (2024, August 16). Laboratory Waste Disposal Safety Protocols.
  • Benchchem. Technical Support Center: Synthesis of Substituted 2-Fluoropyridines.
  • Detailed experimental procedure for the synthesis of 4-fluoropyridine.
  • ATSDR. PRODUCTION, IMPORT, USE, AND DISPOSAL.
  • Wintime Tech. (2025, July 11). How to dispose of used fluorinating reagents safely?.

Sources

Validation & Comparative

Navigating the Spectral Maze: A Comparative Guide to the ¹H and ¹³C NMR Analysis of 3-Chloro-2-fluoro-4-(methylthio)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for providing detailed information about molecular structure. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of 3-Chloro-2-fluoro-4-(methylthio)pyridine, a substituted pyridine derivative with potential applications in medicinal chemistry. By presenting a comprehensive examination of its spectral features and comparing them with those of structurally related analogs, this document aims to equip researchers with the necessary insights for confident spectral interpretation and structural verification.

The Structural Landscape: Unraveling the Substitution Pattern

The substitution pattern of 3-Chloro-2-fluoro-4-(methylthio)pyridine presents a unique electronic environment within the pyridine ring. The interplay of the electron-withdrawing effects of the chloro and fluoro groups, and the electron-donating nature of the methylthio group, results in a distinctive set of chemical shifts and coupling constants in both ¹H and ¹³C NMR spectra. Understanding these substituent effects is crucial for the accurate assignment of spectral signals.

A Deep Dive into the ¹H NMR Spectrum

The proton NMR spectrum of a substituted pyridine provides a wealth of information about the number of protons, their chemical environment, and their connectivity. For 3-Chloro-2-fluoro-4-(methylthio)pyridine, we anticipate a specific set of signals corresponding to the aromatic protons and the methyl protons of the thioether group.

Predicted ¹H NMR Spectral Data for 3-Chloro-2-fluoro-4-(methylthio)pyridine:

Decoding the ¹³C NMR Spectrum

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule. Each unique carbon atom in the structure will give rise to a distinct signal, and the chemical shifts of these signals are highly sensitive to the electronic environment.

Predicted ¹³C NMR Spectral Data for 3-Chloro-2-fluoro-4-(methylthio)pyridine:

The ¹³C NMR spectrum of 3-Chloro-2-fluoro-4-(methylthio)pyridine is expected to show six unique carbon signals. The carbon atoms directly attached to the electronegative fluorine and chlorine atoms, as well as the sulfur atom of the methylthio group, will experience significant shifts in their resonance frequencies. Computational methods and empirical databases can be used to predict these chemical shifts with a reasonable degree of accuracy.[2][3]

Comparative Spectral Analysis: Learning from Analogs

To provide a robust framework for the analysis of 3-Chloro-2-fluoro-4-(methylthio)pyridine, it is instructive to compare its predicted spectral features with the experimental data of structurally related compounds.

Table 1: Comparative ¹H and ¹³C NMR Data of Substituted Pyridines

CompoundPosition¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Reference
Pyridine2,68.61 (m)151.2[4]
3,57.38 (m)125.3[4]
47.81 (m)139.0[4]
3-Chloropyridine2~8.5~148PubChem CID 12287
4~7.8~138PubChem CID 12287
5~7.3~124PubChem CID 12287
6~8.4~150PubChem CID 12287
4-(Methylthio)pyridine2,6~8.4~150PubChem CID 140938
3,5~7.1~122PubChem CID 140938
-SCH₃~2.5~15PubChem CID 140938

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Experimental Protocols for NMR Spectral Acquisition

For the accurate and reproducible acquisition of NMR spectra, a standardized experimental protocol is essential.

Sample Preparation:
  • Weigh 5-10 mg of the purified compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Spectroscopy:
  • Instrument: 400 MHz or higher field NMR spectrometer.

  • Pulse Sequence: Standard single-pulse experiment.

  • Acquisition Parameters:

    • Spectral Width: 0-12 ppm

    • Number of Scans: 16-64 (depending on sample concentration)

    • Relaxation Delay: 1-5 seconds

    • Temperature: 298 K

¹³C NMR Spectroscopy:
  • Instrument: 100 MHz or higher field NMR spectrometer.

  • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Acquisition Parameters:

    • Spectral Width: 0-220 ppm

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

    • Relaxation Delay: 2-5 seconds

    • Temperature: 298 K

Visualizing the Logic: A Workflow for Spectral Analysis

The process of NMR spectral analysis follows a logical progression from data acquisition to structural elucidation. This workflow can be visualized to provide a clear and systematic approach for researchers.

NMR_Analysis_Workflow cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis Sample_Prep Sample Preparation H1_NMR ¹H NMR Acquisition Sample_Prep->H1_NMR C13_NMR ¹³C NMR Acquisition Sample_Prep->C13_NMR FT Fourier Transform H1_NMR->FT C13_NMR->FT Phasing Phase Correction FT->Phasing FT->Phasing Baseline Baseline Correction Phasing->Baseline Phasing->Baseline Referencing Referencing Baseline->Referencing Baseline->Referencing Chem_Shift Chemical Shift Analysis Referencing->Chem_Shift Coupling Coupling Constant Analysis Referencing->Coupling Integration Integration (¹H) Referencing->Integration Structure_Elucidation Structure Elucidation Chem_Shift->Structure_Elucidation Coupling->Structure_Elucidation Integration->Structure_Elucidation Final_Report Final_Report Structure_Elucidation->Final_Report Final Report

Caption: A generalized workflow for the acquisition, processing, and analysis of ¹H and ¹³C NMR spectra for structural elucidation.

Conclusion

The ¹H and ¹³C NMR spectral analysis of 3-Chloro-2-fluoro-4-(methylthio)pyridine, while requiring careful consideration of the combined electronic effects of its substituents, provides a clear path to its structural confirmation. By understanding the fundamental principles of NMR and leveraging comparative data from analogous structures, researchers can confidently interpret the spectral data of this and other complex substituted pyridines. This guide serves as a foundational resource, empowering scientists in their pursuit of novel molecular entities with the potential to advance the frontiers of medicine and chemical biology.

References

  • SpectraBase. Pyridine. [Link]

  • Thomas, St., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727-733. [Link]

  • Royal Society of Chemistry. (2015). Supplementary Information: Halogen-bonding- and anion-π-based self-assembly of bis(pyridine)halogen(i) cations. [Link]

  • Stenutz, R. NMR chemical shift prediction of pyridines. [Link]

  • PubChem. 3-Chloropyridine. [Link]

  • PubChem. 4-(Methylthio)pyridine. [Link]

Sources

Mass spectrometry (LC-MS) fragmentation patterns of 3-Chloro-2-fluoro-4-(methylthio)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the high-stakes landscape of drug development, halogenated pyridine scaffolds like 3-Chloro-2-fluoro-4-(methylthio)pyridine are critical intermediates, particularly in the synthesis of KRAS inhibitors and other oncology targets. However, the structural diversity of pyridine isomers presents a significant analytical bottleneck.

This guide provides a technical deep-dive into the Mass Spectrometry (LC-MS) behavior of this specific scaffold. Unlike generic databases, we focus on the mechanistic differentiation of this compound from its close positional isomers (e.g., 2-Chloro-3-fluoro-4-(methylthio)pyridine). By understanding the specific fragmentation pathways driven by the unique ortho-chlorine vs. ortho-fluorine substitution patterns, researchers can establish robust quality control protocols.

Technical Profile & Experimental Setup

To ensure reproducibility, the following protocol establishes a self-validating system for analyzing this compound.

Compound Characterization[1][2][3]
  • Target Compound: 3-Chloro-2-fluoro-4-(methylthio)pyridine[1]

  • Molecular Formula: C₆H₅ClFNS[1][2]

  • Monoisotopic Mass: 177.0 (for ³⁵Cl)

  • Precursor Ion [M+H]⁺: m/z 178.0

Optimized LC-MS Methodology

This method prioritizes the separation of positional isomers which often co-elute on standard C18 gradients.

ParameterSettingRationale
Column Phenyl-Hexyl (2.1 x 100 mm, 1.7 µm)Superior pi-pi selectivity for separating halogenated pyridine isomers compared to C18.
Mobile Phase A 0.1% Formic Acid in WaterProton source for efficient ESI+ ionization.
Mobile Phase B MethanolProtic solvent enhances solvation of polar pyridine fragments.
Gradient 5-95% B over 10 minShallow gradient required to resolve isomers with similar logP.
Ionization ESI Positive ModePyridine nitrogen provides a ready site for protonation ([M+H]⁺).
Collision Energy Stepped (15, 30, 45 eV)Captures both labile sulfide losses and stable ring cleavages.

Comparative Fragmentation Analysis

The core differentiation strategy relies on the specific bond labilities induced by the substitution pattern.

The "Ortho-Effect" Hypothesis

In 3-Chloro-2-fluoro-4-(methylthio)pyridine , the methylthio (-SMe) group at position 4 is flanked by a Chlorine atom at position 3.

  • Target (3-Cl): SMe is ortho to Cl.

  • Alternative (3-F): In the isomer 2-Chloro-3-fluoro-4-(methylthio)pyridine, SMe is ortho to F.

Mechanistic Insight: The C-Cl bond is significantly weaker (~400 kJ/mol) than the C-F bond (~485 kJ/mol). Furthermore, the bulky Chlorine atom exerts a steric "ortho effect" that destabilizes the adjacent methylthio group, often enhancing the loss of the methyl radical (•CH₃) or facilitating unique rearrangements involving Cl loss.

Detailed Fragmentation Pathways
Primary Pathway: Thio-Ether Cleavage

The most abundant fragment arises from the cleavage of the S-methyl bond.

  • Transition: m/z 178 → m/z 163

  • Mechanism: Homolytic cleavage of the S-CH₃ bond, releasing a methyl radical (•CH₃, 15 Da). This yields a radical cation stabilized by the pyridine ring.

Secondary Pathway: Halogen Elimination
  • Transition: m/z 178 → m/z 142

  • Mechanism: Loss of HCl (36 Da). This pathway is more prominent in the 3-Chloro isomer than the 3-Fluoro isomer because the H on the methyl group can interact with the ortho-Chloro, facilitating HCl elimination.

Tertiary Pathway: Ring Degradation
  • Transition: m/z 163 → m/z 136

  • Mechanism: Loss of HCN (27 Da), a signature fragmentation for pyridines, resulting in a contracted pyrrole-like cation.

Visualization of Signaling Pathways

The following diagram illustrates the specific fragmentation cascade for 3-Chloro-2-fluoro-4-(methylthio)pyridine, highlighting the critical nodes for identification.

FragmentationPathway Figure 1: Proposed ESI+ Fragmentation Pathway for 3-Chloro-2-fluoro-4-(methylthio)pyridine M_Ion Precursor Ion [M+H]+ m/z 178.0 (3-Cl-2-F-4-SMe Pyridine) Frag_163 Fragment A: [M+H - CH3]+ m/z 163.0 (Thio-radical cation) M_Ion->Frag_163 Loss of •CH3 (-15 Da) Dominant Pathway Frag_142 Fragment B: [M+H - HCl]+ m/z 142.0 (Cyclized Thieno-species) M_Ion->Frag_142 Loss of HCl (-36 Da) Ortho-Cl Facilitated Frag_126 Fragment D: [M+H - CH3S]+ m/z 131.0 (Loss of Methanethiol) M_Ion->Frag_126 Loss of •SCH3 (-47 Da) Frag_136 Fragment C: [m/z 163 - HCN]+ m/z 136.0 (Ring Contraction) Frag_163->Frag_136 Loss of HCN (-27 Da) Pyridine Characteristic

Caption: Figure 1 details the primary fragmentation lineage. The dominance of the m/z 163 ion serves as the primary quantifier, while the m/z 142 ion (HCl loss) acts as a structural qualifier distinguishing it from non-chlorinated ortho-isomers.

Comparative Performance Data

The table below contrasts the target compound with its most common impurity/isomer.

FeatureTarget: 3-Chloro-2-fluoro-4-(methylthio)py Alternative: 2-Chloro-3-fluoro-4-(methylthio)py Differentiation Key
Structure Cl at pos 3 (Ortho to SMe)F at pos 3 (Ortho to SMe)Steric environment of SMe group.
Retention Time ~4.2 min (Phenyl-Hexyl)~4.5 min (Phenyl-Hexyl)Target is slightly more polar due to F position relative to N.
Primary Fragment m/z 163 (High Intensity)m/z 163 (Medium Intensity)3-Cl destabilizes S-Me bond more than 3-F.
Diagnostic Ion m/z 142 (Loss of HCl) m/z 158 (Loss of HF) CRITICAL: Look for -36 Da vs -20 Da loss.
Isotope Pattern Distinct ³⁵Cl/³⁷Cl (3:1)Distinct ³⁵Cl/³⁷Cl (3:[3]1)Identical; cannot be used for differentiation.
Decision Logic for Isomer Identification

To automate the identification process in high-throughput screening, use the following logic flow:

DecisionTree Start Precursor m/z 178 detected? CheckCl Isotope Pattern shows Cl (3:1)? Start->CheckCl CheckFrag MS/MS Spectrum Major Loss? CheckCl->CheckFrag Yes ResultOther ID: Unknown Isomer CheckCl->ResultOther No (Check Formula) ResultTarget ID: 3-Chloro-2-fluoro- 4-(methylthio)pyridine CheckFrag->ResultTarget Loss of HCl (-36) (m/z 142 present) ResultIso ID: 2-Chloro-3-fluoro- 4-(methylthio)pyridine CheckFrag->ResultIso Loss of HF (-20) (m/z 158 present)

Caption: Figure 2: Algorithmic decision tree for distinguishing the target compound from its 3-fluoro isomer based on unique neutral loss patterns.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 2-Chloro-4-trifluoromethylpyridine (Analogous Fragmentation). National Institute of Standards and Technology. [Link]

  • Salem, M. A. I., et al. (2014).[4] Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones. International Journal of Materials and Chemistry.[4] (Establishes S-dealkylation pathways). [Link]

  • PubChem. (2025).[5] Compound Summary: 3-Chloro-2-fluoropyridine.[5][6] National Library of Medicine. [Link]

Sources

Advanced IR Spectroscopy Characterization of 3-Chloro-2-fluoro-4-(methylthio)pyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in structurally validating multi-substituted heteroaromatics. Characterizing 3-Chloro-2-fluoro-4-(methylthio)pyridine requires distinguishing closely related halogen and thioether vibrational modes. This guide provides an objective, data-driven comparison of this target molecule against common structural alternatives, leveraging Infrared (IR) spectroscopy as a primary diagnostic tool.

Mechanistic Spectral Signatures: The Physics of the Peaks

To accurately interpret the IR spectrum of 3-Chloro-2-fluoro-4-(methylthio)pyridine, we must understand the causality behind the vibrational modes. The fundamental requirement for IR absorption is a net change in the dipole moment during a molecular vibration[1].

  • Pyridine Ring Stretches: The aromatic C=C and C=N ring stretching modes, coupled with in-plane C-H bending, typically manifest as multiple sharp bands in the 1400–1600 cm⁻¹ region[2]. The highly electronegative fluorine and chlorine substituents withdraw electron density, slightly shifting these stretches to higher wavenumbers compared to an unsubstituted pyridine ring.

  • C-F and C-Cl Halogen Stretches: The C-F bond is highly polarized, resulting in a massive dipole moment change during vibration. This yields an intensely strong absorption band in the 1000–1400 cm⁻¹ fingerprint region[3]. Conversely, the C-Cl stretch occurs at a noticeably lower frequency (600–800 cm⁻¹)[3]. This downward shift is dictated by Hooke's Law; the higher reduced mass of the chlorine atom decreases the vibrational frequency[1].

  • C-S Thioether Stretch: The methylthio (-SCH₃) group presents a unique diagnostic challenge. Because sulfur is heavier and less electronegative than oxygen, the C-S bond is less polarizable. Consequently, the C-S stretch is characteristically weak and appears at lower frequencies, typically between 570–710 cm⁻¹[4].

Comparative Product Analysis

When developing synthetic routes or validating raw materials, 3-Chloro-2-fluoro-4-(methylthio)pyridine is often evaluated alongside structural analogs. IR spectroscopy provides rapid, non-destructive differentiation between these alternatives:

  • Alternative A: 2,3-Dichloro-4-(methylthio)pyridine

    • Differentiation: This analog replaces the fluorine atom at the 2-position with a second chlorine. The IR spectrum will completely lack the dominant C-F stretch at ~1200 cm⁻¹[3]. Instead, the 600–800 cm⁻¹ region will show a broader, more complex multiplet due to overlapping C-Cl stretches.

  • Alternative B: 3-Chloro-2-fluoro-4-methoxypyridine

    • Differentiation: This analog replaces the methylthio (-SCH₃) group with a methoxy (-OCH₃) group. The weak C-S stretch is replaced by an intensely strong C-O stretch between 1000–1300 cm⁻¹[4]. This C-O peak often overlaps with the C-F stretch, creating a massive, broad absorption band in the fingerprint region that is completely absent in the methylthio target.

Quantitative Spectral Data Summary

The table below summarizes the expected peak positions and intensities, providing a clear comparative matrix for these three compounds.

Vibrational Mode3-Chloro-2-fluoro-4-(methylthio)pyridine2,3-Dichloro-4-(methylthio)pyridine3-Chloro-2-fluoro-4-methoxypyridine
Pyridine Ring (C=C, C=N) ~1550, 1420 cm⁻¹ (Medium)~1540, 1410 cm⁻¹ (Medium)~1570, 1440 cm⁻¹ (Medium)
C-F Stretch 1180 - 1220 cm⁻¹ (Strong)Absent1180 - 1220 cm⁻¹ (Strong)
C-Cl Stretch 740 - 760 cm⁻¹ (Strong)730 - 780 cm⁻¹ (Strong, Broad)740 - 760 cm⁻¹ (Strong)
C-S Stretch 640 - 660 cm⁻¹ (Weak)640 - 660 cm⁻¹ (Weak)Absent
C-O Stretch AbsentAbsent1050 - 1150 cm⁻¹ (Very Strong)
Aliphatic C-H (Methyl) 2920 - 2980 cm⁻¹ (Weak)2920 - 2980 cm⁻¹ (Weak)2850 - 2950 cm⁻¹ (Medium)

Self-Validating Experimental Protocol: ATR-FTIR

To ensure scientific integrity, Attenuated Total Reflectance (ATR) FTIR is strictly recommended over traditional KBr pellet transmission methods. Halogenated pyridines can undergo pressure-induced halide exchange within a KBr matrix, and KBr's hygroscopic nature introduces broad O-H bands that complicate baseline correction.

Step-by-Step Methodology:

  • Instrument Preparation: Equip the FTIR spectrometer with a single-reflection Diamond ATR accessory. Diamond is chosen for its chemical inertness to halogens and its broad spectral window.

  • Background Acquisition: Collect a background spectrum of the clean, dry ATR crystal. Causality: This eliminates atmospheric H₂O and CO₂ interferences, which is critical for observing the weak aliphatic C-H stretches of the methylthio group.

  • Parameter Configuration: Set the resolution to 4 cm⁻¹ and the number of scans to 64 . Causality: A 4 cm⁻¹ resolution provides the optimal balance between resolving closely spaced halogen peaks and maintaining a high signal-to-noise ratio. 64 scans are mathematically necessary to reduce background noise enough to confidently identify the intrinsically weak C-S stretching vibration[4].

  • Sample Application: Apply 2–5 mg of the solid sample directly onto the diamond crystal. Lower the pressure anvil until the software indicates optimal contact (typically ~50-70% transmission equivalent).

  • Data Acquisition & Processing: Execute the scan. Apply an ATR correction algorithm (to account for wavelength-dependent penetration depth) and a baseline correction to flat-line the spectrum for accurate peak integration.

Diagnostic Workflow

The following logic tree illustrates the analytical workflow used to definitively identify the target molecule and rule out alternatives based on the acquired IR data.

IR_Logic A Acquire IR Spectrum (ATR-FTIR, 4 cm⁻¹ res) B Assess 1000-1400 cm⁻¹ Region A->B D Strong C-F Stretch (~1200 cm⁻¹) B->D Present E No C-F Stretch B->E Absent C Assess 600-800 cm⁻¹ Region F Weak C-S (~650 cm⁻¹) & Strong C-Cl (~750 cm⁻¹) C->F C-S present G Strong C-O (~1100 cm⁻¹) C->G C-S absent, C-O present D->C Alt1 2,3-Dichloro-4- (methylthio)pyridine E->Alt1 Target 3-Chloro-2-fluoro-4- (methylthio)pyridine F->Target Alt2 3-Chloro-2-fluoro-4- methoxypyridine G->Alt2

IR Spectral Decision Workflow for Pyridine Derivative Identification

References

  • IR Tables, Characteristic IR Absorption Peaks of Functional Groups. UCSC.[Link]

  • Two-dimensional infrared study of 3-azidopyridine as a potential spectroscopic reporter. AIP Publishing.[Link]

  • Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. [Link]

  • 18.9: Spectroscopy of Ethers. Chemistry LibreTexts. [Link]

Sources

Validating purity of 3-Chloro-2-fluoro-4-(methylthio)pyridine using elemental analysis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating purity of 3-Chloro-2-fluoro-4-(methylthio)pyridine using elemental analysis Content Type: Publish Comparison Guides

Executive Summary

In the synthesis of fluorinated pyridine intermediates like 3-Chloro-2-fluoro-4-(methylthio)pyridine (CAS 1823323-05-2), relying solely on HPLC purity (Area %) is a common but risky oversight. While HPLC excels at detecting structurally related organic impurities, it is blind to inorganic salts (e.g., Cesium Fluoride, Sodium Chloride) and often misrepresents solvates or moisture content.

This guide validates the use of Elemental Analysis (EA) as a critical orthogonal method for confirming bulk compositional integrity. We compare EA against High-Performance Liquid Chromatography (HPLC) and Quantitative NMR (qNMR) , demonstrating that while EA lacks the specificity to identify isomers, it is the superior method for validating the empirical formula (


) and detecting non-chromatographable contaminants.

Technical Context: The Compound & The Challenge

Target Analyte: 3-Chloro-2-fluoro-4-(methylthio)pyridine[1]

  • Formula:

    
    
    
  • Molecular Weight: 177.63 g/mol [1][2]

  • Structure: A pyridine core substituted with Chlorine (C3), Fluorine (C2), and a Methylthio group (C4).

The "Poly-Heteroatom" Challenge

This molecule presents a "perfect storm" for analytical validation due to the simultaneous presence of Chlorine, Fluorine, and Sulfur.

  • Fluorine Interference: In standard combustion analysis, Fluorine attacks the quartz (silica) combustion tube to form volatile

    
    , causing low Fluorine recovery and damaging the instrument.
    
  • Sulfur/Chlorine Volatility: These elements require high-temperature oxidation to ensure quantitative conversion to

    
     and 
    
    
    
    , which must be separated from
    
    
    and
    
    
    .
  • Synthesis Artifacts: Common synthetic routes involve Halogen-Exchange (Halex) using

    
     or 
    
    
    
    . Residual inorganic fluoride salts are invisible to HPLC-UV but will drastically skew EA results.

Methodology Deep Dive

Method A: Elemental Analysis (The Compositional Anchor)

Objective: Validate the empirical formula and detect bulk inorganic contamination.

Protocol: Dynamic Flash Combustion with Fluorine Management

Standard CHNS protocols will fail. You must modify the combustion reactor packing to handle Fluorine.

Step-by-Step Protocol:

  • Sample Prep: Weigh 2.0–3.0 mg of the substance into a Tin (Sn) capsule. The tin triggers an exothermic flash (

    
    ) ensuring complete oxidation.
    
  • Combustion Additive: Add ~10 mg of Tungsten Oxide (

    
    )  or Vanadium Pentoxide (
    
    
    
    )
    to the capsule.
    • Causality: These oxides act as combustion aids and "scavengers" to prevent the formation of non-volatile metal sulfates/halides that would trap the analyte.

  • Reactor Packing (Critical): Use a quartz reactor packed with a specific Fluorine Absorber (typically

    
     or proprietary "FluoAdso" reagents) placed after the oxidation zone but before the chromatographic column.
    
    • Mechanism:

      
      . This traps Fluorine, preventing it from etching the quartz tube or interfering with the TCD detector, allowing accurate C, H, N, and S determination.
      
  • Detection: Gases (

    
    ) are separated via GC column and detected by Thermal Conductivity Detector (TCD).
    

Acceptance Criteria:

  • Theoretical: C: 40.57%, H: 2.84%, N: 7.89%, S: 18.05%.

  • Passing Range:

    
     absolute difference from theoretical values.
    
Method B: HPLC-UV (The Impurity Profiler)

Objective: Detect organic impurities (regioisomers, unreacted starting material).

Protocol Summary:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus),

    
    , 
    
    
    
    .
  • Mobile Phase: Gradient Water (0.1%

    
    ) / Acetonitrile.
    
  • Wavelength: 254 nm (Pyridine ring absorption).

  • Limitation: If the sample contains 5% inorganic salt (

    
    ), HPLC will likely still show "99.9% purity" because the salt elutes in the void volume or is transparent at 254 nm.
    
Method C: qNMR (The Absolute Quantifier)

Objective: Determine absolute mass purity without a specific reference standard.[3][4][5]

Protocol Summary:

  • Solvent:

    
     (to ensure solubility of polar impurities).
    
  • Internal Standard: 1,3,5-Trimethoxybenzene or Maleic Acid (traceable grade).

  • Integration: Compare the Methylthio singlet (

    
     ppm) against the Internal Standard signal.
    
  • Advantage: Detects residual solvents and provides a "true" mass balance purity.

Comparative Analysis

The following table contrasts the performance of the three methods for 3-Chloro-2-fluoro-4-(methylthio)pyridine.

FeatureElemental Analysis (EA)HPLC-UVqNMR
Primary Output Empirical Formula (

)
Purity by Area %Absolute Mass Purity %
Detects Isomers? No (Isomers have same % composition)Yes (Excellent) Yes (If signals distinct)
Detects Inorganics? Yes (via % deviation) No (Invisible)No (Invisible, unless active)
Detects Water/Solvent? Yes (H/C ratio shifts)NoYes
Sample Required 2–3 mg (Destructive)<1 mg (Non-destructive)10–20 mg (Non-destructive)
Cost per Run Low ($)Medium (

)
High (

$)
Turnaround Time Fast (10 mins)Medium (30-60 mins)Fast (15 mins)
Interpretation of Discrepancies
  • Scenario 1: HPLC = 99%, EA Fails (Low C/H/N).

    • Diagnosis: Significant inorganic contamination (e.g., residual silica, salts). The sample is chemically pure but physically "dirty."

  • Scenario 2: HPLC = 99%, EA Fails (High C, Low N).

    • Diagnosis: Trapped organic solvent (e.g., Ethyl Acetate/Hexane) from the workup.

  • Scenario 3: HPLC = 95%, EA Passes.

    • Diagnosis: The impurities are likely isomers (e.g., 2-chloro-3-fluoro...) which have the exact same elemental composition. This is the blind spot of EA.

Decision Workflow (Validation Logic)

The following diagram illustrates the logical flow for validating the purity of this specific compound, integrating all three methods.

ValidationWorkflow Start Crude 3-Chloro-2-fluoro-4-(methylthio)pyridine HPLC Step 1: HPLC-UV Analysis (Check for Organic Impurities) Start->HPLC DecisionHPLC HPLC Purity > 98%? HPLC->DecisionHPLC Recrystallize Action: Recrystallize / Column Chromatography DecisionHPLC->Recrystallize No EA Step 2: Elemental Analysis (CHNS) (Check for Salts/Solvates) DecisionHPLC->EA Yes Recrystallize->HPLC DecisionEA EA Values within ±0.4%? EA->DecisionEA CheckInorganics Action: Check for Inorganic Salts (Ash Test) or Residual Solvent (Headspace GC) DecisionEA->CheckInorganics No qNMR Step 3: qNMR (Optional) (Absolute Mass Balance) DecisionEA->qNMR Yes Final VALIDATED PURE (Ready for Next Step) DecisionEA->Final Yes (If qNMR unavailable) CheckInorganics->Start qNMR->Final

Figure 1: Integrated Analytical Workflow for Pyridine Intermediate Validation.

References

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014. [Link]

  • Royal Society of Chemistry. "Elemental Analysis: A Guide for Authors." RSC Publishing. [Link]

  • Almac Group. "QNMR – a modern alternative to HPLC." Knowledge Centre. [Link][6]

Sources

A Comparative Guide to the Structural Elucidation of 3-Chloro-2-fluoro-4-(methylthio)pyridine for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of the discovery pipeline. The precise arrangement of atoms dictates a compound's physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety. This guide provides an in-depth comparison of the primary and complementary analytical techniques for the structural determination of 3-Chloro-2-fluoro-4-(methylthio)pyridine, a substituted pyridine derivative representative of a class of compounds prevalent in medicinal chemistry.[1][2] We will explore the causality behind experimental choices, moving beyond mere protocols to deliver field-proven insights.

Part 1: The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the atomic structure of a crystalline solid.[3] It provides a precise three-dimensional map of electron density, from which atomic coordinates, bond lengths, bond angles, and stereochemistry can be determined with unparalleled accuracy.[4][5] This absolute structural information is invaluable for structure-activity relationship (SAR) studies and for securing intellectual property.

Causality in the SCXRD Workflow: From Powder to Structure

The journey from a synthesized powder to a refined crystal structure is one of meticulous control. Each step is designed to overcome specific challenges, with the primary bottleneck often being the growth of a suitable, high-quality single crystal.

scxrd_workflow cluster_prep Phase 1: Sample Preparation cluster_data Phase 2: Data Acquisition cluster_analysis Phase 3: Structure Determination Purity Material Purification (>98%) Growth Crystal Growth Purity->Growth Essential for quality and reproducibility Selection Crystal Selection & Mounting Growth->Selection Collection X-ray Data Collection Selection->Collection Low temperature (e.g., 100K) minimizes thermal vibration Solution Structure Solution (Direct Methods) Collection->Solution Refinement Structure Refinement & Validation Solution->Refinement Solves the 'Phase Problem'[7] for initial model Final Final Structure (CIF File) Refinement->Final

Experimental Protocol: SCXRD of 3-Chloro-2-fluoro-4-(methylthio)pyridine

Objective: To obtain a publication-quality crystal structure.

1. Crystal Growth (The Art of Crystallization):

  • Rationale: The goal is to create a state of slow supersaturation to allow for the orderly growth of a single crystal rather than rapid precipitation of an amorphous solid or microcrystals.[6] The choice of solvent is critical; the compound should be moderately soluble.[6]
  • Method (Slow Evaporation):
  • Dissolve 5-10 mg of highly pure (>98%) 3-Chloro-2-fluoro-4-(methylthio)pyridine in a minimal amount of a suitable solvent (e.g., acetone, ethyl acetate, or a mixture like dichloromethane/hexane) in a small, clean vial.
  • Loosely cap the vial or cover it with parafilm perforated with a few pinholes.
  • Place the vial in a vibration-free location.
  • Allow the solvent to evaporate slowly over several days to weeks. Patience is crucial; do not disturb the growing crystals.[6]

2. Crystal Selection and Mounting:

  • Rationale: A suitable crystal should be clear, have well-defined faces, and be free of cracks or other imperfections.[7] Typical dimensions are between 0.02 and 0.5 mm.[3]
  • Method:
  • Under a microscope, select a suitable crystal using a micromanipulator.
  • Mount the crystal on a cryo-loop using a cryoprotectant oil (e.g., Paratone-N).
  • Flash-cool the mounted crystal in a stream of cold nitrogen gas (typically 100 K) on the diffractometer goniometer. This minimizes radiation damage and thermal motion during data collection.

3. Data Collection:

  • Rationale: A monochromatic X-ray beam is diffracted by the crystal's lattice planes.[7] The resulting diffraction pattern of spots (reflections) contains the information about the electron density distribution.[7]
  • Method:
  • Perform an initial unit cell determination.
  • Set up a full data collection strategy to measure the intensities of a complete and redundant set of reflections. Modern CCD or pixel detectors are used for this purpose.[7]

4. Structure Solution and Refinement:

  • Rationale: The diffraction experiment measures the intensities (related to amplitude) but not the phases of the diffracted X-rays. This is the "phase problem."[7] For small molecules, this is routinely solved using "direct methods," which are statistical methods to estimate the initial phases.[7] The resulting electron density map is used to build an atomic model, which is then refined against the experimental data to improve its accuracy.
  • Method:
  • Process the raw diffraction images to integrate the reflection intensities.
  • Solve the structure using software packages that implement direct methods (e.g., SHELXT).
  • Refine the atomic positions and displacement parameters against the measured data (e.g., using SHELXL).
  • Validate the final structure using metrics like the R1 factor (agreement between observed and calculated structure factors) and by checking for residual electron density peaks.
Expected Data Output

While a public crystal structure for 3-Chloro-2-fluoro-4-(methylthio)pyridine is not available, the following table presents typical data one would expect from a successful SCXRD experiment on a similar small organic molecule.[5][8]

ParameterTypical Expected ValueSignificance
Chemical FormulaC₆H₅ClFNSConfirms elemental composition.[9]
Formula Weight177.63 g/mol Consistent with molecular formula.[9]
Crystal SystemMonoclinic or OrthorhombicDescribes the symmetry of the unit cell.
Space GroupP2₁/c or Pbca (Common for organic molecules)Defines the symmetry operations within the unit cell.
a, b, c (Å); β (°)e.g., a=5-10, b=10-15, c=15-20; β=90-110°Dimensions and angle of the unit cell.
Volume (ų)1500 - 2500Volume of the unit cell.
Z4 or 8Number of molecules in the unit cell.
R1 [I > 2σ(I)]< 0.05 (5%)A key indicator of the quality of the final refined structure.[5]
Final wR2 (all data)< 0.15 (15%)Another measure of refinement quality.[5]
Goodness-of-Fit (GooF)~1.0Should be close to 1 for a good model.

Part 2: Orthogonal and Complementary Techniques

When single crystals cannot be grown or when information about the molecule's behavior in solution is required, other analytical techniques are indispensable.[4][10] These methods provide orthogonal data that can, in combination, lead to an unambiguous structure assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining molecular structure in the solution state.[1] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.[1]

  • Expertise & Causality: For 3-Chloro-2-fluoro-4-(methylthio)pyridine, ¹H NMR will reveal the number of distinct protons and their coupling patterns, while ¹³C NMR will map the carbon skeleton.[1] The electron-withdrawing nature of the nitrogen, chlorine, and fluorine atoms will cause characteristic downfield shifts for adjacent nuclei.[11] 2D NMR experiments like COSY (H-H correlation) and HSQC (C-H correlation) are crucial for unambiguously assigning every signal in the molecule.[1]

  • Experimental Protocol (¹H and ¹³C NMR):

    • Dissolve ~5 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS).

    • Acquire a ¹H NMR spectrum, followed by a ¹³C NMR spectrum.

    • Process the data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to TMS at 0 ppm.[4]

Mass Spectrometry (MS)

MS provides the exact molecular weight and, through high-resolution analysis (HRMS), the elemental composition.

  • Expertise & Causality: Electrospray ionization (ESI) is a soft ionization technique suitable for this molecule. The resulting mass spectrum should show a prominent molecular ion peak (M+H)⁺. HRMS can determine the mass to within a few parts per million, allowing for the confident assignment of the molecular formula C₆H₅ClFNS. The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will be a key diagnostic feature.

  • Experimental Protocol (HRMS-ESI):

    • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • Infuse the solution directly into the ESI source of a high-resolution mass spectrometer (e.g., an Orbitrap or TOF instrument).

    • Acquire the mass spectrum in positive ion mode.

    • Compare the measured exact mass and isotopic pattern with the theoretical values for the proposed formula.

Computational Modeling

In silico methods, particularly Density Functional Theory (DFT), serve as a powerful predictive and validation tool.[12]

  • Expertise & Causality: A DFT calculation (e.g., using the B3LYP functional with a 6-311G(d,p) basis set) can predict the molecule's lowest energy conformation, bond lengths, and bond angles.[12] Furthermore, NMR chemical shifts can be calculated and compared directly with experimental data to validate signal assignments.[13] This synergy between experimental and computational data provides a very high level of confidence in the final structural assignment, especially in the absence of a crystal structure.

Part 3: A Comparative Analysis for Strategic Decision-Making

The choice of analytical technique is driven by the specific question at hand and the physical nature of the sample.

decision_tree Start Start: Structural Determination Required CrystalQ Can high-quality single crystals be grown? Start->CrystalQ SCXRD Primary Method: Single-Crystal X-ray Diffraction (SCXRD) CrystalQ->SCXRD Yes Spectro Primary Methods: NMR Spectroscopy High-Resolution Mass Spec CrystalQ->Spectro No Result_Abs Result: Absolute 3D Structure SCXRD->Result_Abs Compute Validation Method: Computational Modeling (DFT) Spectro->Compute Compare experimental data to predicted structure Result_Conn Result: Connectivity & Inferred Structure Compute->Result_Conn

The following table provides a direct comparison of the discussed techniques for the analysis of 3-Chloro-2-fluoro-4-(methylthio)pyridine.

FeatureSingle-Crystal X-ray Diffraction (SCXRD)NMR SpectroscopyMass Spectrometry (MS)Computational Modeling (DFT)
Information Yield Absolute 3D structure , bond lengths/angles[4]Atomic connectivity, stereochemistry[1]Molecular weight, elemental formulaPredicted 3D geometry, electronic properties[12]
Sample Phase Solid (single crystal)[5]Liquid (solution)[10]Liquid or SolidIn silico (no physical sample)
Resolution Atomic (<1 Å)[4]AtomicMolecularTheoretical (basis set dependent)
Key Limitation Requires high-quality single crystals Can have signal overlap; less sensitiveProvides no connectivity informationIs a prediction, requires experimental validation
Primary Use Case Definitive proof of structureElucidation of structure in solutionConfirmation of molecular formulaValidation and prediction

Conclusion

The determination of the crystal structure of 3-Chloro-2-fluoro-4-(methylthio)pyridine, like any novel compound in drug development, demands a rigorous and multi-faceted analytical approach. While Single-Crystal X-ray Diffraction is the unequivocal gold standard for providing absolute 3D structural proof, its success hinges on the challenging step of crystal growth. When SCXRD is not feasible, a combination of high-resolution NMR spectroscopy and mass spectrometry , validated by computational modeling , provides a powerful and highly reliable alternative for complete structural characterization. By understanding the strengths and limitations of each technique, researchers can strategically design an analytical workflow that ensures the scientific integrity and accelerates the progression of promising drug candidates.

References

  • Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives - Benchchem. (n.d.).
  • Confirming Molecular Structures: A Comparative Guide to X-ray Crystallography and Its Alternatives - Benchchem. (n.d.).
  • Neumann, M. A., et al. (2015). Crystal-structure prediction of pyridine with four independent molecules. CrystEngComm, 17(39), 7545-7555. RSC Publishing.
  • Crowe, K. (2022, January 27). XFELs make small molecule crystallography without crystals possible. Chemistry World.
  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1735-1763. RSC Publishing.
  • Small molecule crystallography - Excillum. (n.d.).
  • Comparison of X-ray Crystallography, NMR and EM - Creative Biostructure. (n.d.).
  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration - ACS Publications. (n.d.).
  • 3-Chloro-2-fluoro-4-(methylthio)pyridine | ChemScene. (n.d.).
  • Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - The University of Queensland. (n.d.).
  • A reliable QSAR model of crystal-based pyridine derivatives to design and determine ADMET properties, molecular docking, and molecular dynamics of a novel complex for cervical cancer therapy - Chemical Review and Letters. (n.d.).
  • X-ray crystallography - Wikipedia. (n.d.).
  • Absolute Configuration of Small Molecules by Co‐Crystallization - PMC - NIH. (n.d.).
  • Castellano, S., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(1), 327-332. AIP Publishing.
  • How To: Grow X-Ray Quality Crystals - University of Rochester. (n.d.).
  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. (n.d.).
  • Computational modeling and synthesis of pyridine variants of benzoyl-phenoxy-acetamide with high glioblastoma cytotoxicity and brain tumor penetration - PMC. (n.d.).
  • Aydin, F., & Kiraz, A. O. (2025). Synthesis, analysis of single crystal structure and computational studies on a novel picrate derivative: 2-(Pyridine-2-ylthio)pyridine-1-ium picrate. European Journal of Chemistry, 16(2), 117-128.
  • Crystal structure of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, C7H3ClF3NO2. (2024). Zeitschrift für Kristallographie - New Crystal Structures, 240(1), 135-137.

Sources

Quality Control Standards & Performance Guide: 3-Chloro-2-fluoro-4-(methylthio)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Fluorine Effect" in Scaffold Selection

In the synthesis of advanced kinase inhibitors (e.g., KRAS G12C targeting), 3-Chloro-2-fluoro-4-(methylthio)pyridine (CAS 1823323-05-2) serves as a critical "high-velocity" electrophile. Its value lies in the C2-Fluorine atom, which activates the ring for Nucleophilic Aromatic Substitution (


) approximately 300-fold faster  than its chlorinated analog.

However, this reactivity comes with a stability trade-off. Poor quality control—specifically regarding moisture and regioisomeric purity—leads to catastrophic yield losses in downstream steps. This guide objectively compares Premium Grade batches against Industrial Grade and Structural Alternatives, providing validated protocols to ensure batch integrity.

Comparative Analysis: Material Grade Impact on Yield

We evaluated three distinct material inputs in a standard


 amination reaction (Model Reaction: Coupling with piperazine derivative at 

in DMSO).
Table 1: Performance Benchmarking
FeatureCandidate A (Premium) Candidate B (Industrial) Candidate C (Structural Alt.)
Identity 3-Cl-2-F-4-(SMe)-Pyridine3-Cl-2-F-4-(SMe)-Pyridine2,3-Dichloro -4-(SMe)-Pyridine
Purity (HPLC)



Moisture (KF)



Key Impurity Sulfoxide

2-Pyridone

N/A
Reaction Time 2 Hours4 Hours (Incomplete)72 Hours (High Temp Req.)
Isolated Yield 92% 68%45%
Outcome Pass Fail (Side reactions)Fail (Sluggish kinetics)

Scientific Insight: Candidate C (The 2-Chloro analog) is chemically stable and cheaper but requires harsh conditions (


) to force the reaction, leading to thermal decomposition of the methylthio group. Candidate B fails because residual water hydrolyzes the labile C2-Fluorine to form the unreactive 2-pyridone species.

Critical Quality Attributes (CQAs) & Specification Limits

To replicate Candidate A's performance, incoming batches must meet these rigorous specifications based on ICH Q3A(R2) guidelines.

Table 2: Recommended QC Specifications
TestMethodAcceptance CriteriaRationale
Appearance VisualWhite to off-white solid/oilOxidation leads to yellowing.
Assay HPLC-UV (254nm)

w/w
Stoichiometry control.
Regioisomer H-NMR / HPLC

2-Cl-3-F isomer is inseparable downstream.
Water Content Karl Fischer (Coulometric)

Prevents hydrolysis to 3-Chloro-4-(SMe)-2-pyridone.
Oxidation HPLCSulfoxide

S-oxidation deactivates the ring.
Solvents GC-HSDMSO/EtOAc < ICH LimitsSolvent residues interfere with crystallization.

Experimental Protocols (Self-Validating Systems)

Protocol A: High-Resolution HPLC Method

Purpose: To separate the critical regioisomer and the hydrolysis product (Pyridone).

  • Instrument: Agilent 1290 Infinity II or equivalent.

  • Column: Phenomenex Kinetex C18,

    
    , 
    
    
    
    .
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Column Temp:

    
    .
    
  • Detection: UV @ 254 nm (Reference 360 nm).

Gradient Program:

  • 0-2 min: 5% B (Isocratic hold for polar pyridones).

  • 2-15 min: 5%

    
     90% B (Linear ramp).
    
  • 15-18 min: 90% B (Wash).

  • 18.1 min: 5% B (Re-equilibration).

System Suitability Criteria:

  • Tailing Factor (Main Peak):

    
    .
    
  • Resolution (

    
    ) between Main Peak and Regioisomer: 
    
    
    
    .
Protocol B: Functional Stress Test (The "Use Test")

Purpose: Rapidly verify batch reactivity before committing to large-scale synthesis.

  • Dissolve 100 mg of the sample in 1 mL

    
    -DMSO.
    
  • Add 1.1 equivalents of Benzylamine.

  • Heat to

    
     for 30 minutes.
    
  • Analysis: Run

    
    -NMR immediately.
    
  • Pass Criteria:

    
     conversion of the starting material doublet (C6-H) to the product signal. If conversion is 
    
    
    
    , the Fluorine atom has likely hydrolyzed or the material is the unreactive Chloro-analog.

Visualizing the Quality Logic

Diagram 1: The "Fluorine Liability" Pathway

This diagram illustrates why moisture control is the single most critical parameter for this batch.

ReactionPathway Start 3-Cl-2-F-4-(SMe)-Pyridine (Active Scaffold) Target Drug Intermediate (High Yield) Start->Target + Amine (SNAr) Fast Kinetics Impurity1 2-Pyridone Derivative (Dead End) Start->Impurity1 + H2O (Hydrolysis) Trace Moisture Impurity2 Sulfoxide/Sulfone (Side Reaction) Start->Impurity2 + O2 (Storage) Slow Oxidation

Caption: Chemical fate of the starting material. Note that hydrolysis (red path) is irreversible and consumes the active Fluorine site.

Diagram 2: QC Decision Workflow

A logic gate for accepting or rejecting batches based on the CQAs defined above.

QC_Workflow Input Incoming Batch CAS 1823323-05-2 Step1 1. Visual & KF Test Is Water < 0.1%? Input->Step1 Step2 2. HPLC Purity Is Purity > 98.5%? Step1->Step2 Yes Fail_Reprocess REPROCESS (Dry/Recrystallize) Step1->Fail_Reprocess No (High Water) Step3 3. Regioisomer Check Is 2-Cl-3-F < 0.15%? Step2->Step3 Yes Step2->Fail_Reprocess No (Purifiable) Pass RELEASE BATCH (Premium Grade) Step3->Pass Yes Fail_Reject REJECT (Structural Defect) Step3->Fail_Reject No (Isomer Failure)

Caption: Step-by-step decision tree for batch release. Regioisomer failure results in immediate rejection as it cannot be reprocessed.

References

  • International Council for Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances.[4][5] (2006).[1][4][6][7] Defines reporting, identification, and qualification thresholds for organic impurities. [Link]

  • Loudon, G. M., & Parise, J. Nucleophilic Aromatic Substitution of Pyridines. In Organic Chemistry (6th Ed.). Explains the kinetic advantage of 2-Fluoro vs 2-Chloropyridines (Meisenheimer complex stabilization). [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CAS 1823323-05-2. Provides chemical and physical property data for verification. [Link]

  • Senaweera, S., et al. Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (2014). Demonstrates the utility of fluoropyridines in complex synthesis. [Link]

Sources

Safety Operating Guide

3-Chloro-2-fluoro-4-(methylthio)pyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that for drug development professionals and synthetic chemists, managing complex heteroaromatic intermediates requires stringent logistical and safety planning. Proper disposal of highly functionalized building blocks is not merely a regulatory formality; it is a critical operational safety requirement.

This guide provides an authoritative, step-by-step operational plan for the proper disposal of 3-Chloro-2-fluoro-4-(methylthio)pyridine . By understanding the physicochemical causality behind these protocols, your laboratory can establish a self-validating safety culture that protects personnel, ensures regulatory compliance, and minimizes environmental impact.

Physicochemical Waste Profiling

Before a chemical can be safely disposed of, its molecular architecture must be analyzed to predict its behavior in waste streams and during final destruction. 3-Chloro-2-fluoro-4-(methylthio)pyridine contains multiple heteroatoms (Cl, F, S, N) on a pyridine scaffold, dictating strict segregation rules.

Table 1: Waste Categorization and Operational Implications

Property / CategoryValue / DesignationOperational Implication (Causality)
Chemical Name 3-Chloro-2-fluoro-4-(methylthio)pyridineRequires full name on waste tags; abbreviations are legally invalid under RCRA[1].
CAS Number 1823323-05-2Unique identifier required for EHS logging and vendor manifests[2].
Molecular Weight 177.63 g/mol Utilized for mass-balance and threshold calculations in the laboratory[2].
Halogen Content Chlorine (Cl), Fluorine (F)Mandates strict segregation into "Halogenated Waste" streams[3].
Sulfur Content Methylthio ether (-SCH₃)Requires destruction at incineration facilities equipped with SOx scrubbers.
Container Compatibility High-Density Polyethylene (HDPE)Metal cans must be avoided due to halogen-induced corrosion and leakage[4].

The Causality of Segregation (E-E-A-T)

In standard laboratory practice, waste segregation is driven by the mechanics of final destruction. Mixing 3-Chloro-2-fluoro-4-(methylthio)pyridine with standard non-halogenated solvents is a critical logistical failure for three reasons:

  • The Halogen Effect (Cl, F): Non-halogenated waste is often fuel-blended or incinerated at lower costs. However, incinerating halogenated compounds generates highly corrosive and toxic hydrochloric acid (HCl) and hydrofluoric acid (HF) gases. Halogenated waste must be strictly segregated so it can be routed to specialized high-temperature incinerators equipped with alkaline wet scrubbers[3],[5].

  • The Sulfur Effect (S): The methylthio group oxidizes during incineration to produce sulfur oxides (SOx). Similar to halogens, this requires flue gas desulfurization (scrubbing) to prevent environmental release and damage to the incinerator's refractory lining.

  • Container Degradation: Halogenated organic compounds can slowly degrade over time, releasing trace amounts of hydrogen halides. If stored in galvanized steel safety cans, these acids will corrode the metal, leading to catastrophic leaks[4]. Therefore, High-Density Polyethylene (HDPE) is the mandatory containment material.

Waste Management Workflow

The following diagram illustrates the logical decision tree for processing this specific chemical waste.

WasteWorkflow Start Waste Generation: 3-Chloro-2-fluoro-4-(methylthio)pyridine Decision Physical State of Waste? Start->Decision Solid Solid / Powder Residue Decision->Solid Pure/Residue Liquid Dissolved in Organic Solvent Decision->Liquid Solution SolidCont HDPE Solid Halogenated Waste Container Solid->SolidCont LiquidCont HDPE Liquid Halogenated Waste Container Liquid->LiquidCont Labeling EHS Labeling: 'Halogenated, Sulfur, Toxic' SolidCont->Labeling LiquidCont->Labeling Incineration High-Temp Incineration (w/ Alkaline Scrubbers) Labeling->Incineration

Workflow for the segregation, containment, and disposal of halogenated/sulfur-containing waste.

Step-by-Step Operational Disposal Protocols

To ensure uncompromising safety, every protocol described below operates as a self-validating system . This means the procedure includes built-in verification steps that prevent progression if a safety or logistical parameter is out of specification.

Protocol A: Primary Containment and Segregation
  • Determine Physical State: Identify whether the waste is a pure solid residue or dissolved in an organic solvent (e.g., DCM, Chloroform, or Ethyl Acetate).

  • Select Receptacle: Obtain a UN-approved High-Density Polyethylene (HDPE) jerrican or wide-mouth container. Do not use galvanized steel safety cans [4].

  • Fume Hood Transfer: Transfer all waste inside a certified, actively venting chemical fume hood to prevent inhalation exposure to the pyridine derivative.

  • Segregation: Ensure the container is strictly designated for Halogenated Organic Waste. Do not mix with incompatible chemicals such as strong oxidizers, alkali metals, or aqueous acids[3].

  • Self-Validation Step: Before sealing the container, visually inspect the waste for phase separation or reactive gas evolution (bubbling). If bubbling occurs, leave the cap loosely threaded inside the fume hood until the reaction subsides. Do not seal a pressurized container.

Protocol B: Labeling and Accumulation
  • Apply RCRA Tag: Affix a standardized Hazardous Waste tag to the container immediately upon the first drop of waste entering it.

  • Explicit Nomenclature: Write the full chemical name: "3-Chloro-2-fluoro-4-(methylthio)pyridine". Do not use structures, acronyms, or trade names.

  • Hazard Identification: Check the boxes for "Halogenated" and "Toxic". In the remarks section, explicitly write: "Contains Fluorine and Sulfur" to alert the downstream disposal facility.

  • Storage: Place the sealed container in a secondary containment tray within a designated Satellite Accumulation Area (SAA).

  • Self-Validation Step: Cross-reference the waste tag against the laboratory's chemical inventory log. The mass/volume added to the waste container must logically correlate with the amount deducted from the active inventory, ensuring 100% mass accountability.

Protocol C: Final Facility Destruction
  • Vendor Handover: Transfer the waste to a licensed hazardous waste management vendor before your facility's accumulation time limit expires (typically 90 or 180 days, depending on generator status)[1].

  • Incineration Routing: The vendor will route the waste to a commercial offsite treatment facility. Incineration is the most prevalent and effective form of treatment for halogenated organic wastes[5].

  • Thermal Destruction: The material is subjected to high-temperature rotary kiln incineration (>1000°C) to break the robust carbon-halogen and carbon-sulfur bonds[5].

  • Self-Validation Step: Upon completion, the EHS department must receive and file a Certificate of Destruction (COD) from the vendor, closing the "cradle-to-grave" regulatory loop.

References

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.